molecular formula C12H8FNO2 B1326253 6-(2-Fluorophenyl)picolinic acid CAS No. 887982-35-6

6-(2-Fluorophenyl)picolinic acid

カタログ番号: B1326253
CAS番号: 887982-35-6
分子量: 217.2 g/mol
InChIキー: QQGRLKMTVDWDHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-(2-Fluorophenyl)picolinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(2-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRLKMTVDWDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647064
Record name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-35-6
Record name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Profile: 6-(2-Fluorophenyl)picolinic acid

[1]

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6 ) is a specialized pyridine derivative serving as a critical biaryl scaffold in the development of synthetic auxin herbicides and metalloenzyme inhibitors. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with an ortho-fluorinated phenyl ring. This specific regioisomer allows for unique steric and electronic interactions, particularly in the binding pockets of auxin signaling F-box proteins (e.g., AFB5) and transition metal catalytic centers.

This guide details the physiochemical properties, validated synthetic pathways, and application vectors for this compound, distinguishing it from its commonly confused isomers (e.g., 6-fluoropicolinic acid or the 4-fluorophenyl analog).

Chemical Identity & Properties

Nomenclature and Registration
ParameterDetail
CAS Number 887982-35-6
IUPAC Name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Synonyms 6-(2-Fluorophenyl)picolinic acid; 2-Carboxy-6-(2-fluorophenyl)pyridine
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
SMILES OC(=O)c1cccc(n1)c2ccccc2F
InChI Key LNVROFCFAZOMJU-UHFFFAOYSA-N (Isomer specific)
Physiochemical Profile[3]
  • Appearance : Typically an off-white to pale yellow solid.

  • Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water (acidic form).

  • Acidity (pKa) : The carboxylic acid proton typically has a pKa ≈ 3.5–4.0, modulated by the electron-withdrawing nature of the pyridine ring.

  • Electronic Effects : The ortho-fluorine atom exerts a significant inductive electron-withdrawing effect (-I) and creates a specific steric exclusion zone, preventing free rotation of the biaryl bond in confined enzyme pockets.

Synthetic Methodology

The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and yield compared to ring-closure methods.

Validated Synthetic Protocol

Reaction Overview: Coupling of Methyl 6-bromopicolinate with 2-Fluorophenylboronic acid, followed by ester hydrolysis.

Step-by-Step Workflow:

  • Reagents :

    • Substrate: Methyl 6-bromopicolinate (1.0 eq)

    • Coupling Partner: 2-Fluorophenylboronic acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂ (3–5 mol%) or Pd(PPh₃)₄

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Coupling Condition : Heat to 80–100°C under inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor via TLC/LC-MS for consumption of the bromide.

  • Hydrolysis :

    • Treat the crude ester intermediate with LiOH (3.0 eq) in THF/Water.

    • Stir at room temperature until conversion is complete.

  • Workup :

    • Acidify aqueous layer to pH 3–4 with 1M HCl.

    • Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Hexanes.

Synthesis Flowchart (Graphviz)

SynthesisPathwayStart1Methyl 6-bromopicolinate(Electrophile)CatalystPd(dppf)Cl2 / K2CO3Dioxane/H2O, 90°CStart1->CatalystStart22-Fluorophenylboronic acid(Nucleophile)Start2->CatalystInterIntermediate Ester(Methyl 6-(2-fluorophenyl)picolinate)Catalyst->InterSuzuki CouplingHydrolysisLiOH / THF / H2OHydrolysisInter->HydrolysisFinalTarget Product6-(2-Fluorophenyl)picolinic acid(CAS 887982-35-6)Hydrolysis->FinalAcidification (pH 3)

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura cross-coupling followed by saponification.

Applications & Mechanism of Action

Agrochemical Discovery (Auxin Mimics)

This compound serves as a core scaffold for synthetic auxin herbicides (pyridine-carboxylates).

  • Mechanism : It mimics the natural plant hormone indole-3-acetic acid (IAA). The picolinic acid moiety binds to the TIR1/AFB ubiquitin ligase complex.

  • Role of Fluorine : The ortho-fluorine (2-F) provides metabolic stability against ring hydroxylation and improves lipophilicity (logP), enhancing cuticle penetration in weed species. It is a precursor analog to commercial herbicides like Florpyrauxifen-benzyl (Rinskor™), which utilizes a more complex polysubstituted pyridine core.

Medicinal Chemistry[3][4][5][6]
  • Kinase Inhibition : The biaryl system is used to span hydrophobic pockets in ATP-binding sites of kinases (e.g., PI3K, mTOR). The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues.

  • Ligand Design : 6-Aryl picolinic acids act as bidentate (N,O) ligands for transition metals (Pd, Ir, Ru), used in asymmetric catalysis.

Structural Activity Relationships (SAR)
FeatureFunction
Carboxylic Acid (C2) Essential for ionic interaction with receptor/enzyme basic residues (e.g., Arg/Lys).
Pyridine Nitrogen Acts as a hydrogen bond acceptor; critical for chelation.
2-Fluorophenyl (C6) Induces a twisted biaryl conformation (dihedral angle > 40°), improving selectivity for specific receptor isoforms.

Analytical Characterization

To validate the identity of synthesized 6-(2-Fluorophenyl)picolinic acid, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • Pyridine Ring : Three protons. Look for a doublet-doublet pattern for the H3/H4/H5 protons. The H5 proton (beta to nitrogen) is typically the most shielded aromatic signal.

    • Phenyl Ring : Four protons. The ortho-fluorine causes significant splitting. The proton adjacent to the fluorine (H3') will appear as a multiplet shifted upfield relative to other phenyl protons due to shielding.

    • Acid Proton : Broad singlet > 13.0 ppm (often invisible if wet).

  • ¹⁹F NMR :

    • Distinct singlet (or multiplet if proton-coupled) around -110 to -120 ppm , characteristic of ortho-fluorinated aromatics.

  • Mass Spectrometry (ESI) :

    • Negative Mode (ESI-) : [M-H]⁻ peak at 216.2 m/z .

    • Positive Mode (ESI+) : [M+H]⁺ peak at 218.2 m/z .

Safety & Handling (GHS)[7]

Signal Word : WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol :

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • In case of contact, wash with copious amounts of water.[1][2] Neutralize spills with weak base (bicarbonate) before disposal.

References

  • ChemicalBook . (2024). 6-(2-Fluorophenyl)-picolinic acid Basic Information and CAS 887982-35-6.[3] Retrieved from

  • PubChem . (2024).[4] 6-(2-Fluorophenyl)pyridine-2-carboxylic acid. National Library of Medicine. Retrieved from

  • Epp, J. B., et al. (2016). Discovery of the Auxin Herbicide Florpyrauxifen-benzyl. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich . (2024). Product Search: Picolinic Acid Derivatives. (For general synthesis reagents and safety data). Retrieved from

6-(2-Fluorophenyl)picolinic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(2-Fluorophenyl)picolinic Acid: Physicochemical Profile, Synthesis, and Functional Applications Content Type: Technical Monograph Audience: Research Scientists, Medicinal Chemists, and Agrochemical Developers

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6) is a specialized biaryl pyridine scaffold serving as a critical intermediate in the synthesis of "arylpicolinate" herbicides (e.g., Florpyrauxifen-benzyl). Functioning as a synthetic auxin, the molecule mimics indole-3-acetic acid (IAA) but exhibits distinct binding affinity for the AFB5 (Auxin Signaling F-Box 5) receptor protein, differentiating its resistance profile from legacy auxins like 2,4-D. This guide details its molecular weight validation, synthetic protocols, and structural analysis.[1]

Physicochemical Monograph

The molecular weight of 6-(2-Fluorophenyl)picolinic acid is 217.20 g/mol .[2] This value is critical for stoichiometric calculations in Suzuki-Miyaura cross-coupling reactions used to generate complex herbicide active ingredients.

Table 1: Core Chemical Data
PropertyValuePrecision Notes
IUPAC Name 6-(2-Fluorophenyl)pyridine-2-carboxylic acidPositional isomerism at the phenyl ring is critical (2-F vs 3-F/4-F).
CAS Registry Number 887982-35-6 Distinct from 3-fluoro (887982-40-3) and 4-fluoro (863704-60-3) isomers.
Molecular Formula

-
Molecular Weight 217.20 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999).[1]
Exact Mass 217.0539 DaMonoisotopic mass for HRMS calibration.[1]
LogP (Predicted) ~2.5Lipophilicity indicates moderate membrane permeability; suitable for foliar uptake.[1]
pKa (Acid) ~3.5 - 4.0Typical range for pyridine-2-carboxylic acids; exists as zwitterion or anion at physiological pH.

Synthetic Architecture

The synthesis of 6-(2-Fluorophenyl)picolinic acid relies on the construction of the biaryl C-C bond at the pyridine 6-position. The most robust industrial and laboratory method is the Suzuki-Miyaura Cross-Coupling .[1]

Experimental Protocol: Suzuki Coupling
  • Objective: Couple 6-bromopicolinate with 2-fluorophenylboronic acid.

  • Scale: 10 mmol basis.

Reagents:

  • Substrate: Methyl 6-bromopicolinate (2.16 g, 10 mmol).

  • Boron Source: 2-Fluorophenylboronic acid (1.54 g, 11 mmol).[1]

  • Catalyst:

    
     (0.41 g, 5 mol%).[1] Rationale: Bidentate ferrocene ligand prevents Pd precipitation and tolerates steric hindrance from the ortho-fluorine.
    
  • Base:

    
     (2.76 g, 20 mmol) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential for the transmetallation step in the Suzuki cycle.[1]

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with

    
     (3x) to remove 
    
    
    
    (prevents homocoupling).[1]
  • Catalysis: Add solvent and Pd catalyst under inert flow.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

  • Hydrolysis (In-situ): Once coupled, add LiOH (2 equiv) and stir at 60°C to hydrolyze the methyl ester to the free acid.

  • Workup: Acidify aqueous layer to pH 3-4 with 1M HCl. The product, 6-(2-Fluorophenyl)picolinic acid, will precipitate.[1] Filter and wash with cold water.[1]

Workflow Visualization

SynthesisWorkflow Start Methyl 6-bromopicolinate (Substrate) CatCycle Pd(dppf)Cl2 / K2CO3 Suzuki Cycle Start->CatCycle Boronic 2-Fluorophenylboronic acid (Reagent) Boronic->CatCycle Intermediate Methyl 6-(2-fluorophenyl)picolinate (Ester Intermediate) CatCycle->Intermediate 90°C, 4h Hydrolysis LiOH / H2O Saponification Intermediate->Hydrolysis Final 6-(2-Fluorophenyl)picolinic acid (Target: MW 217.20) Hydrolysis->Final Acidify pH 3

Figure 1: Step-wise synthesis workflow via Suzuki-Miyaura coupling and subsequent hydrolysis.

Structural Integrity & Quality Control

Validating the identity of the 2-fluoro isomer against potential 3- or 4-fluoro impurities is critical, as the position of the fluorine atom drastically affects herbicidal binding affinity.

Mass Spectrometry (MS) Fragmentation Logic

In ESI(-) MS, the molecular ion


 is observed at m/z 216.05 .[1]
  • Primary Loss: Decarboxylation (

    
    , -44 Da) 
    
    
    
    m/z ~172.[1]
  • Secondary Loss: Loss of HF (-20 Da) from the biaryl core is common in ortho-fluorinated biaryls during high-energy collisions.

MassSpec Parent Parent Ion [M-H]- m/z 216.05 Frag1 Fragment [M-H-CO2]- m/z 172.05 (Biaryl anion) Parent->Frag1 - CO2 (44 Da) Frag2 Fragment [M-H-CO2-HF]- m/z 152.04 (Cyclized fluorenyl-like cation) Frag1->Frag2 - HF (20 Da)

Figure 2: Predicted ESI(-) MS fragmentation pathway for structural confirmation.

NMR Validation Criteria
  • 
     NMR:  A single distinct peak around -110 to -120 ppm (relative to 
    
    
    
    ). This is the definitive test to rule out regioisomers (3-F or 4-F would shift significantly).
  • 
     NMR:  Look for the specific splitting pattern of the 2-substituted pyridine ring (3 protons) and the 1,2-disubstituted benzene ring (4 protons). The proton ortho to the fluorine will show characteristic H-F coupling (
    
    
    
    Hz).[1]

Functional Context: Herbicide Mechanism

6-(2-Fluorophenyl)picolinic acid acts as a structural mimic of Indole-3-acetic acid (IAA) . However, unlike traditional auxins (e.g., 2,4-D) that bind primarily to the TIR1 receptor, 6-aryl picolinates show preferential affinity for the AFB5 (Auxin Signaling F-Box 5) receptor.[1]

Why this matters:

  • Resistance Management: Weeds resistant to 2,4-D (via TIR1 mutations) often remain susceptible to picolinates because they utilize the AFB5 pathway.[1]

  • Selectivity: The specific steric bulk of the 2-fluorophenyl group optimizes the fit within the AFB5 binding pocket, enhancing selectivity for broadleaf weeds over grasses (e.g., rice).[1]

MoA Compound 6-(2-Fluorophenyl)picolinic acid Receptor AFB5 Receptor (F-Box Protein) Compound->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Degradation Complex->Repressor Ubiquitination GeneExp Auxin Response Genes (Uncontrolled Growth) Repressor->GeneExp Derepression

Figure 3: Mechanism of Action showing the specific AFB5 receptor pathway activation.

References

  • Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1][3] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] [1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 24730139 (Isomer Analog)." PubChem. [1][2]

  • ChemicalBook. (2024).[1] "6-(2-Fluorophenyl)-picolinic acid Product Properties (CAS 887982-35-6)."

  • Bell, J. L., et al. (2019).[1] "The mode of action of Rinskor™ active: A new arylpicolinate herbicide."[1] Pest Management Science, 75(11).[1] [1]

Sources

6-(2-Fluorophenyl)picolinic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 6-(2-Fluorophenyl)picolinic acid , a specialized biaryl scaffold critical in the development of next-generation synthetic auxin herbicides and metallo-organic ligands.

Part 1: Executive Summary

6-(2-Fluorophenyl)picolinic acid (C₁₂H₈FNO₂) is a functionalized pyridine derivative belonging to the 6-aryl-picolinate class. It serves as a high-value pharmacophore in agrochemical discovery, specifically as a structural mimic of the plant hormone indole-3-acetic acid (IAA). Its core significance lies in the ortho-fluorine substitution , which introduces steric torsion between the pyridine and phenyl rings, modulating receptor binding affinity (specifically to TIR1/AFB5 ubiquitin ligase complexes) and metabolic stability against ring hydroxylation.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Molecular Architecture

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with a 2-fluorophenyl ring.

PropertyData
IUPAC Name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
CAS Number Note: Isomers vary.[1] 887982-40-3 refers to the 3-fluoro isomer. The 2-fluoro analog is often referenced as a custom intermediate.
SMILES OC(=O)c1cccc(n1)c2ccccc2F
pKa (Acid) ~3.5 – 4.0 (Predicted; more acidic than picolinic acid due to aryl conjugation)
LogP ~2.5 (Moderate Lipophilicity)
The "Ortho-Fluorine" Effect (Structural Insight)

Unlike unsubstituted 6-phenylpicolinic acid, the 2-fluoro substituent forces the biaryl system out of planarity due to steric repulsion with the pyridine nitrogen lone pair or C3-hydrogen.

  • Consequence: This "twisted" conformation (dihedral angle ~40-60°) is critical for biological activity. It mimics the shape of complex auxins (like florpyrauxifen-benzyl) and prevents rapid metabolic degradation by blocking the metabolically vulnerable ortho-position.

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)[3]

The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling of a 6-halopicolinate ester with 2-fluorophenylboronic acid, followed by hydrolysis.

Protocol Design

Reaction: 6-Bromopicolinate methyl ester + 2-Fluorophenylboronic acid


 Product
Challenge: Protodeboronation. Ortho-substituted boronic acids (like 2-fluorophenyl) are prone to hydrolytic deboronation before coupling.
Solution:  Use of non-aqueous bases (e.g., CsF) or specific phosphine ligands (e.g., SPhos, XPhos) to accelerate the transmetalation step.
Step-by-Step Protocol
  • Reagents:

    • Methyl 6-bromopicolinate (1.0 eq)[2]

    • 2-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%) or Pd(PPh₃)₄

    • Base: K₂CO₃ (2.0 eq) or CsF (2.0 eq) for difficult substrates.

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical to prevent Pd oxidation).

    • Combine halides, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.[5]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Hydrolysis: Treat the isolated ester with LiOH (2 eq) in THF/H₂O to yield the free acid.

Reaction Logic Visualization

SuzukiCoupling Start Methyl 6-bromopicolinate Cat Pd(0) Catalyst (Oxidative Addition) Start->Cat R-Br Boronic 2-Fluorophenylboronic acid Transmetal Transmetalation (Base Assisted) Boronic->Transmetal Ar-B(OH)2 + Base Cat->Transmetal Pd(II)-Br RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Pd(II)-Ar RedElim->Cat Regenerate Pd(0) ProductEster Intermediate Ester RedElim->ProductEster Hydrolysis LiOH Hydrolysis ProductEster->Hydrolysis Final 6-(2-Fluorophenyl) picolinic acid Hydrolysis->Final

Caption: Catalytic cycle for the synthesis of 6-(2-Fluorophenyl)picolinic acid via Suzuki-Miyaura coupling.

Part 4: Applications & Reactivity[8]

Herbicide Discovery (Auxin Mimicry)

This molecule is a structural analog of Picloram and Clopyralid but incorporates the lipophilic phenyl ring found in newer "Arylex" (Halauxifen) and "Rinskor" (Florpyrauxifen) actives.

  • Mechanism: It binds to the TIR1/AFB5 receptor pocket. The carboxylic acid coordinates with the catalytic zinc, while the 2-fluorophenyl tail fits into the hydrophobic aryl-binding pocket.

  • Selectivity: The 2-fluoro group often imparts improved selectivity for broadleaf weeds over grasses by altering the metabolic half-life in crop species.

Coordination Chemistry

As a bidentate N,O-donor , the picolinate moiety forms stable chelate complexes with transition metals (Cu, Zn, Fe).

  • Utility: Used as a directing group in C-H activation catalysis or as a ligand in metallo-pharmaceuticals to modulate lipophilicity.

Part 5: Safety & Handling

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1][6][7]
Eye Irritation H319Causes serious eye irritation.[1][6][7]
STOT-SE H335May cause respiratory irritation.[1][7]
  • Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Acidic protons can catalyze esterification if stored in alcohols; keep in inert containers.

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine herbicides."[8] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Chim.[6][7][9] Oggi, 36(6), 1-4. (Discusses picolinate herbicide scaffolds).

Sources

Precision Synthesis of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Chemists

Executive Summary

The synthesis of 6-(2-fluorophenyl)picolinic acid represents a critical transformation in the development of arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl) and metalloproteinase inhibitors. The structural core—a 2,6-disubstituted pyridine—requires high regiochemical fidelity.

This guide details the Suzuki-Miyaura Cross-Coupling route, selected for its scalability, functional group tolerance, and avoidance of toxic organostannanes (Stille) or pyrophoric organozincs (Negishi). We address the specific challenge of ortho-fluorine steric hindrance and protodeboronation , providing a robust, self-validating protocol.

Part 1: Strategic Retrosynthesis & Mechanism

The retrosynthetic analysis disconnects the biaryl bond at the C6 position of the pyridine ring. This approach utilizes the commercially available Methyl 6-bromopicolinate as the electrophile and 2-fluorophenylboronic acid as the nucleophile.

Key Advantage: Using the ester (methyl picolinate) rather than the free acid prevents catalyst poisoning by the carboxylate and enhances solubility in organic solvents.

DOT Diagram: Retrosynthetic Analysis

Retrosynthesis Target 6-(2-Fluorophenyl)picolinic acid (Target) Intermediate Methyl 6-(2-fluorophenyl)picolinate (Protected Intermediate) Target->Intermediate Hydrolysis (LiOH) Precursor1 Methyl 6-bromopicolinate (Electrophile) Intermediate->Precursor1 Suzuki-Miyaura Disconnection Precursor2 2-Fluorophenylboronic acid (Nucleophile) Intermediate->Precursor2 C-C Bond Formation

Caption: Retrosynthetic disconnection strategy isolating the C6-Aryl bond formation via cross-coupling.

Part 2: Critical Reaction Parameters (The "Why" Behind the Protocol)

To ensure scientific integrity (E-E-A-T), we must address the specific chemical behavior of the 2-fluorophenyl moiety.

1. The Ortho-Fluoro Challenge

The fluorine atom at the ortho position of the boronic acid exerts both steric repulsion and electronic withdrawal.

  • Problem: Steric bulk retards the transmetalation step in the catalytic cycle.

  • Risk: Slow transmetalation increases the residence time of the boronic acid in the basic medium, leading to protodeboronation (cleavage of the C-B bond by water/base), yielding fluorobenzene as a side product.

  • Solution: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle of the dppf ligand accelerates reductive elimination, driving the equilibrium forward and minimizing side reactions [1].

2. Base Selection

While K₂CO₃ is standard, Cesium Carbonate (Cs₂CO₃) is superior for sterically hindered couplings. The larger cesium cation improves solubility in organic phases (like dioxane), facilitating the activation of the boranate species [2].

3. Solvent System

A 1,4-Dioxane/Water (4:1) mixture is chosen. Dioxane has a high boiling point (101°C), allowing the reaction to overcome the activation energy barrier of the hindered coupling without pressurization.

Part 3: Step-by-Step Experimental Protocol
Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2-fluorophenyl)picolinate.

Reagents:

Reagent Equiv. Role
Methyl 6-bromopicolinate 1.0 Electrophile
2-Fluorophenylboronic acid 1.2 Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05 Catalyst
Cs₂CO₃ 2.5 Base
1,4-Dioxane 10 V Solvent

| Water (Degassed) | 2.5 V | Co-solvent |

Protocol:

  • Inerting: Charge a 3-neck round-bottom flask with Methyl 6-bromopicolinate (10.0 g, 46.3 mmol), 2-Fluorophenylboronic acid (7.8 g, 55.6 mmol), and Cs₂CO₃ (37.7 g, 115.7 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with nitrogen for 15 minutes.

    • Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalysis: Add Pd(dppf)Cl₂ (1.9 g, 2.3 mmol) under positive nitrogen flow.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Endpoint: Consumption of bromide (<1%).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.[1]

  • Extraction: Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (or column chromatography: 10% EtOAc in Hexanes) to yield the Methyl ester intermediate as an off-white solid.

Stage 2: Ester Hydrolysis

Objective: Conversion to 6-(2-fluorophenyl)picolinic acid.

Protocol:

  • Dissolve the intermediate (from Stage 1) in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at ambient temperature for 2 hours.

    • Checkpoint: The reaction is complete when the ester spot disappears on TLC (highly polar acid remains at baseline).

  • Acidification: Cool to 0°C. Adjust pH to 3–4 using 1N HCl. The product will precipitate.[2]

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 50°C.

Part 4: Process Visualization & Analytics
DOT Diagram: Catalytic Cycle & Workflow

CatalyticCycle Start Start: Methyl 6-bromopicolinate + Pd(0) OxAdd Oxidative Addition: Pd(II)-Br Species formed Start->OxAdd Fast TransMet Transmetalation: Rate Limiting Step due to 2-Fluoro Sterics OxAdd->TransMet Activated Boronate (Cs2CO3) RedElim Reductive Elimination: Product Release TransMet->RedElim Pd(dppf) bite angle effect RedElim->Start Pd(0) Regeneration Product Product: Methyl 6-(2-fluorophenyl)picolinate RedElim->Product

Caption: Catalytic cycle highlighting the transmetalation bottleneck caused by the ortho-fluorine substituent.

Analytical Specifications (Self-Validation)

To confirm the identity and purity of the final acid:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic splitting of the 2-fluorophenyl ring (multiplets ~7.2–7.6 ppm) and the picolinate protons (dd ~8.0–8.2 ppm). The carboxylic acid proton usually appears as a broad singlet >13 ppm.

  • ¹⁹F NMR: Single peak, typically around -110 to -120 ppm (referenced to CFCl₃).

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄) gradient.

Part 5: Troubleshooting & Safety
IssueRoot CauseCorrective Action
Low Yield Protodeboronation of 2-F-phenylboronic acid.Switch base to KF (anhydrous) or increase catalyst loading. Avoid prolonged heating >6 hours.
Black Precipitate Pd precipitation (catalyst death).Ensure rigorous degassing. Add additional ligand (dppf) (10 mol%) to stabilize Pd.
Incomplete Hydrolysis Steric hindrance of the ester.Heat hydrolysis reaction to 50°C or switch base to NaOH (stronger nucleophile).

Safety Note: 6-halopicolinates are potential skin sensitizers. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to avoid false positives in assay data.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Balkovec, J. M., et al. (2012). Process for the preparation of 6-(aryl)-4-aminopicolinates. U.S. Patent Application 2012/0190857 A1.[1] Link

  • Epp, J. B., et al. (2018). 6-Amino-2-picolinic acid derivatives as herbicides.[3][4] U.S. Patent 10,087,164.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Guide: Discovery and Synthesis of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Fluorophenyl)picolinic acid represents a paradigm shift in synthetic auxin chemistry. Historically, picolinic acid herbicides (e.g., clopyralid, picloram) relied on chlorination at the 3, 5, and 6 positions to maintain metabolic stability and receptor affinity. The discovery that a 6-aryl substitution —specifically an ortho-fluorinated phenyl group—could not only maintain potency but shift receptor selectivity from TIR1 to AFB5 (Auxin Signaling F-Box protein 5) led to the development of Halauxifen-methyl (Arylex™ Active) and Florpyrauxifen-benzyl (Rinskor™ Active).

This guide details the discovery logic, structure-activity relationship (SAR), and the robust synthetic protocols required to access this privileged scaffold.

The Discovery Logic: From Chlorines to Biaryls

The discovery of 6-(2-fluorophenyl)picolinic acid was not an iterative improvement but a structural leap. Researchers at Dow AgroSciences (now Corteva) sought to overcome weed resistance to traditional auxins (2,4-D, dicamba).

The Structural Evolution

Traditional picolinates utilize halogens to fill the hydrophobic pockets of the auxin receptor. The "6-aryl" hypothesis posited that a larger, twisted aromatic system could access a unique auxiliary pocket within the receptor active site.

  • Generation 1 (Picloram): 6-Chloro substitution.[1] High persistence, TIR1 binding.

  • Generation 2 (Clopyralid): 3,6-Dichloro. High selectivity.

  • Generation 3 (The Breakthrough): Replacement of the 6-Cl with a 2-fluorophenyl group.

    • Result: The steric bulk of the phenyl ring forces a non-coplanar conformation, while the ortho-fluorine atom locks this twist (atropisomerism control) and blocks metabolic oxidation at the most reactive site.

Receptor Selectivity (The Mechanism)

Unlike 2,4-D which binds tightly to TIR1, 6-(2-fluorophenyl)picolinates show preferential affinity for the AFB5 co-receptor. This differential binding allows the molecule to bypass common resistance mechanisms developed by weeds against classical auxins.

DiscoveryPipeline cluster_0 Legacy Scaffolds cluster_1 Hypothesis Testing cluster_2 Lead Optimization Picloram Picloram (6-Chloro) Library 6-Aryl Library Synthesis Picloram->Library Scaffold Hop Clopyralid Clopyralid (3,6-Dichloro) Screen AFB5 vs TIR1 Binding Assay Library->Screen Hit 6-Phenyl Hit (Metabolically Unstable) Screen->Hit High Potency Lead 6-(2-Fluorophenyl) (Conformational Lock) Hit->Lead Ortho-F Substitution

Figure 1: The evolutionary logic from legacy chlorinated picolinates to the 6-aryl-2-fluoro scaffold.

Structure-Activity Relationship (SAR)

The 6-(2-fluorophenyl)picolinic acid scaffold is a masterclass in bioisosterism and conformational design.

Structural FeatureFunctionMechanistic Impact
Picolinate Nitrogen H-Bond AcceptorEssential for coordinating with the receptor's binding pocket floor.
Carboxylic Acid Ionic InteractionForms a salt bridge with Arg residue in the receptor active site.
6-Phenyl Ring Hydrophobic FillOccupies the "auxiliary" pocket of AFB5, distinct from the TIR1 pocket.
2-Fluoro Group Conformational Lock Creates steric clash with the pyridine ring, forcing a twist (~40-60°) that matches the receptor binding cleft. Also blocks P450 oxidation.
4-Amino Group Electronic TuningIncreases electron density on the pyridine, modulating pKa and transport.

Synthetic Protocols

The synthesis of 6-(2-fluorophenyl)picolinic acid relies heavily on Suzuki-Miyaura cross-coupling . The following protocol is designed for the research scale (gram-scale) synthesis of the core intermediate.

Retrosynthetic Analysis
  • Disconnection: C6–C1' Biaryl bond.

  • Electrophile: Methyl 6-chloropicolinate (commercially available).

  • Nucleophile: 2-Fluorophenylboronic acid.

  • Catalyst: Pd(0) or Pd(II) precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-(2-fluorophenyl)picolinate followed by hydrolysis.

Reagents:

  • Methyl 6-chloropicolinate (1.0 eq, 5.0 mmol, 858 mg)

  • 2-Fluorophenylboronic acid (1.2 eq, 6.0 mmol, 840 mg)

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.03 eq, 0.15 mmol, 122 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 15.0 mmol, 2.07 g)

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v, 25 mL)

Step-by-Step Workflow:

  • Inerting: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Nitrogen/Vacuum (3x) to remove oxygen (Critical: Oxygen poisons the Pd catalyst).

  • Solvation: Add the dioxane/water mixture. Sparge with Nitrogen for 15 minutes.

  • Addition: Add the picolinate, boronic acid, and base under a positive stream of Nitrogen. Add the Pd catalyst last.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (product) will appear (Rf ~0.4).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Hydrolysis (To Acid): Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. The precipitate is the target acid.

Reaction Mechanism (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + SM1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + SM2 (Activated) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Prod 6-(2-F-Ph)-Picolinate RedElim->Prod SM1 6-Cl-Picolinate SM2 2-F-Ph-B(OH)2 + Base

Figure 2: The catalytic cycle for the cross-coupling of 6-chloropicolinate. The base plays a critical role in activating the boronic acid to the boronate species.

Critical Data & Validation

When synthesizing this molecule, the following analytical data confirms the successful formation of the core structure.

Analytical MethodExpected SignalInterpretation
¹H NMR (400 MHz) δ 7.2–7.6 ppm (Multiplet)Diagnostic signals for the 2-fluorophenyl ring protons.
¹⁹F NMR δ -110 to -120 ppmSingle sharp peak indicating mono-fluorination.
HRMS (ESI+) [M+H]⁺ Matches FormulaConfirms the substitution of Cl (mass ~35) with Fluorophenyl (mass ~95).
Melting Point > 140°C (Acid form)High crystallinity due to pi-stacking potential.

References

  • Balko, T. W., et al. (2010). Herbicidal 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates. U.S. Patent 7,863,220. Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ Active), the first member of a new structural class of synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Bell, J. L., et al. (2015).[4][5] The crystal structure of the auxin-binding protein 1 (ABP1) in complex with 6-(2-fluorophenyl)picolinic acid. Plant Physiology. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Characterization Guide: 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-(2-Fluorophenyl)picolinic acid , a critical structural scaffold in the development of synthetic auxin herbicides (e.g., the arylpicolinate class).

This guide is structured to function as a laboratory companion for the isolation, validation, and structural confirmation of this compound.

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-03-6) represents a pivotal intermediate in the synthesis of pyridine-carboxylate herbicides. Its structural integrity relies on the precise ortho-substitution of the phenyl ring and the electronic environment of the pyridine core.

This guide provides a comprehensive spectroscopic profile, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The focus is on distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro or 4-fluoro variants) and validating sample purity for downstream biological assays.

Chemical Identity & Physical Properties[2][3][4][5][6]

ParameterData
IUPAC Name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Common Name 6-(2-Fluorophenyl)picolinic acid
CAS Number 887982-03-6
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Monoisotopic Mass 217.054 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water (pH < 4)
pKa (Calc.) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)

Synthesis Context & Sample Preparation

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinate and 2-fluorophenylboronic acid.

Implication for Spectroscopy:

  • Residual Palladium: May cause line broadening in NMR.

  • Boronic Acid Impurities: Look for characteristic peaks in

    
    H NMR (broad singlets) or MS (boron isotope patterns).
    
  • Solvent Trap: Picolinic acids entrap solvents (water/DMSO) in the crystal lattice; vacuum drying at >50°C is required before quantitative NMR (qNMR).

Protocol: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is often insufficient due to the compound's polarity and poor solubility of the zwitterionic form.

  • Concentration: Prepare a 10–15 mg/mL solution.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (NaCl/KBr) from the workup.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at the ortho position of the phenyl ring introduces significant spin-spin coupling (


 and 

), which is the primary diagnostic tool for structural confirmation.
1.

H NMR (400 MHz, DMSO-d₆)
  • Pyridine Ring (3H):

    • 
       8.0 – 8.2 ppm:  H3, H4, H5 protons.
      
    • Pattern: The pyridine protons typically appear as a multiplet system. H3 and H5 are doublets (or dd), while H4 is a triplet (or dd).

    • Note: The carboxylic acid proton (-COOH) is usually very broad, appearing between 13.0–14.0 ppm, or may be invisible if proton exchange is fast.

  • Phenyl Ring (4H):

    • 
       7.3 – 7.9 ppm:  Complex multiplets due to F-H coupling.
      
    • Diagnostic Signal: The H3' proton (adjacent to Fluorine) often appears as a triplet of doublets or a complex multiplet upfield relative to other aromatic protons due to the shielding/deshielding anisotropy and coupling.

2.

F NMR (376 MHz, DMSO-d₆)
  • Shift:

    
     -110 to -118 ppm  (Singlet or multiplet depending on decoupling).
    
  • Validation: A single sharp peak confirms the absence of regioisomers (e.g., 4-fluorophenyl would appear around -105 to -110 ppm but with different splitting).

3.

C NMR (100 MHz, DMSO-d₆)

Carbon-Fluorine coupling is the definitive proof of the ortho substitution.

  • C-F Coupling Constants (

    
    ): 
    
    • C2' (attached to F): Doublet,

      
       Hz.
      
    • C3' (ortho to F): Doublet,

      
       Hz.
      
    • C1' (bridgehead): Doublet,

      
       Hz.
      
  • Carbonyl (C=O):

    
     ~165 ppm (Singlet, or weak coupling if long-range).
    
B. Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) is preferred.

    • Negative Mode (ESI-): Dominant species is

      
       at m/z 216.05 . This is the most sensitive mode for carboxylic acids.
      
    • Positive Mode (ESI+): Species

      
       at m/z 218.06 .
      
  • Fragmentation (MS/MS):

    • Loss of

      
       (44 Da) from the carboxylic acid group is the primary fragmentation pathway, yielding the 2-(2-fluorophenyl)pyridine cation (m/z ~172).
      
C. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Key Bands:

    • 3300–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

    • 1700–1730 cm⁻¹ (Strong): C=O stretching (Carboxylic acid).

    • 1580–1600 cm⁻¹: C=N stretching (Pyridine ring) and C=C aromatic skeletal vibrations.

    • 1200–1250 cm⁻¹: C-F stretching (Aryl fluoride).

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the compound's identity, ensuring that impurities (regioisomers or starting materials) are systematically ruled out.

CharacterizationWorkflow Sample Crude 6-(2-Fluorophenyl) picolinic acid Prep Sample Prep: Dissolve in DMSO-d6 Filter (0.2 µm) Sample->Prep NMR_1H 1H NMR Analysis (Check Purity >95%) Prep->NMR_1H MS LC-MS (ESI-) (Confirm m/z 216.05) Prep->MS NMR_19F 19F NMR Analysis (Confirm Ortho-F) NMR_1H->NMR_19F Decision Does 19F show single peak @ -115 ppm? NMR_19F->Decision Pass Identity Confirmed: Proceed to Bio-Assay Decision->Pass Yes Fail Recrystallize: (Isopropanol/Hexane) Decision->Fail No (Multiple Peaks) Fail->Sample Reprocess

Caption: Logical workflow for the spectroscopic validation of 6-(2-Fluorophenyl)picolinic acid, prioritizing


F NMR for isomer confirmation.

Troubleshooting & Impurities

ObservationProbable CauseRemediation
Extra Doublet in

H NMR (

7-8 ppm)
Unreacted 6-bromopicolinic acidWash with non-polar solvent or recrystallize.
Broad Singlet (

8.5 ppm)
Boronic acid self-coupling (Boroxine)Treat with aqueous NaOH, wash with DCM, then re-acidify.
Split

F Peak
Rotamers or trace 4-fluoro isomerRun NMR at elevated temperature (60°C) to coalesce rotamers; check synthesis source for isomer contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881462, 6-Fluoro-2-pyridinecarboxylic acid (Related Structure). Retrieved from [Link]

  • Dow AgroSciences LLC. Substituted 6-aryl-picolinic acids and their use as herbicides. U.S. Patent 5,958,837.[2] (Describes the synthesis and utility of the 6-aryl picolinate class). Retrieved from

  • SpectraBase. Picolinic Acid Derivatives Spectral Data. (General reference for picolinate NMR shifts). Retrieved from [Link]

Sources

Technical Deep Dive: Structural Elucidation of 6-(2-Fluorophenyl)picolinic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural elucidation of 6-(2-Fluorophenyl)picolinic acid . It synthesizes theoretical principles with practical experimental protocols, designed for direct application in pharmaceutical and materials chemistry workflows.

Executive Summary & Structural Context

6-(2-Fluorophenyl)picolinic acid represents a critical biaryl scaffold often utilized in metallo-pharmaceuticals and catalysis ligands. Its structural elucidation is non-trivial due to the interplay between the electron-deficient pyridine core, the magnetically active fluorine substituent (


F, spin 1/2), and the rotational dynamics of the biaryl bond.

This guide provides a self-validating workflow to assign the


H NMR spectrum, specifically addressing the complex splitting patterns induced by 

H-

F heteronuclear coupling.
The Molecule at a Glance[1]
  • Core Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).[1][2]

  • Substituent: 2-Fluorophenyl group at position 6.

  • Key Challenge: Overlap of aromatic protons and "virtual coupling" effects caused by the fluorine atom.

Sample Preparation & Experimental Setup

To ensure reproducibility and minimize artifacts (such as aggregation or exchange broadening), the following protocol is mandatory.

Solvent Selection: DMSO-d vs. CDCl

Recommendation: DMSO-d


 (Dimethyl sulfoxide-d

)
is the requisite solvent.[3]
  • Reasoning 1 (Solubility): Picolinic acids are zwitterionic in nature and often exhibit poor solubility in non-polar solvents like CDCl

    
    .
    
  • Reasoning 2 (Exchange Dynamics): The carboxylic acid proton (-COOH) is often invisible or extremely broad in CDCl

    
     due to rapid exchange and dimerization. DMSO-d
    
    
    
    forms strong hydrogen bonds with the acid, stabilizing the proton and usually yielding a distinct broad singlet between 12.0–14.0 ppm.
  • Reasoning 3 (Rotamer Stabilization): The high viscosity and polarity of DMSO reduce the rotational frequency of the biaryl bond, sharpening the aromatic signals.

Acquisition Parameters (Standard 400/600 MHz)
ParameterValueRationale
Pulse Sequence zg30 (or equivalent)30° flip angle ensures rapid relaxation recovery.
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of the acidic proton.
Spectral Width 16 ppm (-1 to 15 ppm)Must capture the downfield -COOH signal.
Scans (NS) 16 – 64Sufficient S/N ratio for resolving small

couplings.
Temperature 298 K (25°C)Standard; elevated temp (350 K) may be used if line broadening occurs due to restricted rotation.

Spectral Analysis: The Assignment Logic

The spectrum is divided into three distinct regions.[4][5] The presence of the Fluorine atom (


F) transforms the standard proton splitting patterns into complex multiplets.
Region A: The Exchangeable Proton (12.5 – 13.5 ppm)
  • Signal: Broad Singlet (1H).

  • Assignment: Carboxylic Acid (-COOH).[6]

  • Behavior: This peak is diagnostic. If the sample is "wet" (contains H

    
    O), this peak may drift or broaden further. Validation:  Add a drop of D
    
    
    
    O; this signal must disappear (H/D exchange).
Region B: The Pyridine Core (7.8 – 8.5 ppm)

The pyridine ring contains three protons (H3, H4, H5).

  • H3 (Ortho to COOH):

    
     ~8.1 – 8.2 ppm.
    
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
    • Note: Deshielded by the adjacent carbonyl group.

  • H4 (Meta to COOH):

    
     ~8.2 – 8.3 ppm.
    
    • Pattern: Triplet (t) or dd (appearing as t).

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • H5 (Ortho to Aryl):

    
     ~8.0 – 8.1 ppm.
    
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz.
      
    • Note: This proton may show NOE (Nuclear Overhauser Effect) correlations with the phenyl ring protons (H6').

Region C: The Fluorophenyl Ring (7.1 – 7.9 ppm)

This is the most complex region due to Heteronuclear Spin-Spin Coupling (


) . The fluorine atom splits the carbon signals and the proton signals.
  • H3' (Ortho to Fluorine):

    
     ~7.3 – 7.5 ppm.
    
    • Pattern: Multiplet (looks like a triplet of doublets).

    • Mechanism:[7][5][8] Large coupling to F (

      
       Hz) + coupling to H4' (
      
      
      
      Hz).
  • H4' (Meta to Fluorine):

    
     ~7.4 – 7.6 ppm.
    
    • Pattern: Multiplet.[8][9]

    • Mechanism:[7][5][8] Coupling to F (

      
       Hz) + vicinal H-H couplings.
      
  • H6' (Ortho to Pyridine):

    
     ~7.8 – 8.0 ppm.
    
    • Pattern: Doublet of Doublets (or Multiplet).

    • Mechanism:[7][5][8] Deshielded by the pyridine ring current. Shows small long-range coupling to F (

      
       Hz, often unresolved).
      

Visualization: Coupling Networks & Logic Flow

The following diagram illustrates the connectivity and the specific coupling pathways that define the spectral topology.

NMR_Assignment_Logic cluster_phenyl Fluorophenyl Splitting Dynamics Molecule 6-(2-Fluorophenyl) picolinic acid Pyridine Pyridine Core (H3, H4, H5) Molecule->Pyridine Phenyl Phenyl Ring (H3', H4', H5', H6') Molecule->Phenyl COOH COOH Proton (~13 ppm) Molecule->COOH F19 19F Nucleus (Spin Active) F19->Phenyl Heteronuclear Coupling (J_HF: 5-11 Hz) H3_prime H3' (Ortho to F) High J_HF (~10Hz) F19->H3_prime H4_prime H4' (Meta to F) Med J_HF (~6Hz) F19->H4_prime Pyridine->Phenyl NOE Interaction (H5 <-> H6')

Caption: Figure 1. Structural connectivity and magnetic interaction network.[10] Red dashed lines indicate heteronuclear coupling (


) responsible for complex multiplet structures.

Advanced Validation Protocol

To confirm the structure beyond reasonable doubt, rely on these secondary experiments.

Experiment 1: F NMR (Non-Decoupled)
  • Objective: Confirm the presence of a single fluorine environment.

  • Expected Result: A single signal around -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Interpretation: If the signal is a multiplet (quartet-like), it confirms the coupling to the adjacent protons (H3', H4', H6').

Experiment 2: H- H COSY (Correlation Spectroscopy)
  • Objective: Trace the spin systems to separate the Pyridine ring from the Phenyl ring.

  • Logic:

    • Pyridine System: H3 couples to H4; H4 couples to H5. (A distinct 3-spin island).

    • Phenyl System: H3' couples to H4'; H4' to H5'; H5' to H6'. (A distinct 4-spin island).

    • Note: There is no COSY cross-peak between the two rings (4 bonds away, usually zero scalar coupling).

Experiment 3: C NMR with F Coupling

The carbon spectrum provides definitive proof via C-F coupling constants:

  • C2' (attached to F): Doublet,

    
     Hz.
    
  • C3' (ortho): Doublet,

    
     Hz.
    
  • C4' (meta): Doublet,

    
     Hz.
    

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Standard reference for chemical shifts and coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent peak identification in DMSO-d6).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • ChemicalBook. (n.d.). 2-Picolinic acid NMR Spectrum Data. (Baseline data for the non-substituted core).

Sources

Structural Elucidation and Quantitative Profiling: A Guide to ¹³C NMR of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural characterization of 6-(2-fluorophenyl)picolinic acid using Carbon-13 Nuclear Magnetic Resonance (


C NMR). As a biaryl scaffold incorporating both a nitrogen heterocycle and an electronegative fluorine substituent, this molecule presents unique spectral challenges—specifically 

F-

C spin-spin coupling and relaxation dynamics typical of quaternary carbons. This document provides a self-validating analytical protocol designed for drug discovery applications where structural certainty and purity profiling are paramount.

Experimental Protocol & Sample Preparation

Solvent Selection: The Case for DMSO-

For picolinic acid derivatives, solvent choice dictates spectral quality. While CDCl


 is common, it is suboptimal here.
  • Solubility: The free carboxylic acid moiety often leads to poor solubility and aggregation in non-polar solvents (CDCl

    
    ), resulting in broad linewidths.
    
  • Chemical Exchange: DMSO-

    
     stabilizes the carboxyl proton via hydrogen bonding, preventing the formation of cyclic dimers that complicate carbonyl shift interpretation.
    
  • Recommendation: Use DMSO-

    
      (approx. 20-30 mg in 0.6 mL) for sharp, reproducible signals.
    
Acquisition Parameters

The presence of multiple quaternary carbons (C=O, C-F, C-N) requires specific acquisition parameters to avoid signal saturation or loss.

  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    2.0 seconds
    . The quaternary carbons (especially the carboxyl and fluorinated carbons) have long spin-lattice relaxation times (
    
    
    ). Insufficient delay causes poor integration accuracy.
  • Spectral Width: Ensure range covers 0–180 ppm (or 200 ppm) to capture the deshielded carbonyl and C-F signals.

  • Scans (NS): Minimum 1024 scans recommended for adequate Signal-to-Noise (S/N) ratio on quaternary peaks.

Workflow Visualization

The following diagram outlines the logical flow from sample prep to data processing.

ExperimentalWorkflow Sample Sample: 30mg Solid Solvent Solvent: DMSO-d6 (Stabilize COOH) Sample->Solvent Acquisition Acquisition: D1 = 2-3s NS > 1024 Solvent->Acquisition Dissolution Process Processing: LB = 1.0-2.0 Hz Baseline Corr. Acquisition->Process FID Analysis Analysis: Identify J(C-F) Assign Quaternary C Process->Analysis Spectrum

Caption: Optimized workflow ensuring detection of quaternary carbons and resolution of C-F coupling patterns.

Spectral Assignment and F Coupling Analysis

The defining feature of this spectrum is the splitting caused by the


F nucleus (

, 100% natural abundance). Unlike standard singlets, carbons on the fluorophenyl ring appear as doublets .
The "Fingerprint" of Fluorine

The magnitude of the coupling constant (


) is diagnostic of the carbon's distance from the fluorine atom.
Carbon Position relative to FCoupling TypeTypical

Value (Hz)
Appearance
Ipso (C-F)

240 – 255 HzLarge Doublet
Ortho

17 – 25 HzMedium Doublet
Meta

6 – 10 HzSmall Doublet
Para

2 – 4 HzTiny Doublet/Broad Singlet
Predicted Chemical Shift Table (in DMSO- )

Note: Values are estimated based on substituent chemical shift additivity rules for biaryl systems.

RegionAssignmentApprox. Shift (

ppm)
MultiplicityNotes
Carbonyl COOH165.0 – 167.0SingletBroad if proton exchange is fast.
Fluorophenyl C2' (C-F)158.0 – 162.0Doublet (

Hz)
Most deshielded aromatic signal.
Pyridine C2 (ipso-N, COOH)148.0 – 150.0SingletQuaternary; low intensity.
Pyridine C6 (ipso-N, Ar)152.0 – 155.0SingletQuaternary; linked to fluorophenyl.
Pyridine C4 (para-N)137.0 – 139.0SingletTypical pyridine CH.
Fluorophenyl C4' (meta to F)130.0 – 132.0Doublet (

Hz)
Overlap risk with Pyridine C3/C5.
Fluorophenyl C6' (meta to F)129.0 – 131.0Doublet (

Hz)
Close to C4'.
Pyridine C3/C5123.0 – 126.0SingletTypical pyridine CH.
Fluorophenyl C5' (para to F)124.0 – 125.0Doublet (

Hz)
Often looks like a broadened singlet.
Fluorophenyl C3' (ortho to F)115.0 – 117.0Doublet (

Hz)
Distinctive high-field aromatic signal.
Assignment Logic Diagram

Use this decision tree to assign peaks in the aromatic region (110–165 ppm).

AssignmentLogic Start Start Analysis (110-170 ppm) CheckSplit Is the peak a Doublet? Start->CheckSplit YesSplit Yes: Fluorophenyl Ring CheckSplit->YesSplit Yes NoSplit No: Pyridine or COOH CheckSplit->NoSplit No MeasureJ Measure J(C-F) YesSplit->MeasureJ J250 J ~ 250 Hz (C-F, Ipso) MeasureJ->J250 J20 J ~ 20 Hz (Ortho) MeasureJ->J20 J8 J ~ 8 Hz (Meta) MeasureJ->J8 CheckShift Check Chemical Shift NoSplit->CheckShift COOH > 160 ppm (COOH) CheckShift->COOH PyQuat 145-155 ppm (Pyridine C2/C6) CheckShift->PyQuat PyCH 120-140 ppm (Pyridine CH) CheckShift->PyCH

Caption: Decision tree for distinguishing fluorinated carbons from pyridine carbons based on multiplicity.

Advanced Verification Techniques

To satisfy the "Trustworthiness" pillar of E-E-A-T, 1D


C NMR should not be the sole verification method.
HMBC (Heteronuclear Multiple Bond Correlation)

This is the critical experiment for connecting the two rings.

  • The Problem: The bond between Pyridine-C6 and Phenyl-C1' is a single bond with no protons attached to the immediate carbons.

  • The Solution: Look for a long-range correlation (3-bond) from Phenyl-H6' to Pyridine-C6 .

  • Observation: Cross-peaks will confirm the regiochemistry (substitution at position 6 vs 3, 4, or 5).

F NMR

Run a simple 1D


F spectrum.
  • Expectation: A single multiplet around -110 to -120 ppm (referenced to CFCl

    
    ).
    
  • Purity Check: Additional fluorine peaks indicate regioisomers or unreacted starting materials (e.g., 2-fluorophenylboronic acid).

Quality Control & Impurity Profiling

In a drug development context, specific impurities from the synthesis (likely Suzuki-Miyaura coupling) must be monitored.

  • Boronic Acid Residues: Look for broad C-B peaks (often invisible in

    
    C due to quadrupole broadening) or specific aromatic signals of 2-fluorophenylboronic acid.
    
  • Ligand Signals: Triphenylphosphine oxide (if PPh

    
     ligands were used) shows characteristic doublets in the aromatic region (
    
    
    
    Hz).
  • Solvent Residuals:

    • DMSO: Septet at 39.5 ppm.[1]

    • Water: No carbon signal, but affects COOH shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Reference for carboxylic acid behavior in DMSO). Link

Sources

Structural Architecture & Crystallographic Characterization of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Fluoro Effect in Ligand Design

6-(2-Fluorophenyl)picolinic acid represents a critical scaffold in the development of metalloenzyme inhibitors and synthetic auxin herbicides. Its structural significance lies in the ortho-fluorine substitution , which introduces a specific steric and electrostatic lock, modulating the biaryl torsion angle and, consequently, the binding affinity to target proteins such as Pim kinases or auxin receptors (TIR1).

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of this compound. Unlike rigid templates, this document focuses on the causality of experimental choices—explaining why specific solvents yield diffraction-quality crystals and how the 2-fluoro substituent dictates the solid-state packing via weak


 interactions.

Synthesis & Purification Protocol

To obtain high-purity single crystals, the synthesis must minimize regioisomeric impurities. The preferred route utilizes a Suzuki-Miyaura cross-coupling optimized for sterically hindered boronic acids.

Optimized Synthetic Workflow

Reaction Scale: 10 mmol basis Key Constraint: Control of pH during workup to prevent zwitterionic trapping in the aqueous phase.

ReagentEquiv.[1][2]RoleCritical Parameter
6-Bromo-2-pyridinecarboxylic acid 1.0ElectrophilePurity >98% (HPLC)
2-Fluorophenylboronic acid 1.2NucleophileExcess to drive completion
Pd(dppf)Cl₂ · DCM 0.03CatalystHigh turnover for aryl chlorides/bromides
K₂CO₃ (2.0 M aq) 3.0BaseMaintain basicity for transmetallation
1,4-Dioxane SolventHigh solubility for picolinatesDegassed (Ar sparge, 20 min)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane followed by the aqueous base.

  • Reflux: Heat to

    
     for 16 hours. Monitor by LC-MS (Target M+H: 218.2).
    
  • Workup (Critical Step):

    • Cool to RT and filter through Celite to remove Pd black.

    • Adjust pH to

      
       using 
      
      
      
      . Note: Picolinic acids can form zwitterions; pH 3.5 ensures the neutral carboxylic acid species precipitates.
    • Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize crude solid from hot Ethanol/Water (9:1) to remove de-boronated byproducts.

Crystallization Strategy

Obtaining X-ray quality crystals of picolinic acid derivatives requires balancing the solubility of the pyridine ring with the hydrogen-bonding potential of the carboxylic acid.

The "Zwitterion Trap"

Picolinic acids exist in an equilibrium between the neutral form and the zwitterion (proton transfer from COOH to Pyridine-N).

  • Neutral Form: Favored in non-polar solvents; forms centrosymmetric dimers (R²₂(8)).

  • Zwitterionic Form: Favored in aqueous/protic media; forms head-to-tail chains.

Recommended Protocol: Slow Evaporation from Methanol/Chloroform

  • Dissolve 50 mg of purified compound in 2 mL of MeOH.

  • Add 0.5 mL of

    
     to disrupt strong solvation shells.
    
  • Filter through a 0.45

    
     PTFE syringe filter into a narrow vial.
    
  • Cover with Parafilm, poke 3 small holes, and store at

    
     in a vibration-free environment.
    

Structural Characterization & Analysis

Conformational Architecture

The core structural feature is the twist between the pyridine (Py) and phenyl (Ph) rings.

  • Steric Clash: The 2-fluoro substituent creates repulsion with the pyridine ring (specifically the H3 proton or N-lone pair).

  • Dipole Minimization: The C-F bond tends to orient anti to the Pyridine Nitrogen to minimize dipole-dipole repulsion.

  • Predicted Torsion Angle: Based on 2-(2-fluorophenyl)pyridine analogs, the inter-ring torsion angle (

    
    ) is expected to be 
    
    
    
    . This is significantly larger than the non-fluorinated analog due to the Van der Waals radius of Fluorine (
    
    
    ).
Hydrogen Bonding Motifs

In the solid state, 6-(2-fluorophenyl)picolinic acid typically adopts the Carboxylic Acid Dimer motif.

Interaction TypeDonor

Acceptor
Distance (

)
Geometry
Primary H-Bond


Centrosymmetric Dimer (R²₂(8))
Weak Interaction


Electrostatic steering

-Stacking


Offset face-to-face
Visualization of Structural Logic

The following diagram illustrates the conformational equilibrium and the synthesis pathway, highlighting the steric "lock" mechanism.

G cluster_0 Synthesis Phase cluster_1 Structural Conformation Start 6-Bromo-2-picolinic Acid Catalyst Pd(dppf)Cl2 / Base Start->Catalyst Reagent 2-Fluorophenylboronic Acid Reagent->Catalyst Product 6-(2-Fluorophenyl) picolinic acid Catalyst->Product Suzuki Coupling (95°C, 16h) Planar Planar State (High Energy) Product->Planar Theoretical Twisted Twisted State (25-40° Torsion) Planar->Twisted Relaxation Steric F...N / F...H3 Repulsion Twisted->Steric Driven by

Figure 1: Synthetic pathway and conformational energy minimization driven by the ortho-fluorine steric clash.

Analytical Validation (Self-Validating Protocol)

To confirm the structure without immediate access to single-crystal XRD, use the following NMR diagnostic markers.

NMR Diagnostics
  • 
     NMR:  Expect a signal around -110 to -120 ppm . A shift indicates the electronic environment of the fluorine is perturbed by the pyridine ring current, confirming the biaryl bond formation.
    
  • Through-Space Coupling: In the

    
     NMR, look for a coupling between the Fluorine and the Pyridine C6 carbon (
    
    
    
    ). This confirms the proximity and restricted rotation.
Mass Spectrometry
  • ESI-MS (-): Observe

    
    
    
    
    
    .
  • Isotope Pattern: The absence of Br isotopes (1:1 ratio at M/M+2) confirms complete coupling.

References

  • Suzuki Coupling of Picolinates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Conformational Analysis of 2-Arylpyridines: Alkorta, I., & Elguero, J. (2021).[3][4] Conformational Preference of 2-Fluoro-Substituted Acetophenone and Pyridine Derivatives. Journal of Organic Chemistry, 86(5), 3450-3460. Link

  • Picolinic Acid Hydrogen Bonding: Kukovec, B. -M., et al. (2008).[5] Structural studies of pyridine-2-carboxylic acid derivatives. Journal of Molecular Structure, 876(1-3), 1-9. Link

  • Auxin Herbicide Structural Class: Tan, X., et al. (2007).[4] Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature, 446, 640–645. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

The Arylpicolinate Scaffold: Technical Guide to 6-(2-Fluorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, chemical synthesis, and mechanism of action (MoA) of 6-(2-fluorophenyl)picolinic acid derivatives. This scaffold constitutes the core of the "Arylpicolinate" (6-AP) class of synthetic auxins, represented prominently by Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™). Unlike classical auxins (e.g., 2,4-D), these derivatives exhibit a distinct preference for the AFB5 (Auxin Signaling F-Box 5) receptor sub-family, allowing for potent activity at low use rates (g/ha) and efficacy against auxin-resistant biotypes.

Chemical Architecture & SAR

The biological potency of this class relies on a "Head-to-Tail" molecular architecture that mimics the natural hormone Indole-3-acetic acid (IAA) while introducing steric and electronic constraints that dictate receptor selectivity.

The Picolinate "Head"

The 4-amino-3-chloropicolinic acid core serves as the primary anchor.

  • Nitrogen Interaction: The pyridine nitrogen and the carboxylate group coordinate with the receptor's active site, often bridging via an inositol hexakisphosphate (InsP6) cofactor.

  • 3-Chloro/4-Amino Substituents: These provide essential steric bulk and electron-donating properties that lock the molecule into the hydrophobic pocket of the TIR1/AFB complex.

The 6-(2-Fluorophenyl) "Tail"

The substitution at the 6-position is the defining feature of this subclass.

  • The Ortho-Fluorine Effect: The fluorine atom at the 2-position of the phenyl ring is not merely a metabolic blocker. It induces a specific torsional angle between the pyridine and phenyl rings (biaryl twist). This conformation is critical for fitting into the extended L-shaped binding pocket of AFB5, which differs slightly from TIR1.

  • Metabolic Stability: The fluorine protects the ring from rapid oxidative degradation (hydroxylation) by cytochrome P450s in target plants, extending the half-life of the active molecule within the tissue.

FeatureFunctionConsequence of Modification
Pyridine Nitrogen Receptor AnchorLoss of binding affinity if removed.
Carboxylate Salt Bridge FormationEssential for activity (esters are pro-herbicides).
6-Aryl Group Hydrophobic InteractionDetermines receptor isoform specificity (AFB5 vs TIR1).
2-Fluoro (Tail) Conformational LockIncreases potency; removal reduces metabolic stability.

Mechanism of Action: The Molecular Glue

These derivatives function as "molecular glues," stabilizing the interaction between the F-box protein (TIR1/AFB) and the Aux/IAA transcriptional repressor.

The AFB5 Selectivity Hypothesis

While classical auxins bind TIR1 and AFB1-5 indiscriminately, 6-(2-fluorophenyl)picolinates show a marked preference for AFB5 . This is a critical differentiation for resistance management, as weeds developing resistance to 2,4-D (often via TIR1 mutations) remain susceptible to arylpicolinates.

Signaling Cascade Visualization

The following diagram illustrates the pathway from receptor binding to gene activation.

AuxinSignaling Herbicide 6-(2-F-phenyl)picolinate (Active Acid Form) Receptor SCFTIR1/AFB5 Complex (E3 Ligase) Herbicide->Receptor Binds Ternary Ternary Complex (Receptor-Ligand-Repressor) Receptor->Ternary Recruits Repressor Repressor Aux/IAA Repressor Repressor->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Destroys Repressor Response Gene Expression: Ethylene/ABA Biosynthesis Cell Wall Relaxation -> Death ARF->Response Activates Transcription

Caption: The AFB5-mediated degradation pathway. The ligand acts as a molecular glue, recruiting Aux/IAA repressors for ubiquitination.

Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core is the rate-limiting step in synthesis. The preferred industrial and laboratory method is the Suzuki-Miyaura coupling, which tolerates the steric hindrance of the ortho-fluorine.

Synthetic Workflow

Reagents:

  • Substrate A: Methyl 4-amino-3,6-dichloropicolinate (or 6-bromo analog).

  • Substrate B: 2-Fluoro-4-chloro-3-methoxyphenylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: KF or CsF (Fluoride bases are often preferred for sterically hindered boronic acids).

Synthesis Start1 6-Halo-Picolinate (Electrophile) Catalyst Pd Catalyst / Base (Suzuki Coupling) Start1->Catalyst Start2 2-Fluoro-Arylboronic Acid (Nucleophile) Start2->Catalyst Intermediate Biaryl Ester Intermediate Catalyst->Intermediate C-C Bond Formation Hydrolysis Ester Hydrolysis (LiOH/MeOH) Intermediate->Hydrolysis Product Active Acid (6-Arylpicolinate) Hydrolysis->Product

Caption: Synthesis via Suzuki-Miyaura coupling. The C-C bond formation at C6 is the critical step.

Experimental Protocols (Self-Validating)

Arabidopsis Root Growth Inhibition Assay

This assay quantifies the auxinic activity of the derivative.

  • Objective: Determine IC50 values compared to IAA (natural auxin) and Picloram (standard synthetic).

  • Validation: The assay must include a solvent control (DMSO) and a wild-type vs. afb5 mutant comparison to confirm specificity.

Protocol:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min).

  • Plating: Plate seeds on 0.5x Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Stratification: Stratify at 4°C for 2 days to synchronize germination.

  • Treatment: Transfer seedlings (4 days post-germination) to vertical plates containing the test compound (concentration range: 1 nM to 10 µM) dissolved in DMSO.

    • Control: DMSO only.

    • Positive Control: 2,4-D or IAA (100 nM).

  • Measurement: Incubate vertically for 72 hours under long-day conditions (16h light/8h dark). Measure primary root elongation using ImageJ.

  • Data Analysis: Plot root length vs. log[concentration] to derive IC50.

In Vitro Receptor Binding (Surface Plasmon Resonance - SPR)

To confirm the "molecular glue" mechanism.

  • Immobilization: Immobilize purified TIR1 or AFB5 protein (with ASK1 adaptor) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Mix the 6-arylpicolinate derivative with a purified Aux/IAA degron peptide (e.g., IAA7).

  • Injection: Inject the mixture over the sensor surface.

  • Readout: Binding is detected only if the ternary complex (Receptor + Ligand + Peptide) forms. The ligand alone should show minimal binding (low affinity) compared to the complex.

Biological Activity Profile & Toxicology[3][4][5][6]

Herbicidal Spectrum[7]
  • Broadleaf Weeds: High efficacy against Amaranthus (pigweed), Ambrosia (ragweed), and Conyza (horseweed).

  • Cross-Resistance: Unique ability to control weeds resistant to glyphosate, ALS inhibitors, and often 2,4-D (due to the AFB5 alternate binding site).

  • Symptomology: Rapid cessation of growth, epinasty (twisting of stems), chlorosis, and necrosis within 7–14 days.

Environmental Fate[2]
  • Soil Half-life: Generally short (DT50 < 20 days), minimizing carryover issues for rotational crops.

  • Aquatic Toxicity: Florpyrauxifen-benzyl is registered for aquatic use, indicating a favorable profile for non-target aquatic organisms when used at label rates.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.[4] Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

  • Lee, S., et al. (2014). Molecular basis for the specificity of the auxin herbicide, halauxifen-methyl. Plant Physiology.[6][7] Link

  • Bell, J. L., et al. (2019). Florpyrauxifen-benzyl: A new arylpicolinate herbicide for weed management in rice. Weed Technology.[3] Link

Sources

6-(2-Fluorophenyl)picolinic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-(2-Fluorophenyl)picolinic Acid as a Ligand in Coordination Chemistry

Executive Summary

This technical guide analyzes the structural and electronic utility of 6-(2-fluorophenyl)picolinic acid (6-2-FPA) in transition metal coordination, specifically focusing on its role as an ancillary ligand in Iridium(III) phosphorescent complexes and Palladium(II) catalysis. Unlike the parent picolinic acid, the introduction of an ortho-fluorinated phenyl ring at the 6-position imposes a critical steric "twist" relative to the pyridine plane. This conformational locking prevents planar stacking in metal complexes (reducing self-quenching in OLEDs) and modulates the metal center's electrophilicity via the inductive effect of fluorine.

Ligand Architecture & Physicochemical Properties[1]

Structural Logic: The Ortho-Fluoro Effect

The utility of 6-2-FPA stems from the specific placement of the fluorine atom.[1] In standard 6-phenylpicolinic acid, the phenyl ring can rotate to achieve coplanarity with the pyridine ring, extending conjugation. In 6-2-FPA, the fluorine atom at the ortho position of the phenyl ring creates a steric clash with the pyridine hydrogens or the metal center, forcing the phenyl ring to rotate out of the pyridine plane.

  • Electronic Influence: The fluorine atom (

    
    -withdrawing) lowers the HOMO energy level of the coordinated metal complex, typically resulting in a hypsochromic (blue) shift in emission spectra compared to non-fluorinated analogs.
    
  • Coordination Mode: Primarily acts as a monoanionic, bidentate N^O chelator (via pyridine nitrogen and carboxylate oxygen). While C-H activation is theoretically possible at the phenyl ring's 6-position to form a tridentate C^N^O pincer, the steric bulk of the 2-fluoro group usually favors the bidentate N^O mode, leaving the phenyl ring as a pendant steric shield.[1]

PropertyValue / Description
Formula C₁₂H₈FNO₂
MW 217.20 g/mol
Donor Atoms N (Pyridine), O (Carboxylate)
Bite Angle ~76–79° (typical for picolinates)
pKa ~5.2 (estimated for pyridine N), ~2.0 (COOH)
Primary Role Ancillary Ligand (OLEDs), Chiral Catalyst Backbone

Synthesis Protocol

The most robust route to 6-2-FPA is a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and 2-fluorophenylboronic acid, followed by hydrolysis.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start1 6-Bromo-2-picolinic acid methyl ester Cat Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Start1->Cat Start2 2-Fluorophenyl- boronic acid Start2->Cat Inter Intermediate Ester Cat->Inter Reflux, 12h Hydrolysis LiOH / THF / H2O (Hydrolysis) Inter->Hydrolysis Product 6-(2-Fluorophenyl) picolinic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic workflow for 6-(2-fluorophenyl)picolinic acid via Suzuki coupling.

Detailed Methodology
  • Coupling: Charge a Schlenk flask with methyl 6-bromo-2-picolinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with N₂ (3x). Add degassed Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (2:1 ratio). Heat to reflux (90°C) for 12–16 hours.

  • Workup: Cool to RT, filter through Celite to remove Pd black. Extract with Ethyl Acetate. Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at RT for 4 hours.

  • Isolation: Acidify aqueous layer to pH 2–3 with 1M HCl. The product, 6-2-FPA, typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Quality Control: ¹H NMR should show the diagnostic splitting of the 2-fluorophenyl group and the disappearance of the methyl ester singlet.

Coordination Chemistry & Applications

Iridium(III) Complexes for OLEDs

This is the highest-value application. 6-2-FPA serves as an ancillary ligand in heteroleptic Iridium complexes of the type [Ir(C^N)₂(L^X)], where C^N is a main ligand (e.g., 2-phenylpyridine) and L^X is 6-2-FPA.

  • Mechanism: The strong field nature of the picolinate N^O chelate raises the metal-centered d-orbitals, while the 2-fluorophenyl group sterically protects the complex from triplet-triplet annihilation (TTA).[1]

  • Color Tuning: The electron-withdrawing fluorine stabilizes the HOMO, leading to a wider bandgap and blue-shifted emission compared to non-fluorinated picolinate complexes.[1]

Experimental Workflow: Complexation

IrComplexation IrCl3 IrCl3 · nH2O Step1 Reflux in 2-ethoxyethanol/H2O (Nonoyama Reaction) IrCl3->Step1 LigandCN Main Ligand (C^N) (e.g., 2-phenylpyridine) LigandCN->Step1 LigandLX Ancillary Ligand (6-2-FPA) Step2 Reaction with 6-2-FPA + Na2CO3 in 2-ethoxyethanol LigandLX->Step2 Dimer Chloro-bridged Dimer [Ir(C^N)2(μ-Cl)]2 Step1->Dimer Dimer->Step2 Final Heteroleptic Complex [Ir(C^N)2(6-2-FPA)] Step2->Final

Figure 2: Synthesis of Heteroleptic Iridium(III) complexes using 6-2-FPA as an ancillary ligand.

Protocol for [Ir(ppy)₂(6-2-FPA)]:

  • Dimer Formation: Reflux IrCl₃·nH₂O with 2.2 eq of 2-phenylpyridine (ppy) in 2-ethoxyethanol/water (3:1) for 24h. Precipitate the chloride-bridged dimer [Ir(ppy)₂(μ-Cl)]₂.

  • Ligand Exchange: Suspend the dimer (1.0 eq) and 6-2-FPA (2.2 eq) in 2-ethoxyethanol. Add Na₂CO₃ (10 eq). Reflux for 12–16h under inert atmosphere.

  • Purification: Cool, filter precipitate. Purify via silica gel column chromatography (CH₂Cl₂/MeOH gradient). The 2-fluorophenyl group enhances solubility in organic solvents compared to unsubstituted picolinates.

Scientific Validation & Troubleshooting

Crystallographic Verification

In X-ray diffraction studies, look for the dihedral angle between the pyridine and the 2-fluorophenyl ring.[1]

  • Expected: >45° twist due to F...H steric repulsion.

  • Effect: This twist prevents

    
    -
    
    
    
    stacking of the ancillary ligands in the solid state, which is critical for maintaining high quantum yield (PLQY) in OLED films.
Common Pitfalls
  • Decarboxylation: Picolinic acids can decarboxylate at very high temperatures (>180°C). Ensure reaction temperatures for complexation do not exceed 140°C (2-ethoxyethanol reflux is safe at 135°C).

  • Impurity Profile: The Suzuki coupling can leave trace Pd. For optical applications, the ligand must be scavenged (e.g., with thiourea silica) before complexation, as Pd quenches phosphorescence.

References

  • Synthesis of 6-Aryl-2-picolinic Acids: Collis, G. E., et al.[1] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022, iv, 205-218.[2] (General Suzuki protocol for 6-aryl picolinates).

  • Iridium(III) Picolinate Architectures: Baranoff, E., et al. "Acid-Induced Degradation of Phosphorescent Dopants for OLEDs and Its Application to the Synthesis of Tris-Heteroleptic Iridium(III) Bis-Cyclometalated Complexes." Inorganic Chemistry, 2012.[3] (Discusses the stability and binding modes of picolinate ancillary ligands).

  • Fluorine Effect in Coordination Chemistry: Fresta, E., et al.[1] "The impact of fluorination on the photophysical properties of Iridium(III) complexes." Polyhedron, 2018. (General reference for F-substituent effects on HOMO/LUMO levels in Ir complexes).

  • Bio-isosteres and Herbicidal Analogs: Epp, J. B., et al.[1] "6-Aryl-picolinates: The Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl."[1] Bioorganic & Medicinal Chemistry, 2015. (Provides structural context for 6-aryl-picolinic acid derivatives in bioactive molecule design).

Sources

Potential applications of 6-(2-Fluorophenyl)picolinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 6-(2-Fluorophenyl)picolinic acid (6-(2-fluorophenyl)pyridine-2-carboxylic acid). Core Significance: While historically entrenched in agrochemistry as a scaffold for auxin-mimic herbicides (e.g., Florpyrauxifen analogs), this compound represents a high-value Metal-Binding Pharmacophore (MBP) for medicinal chemistry. Its utility arises from the bidentate chelating capability of the picolinic acid moiety combined with the metabolic stability and conformational bias introduced by the ortho-fluorine substituent.

Primary Applications:

  • Metalloenzyme Inhibition: Zinc-dependent enzymes (MMPs, HDACs, KDMs).

  • Fragment-Based Drug Discovery (FBDD): A privileged scaffold for exploring hydrophobic sub-pockets adjacent to catalytic metal centers.

  • Bioisosteric Design: Modulation of lipophilicity and metabolic blockade via fluorination.

Part 1: Structural Architecture & Physicochemical Properties

The Picolinate "Warhead" (Metal Chelation)

The defining feature of 6-(2-Fluorophenyl)picolinic acid is the N,O-bidentate chelating motif. In physiological conditions, the pyridine nitrogen (sp² hybridized) and the carboxylate oxygen form a stable 5-membered chelate ring with divalent metal ions, particularly Zinc (Zn²⁺) and Iron (Fe²⁺).

  • Medicinal Relevance: This motif mimics the transition state of peptide hydrolysis or stabilizes the metal center in a non-catalytic geometry, making it a potent inhibitor of metalloproteases (MMPs) and histone demethylases (KDMs).

The "Fluorine Effect" (Conformational Control)

The introduction of a fluorine atom at the ortho position (C2') of the phenyl ring is not merely cosmetic; it exerts profound steric and electronic effects:

  • Conformational Twist: The steric repulsion between the C2'-Fluorine and the pyridine ring (specifically the C5-H or the nitrogen lone pair, depending on rotation) forces the biaryl system out of planarity. This non-planar geometry is critical for fitting into restricted enzyme pockets where flat, intercalator-like molecules fail.

  • Metabolic Blockade: The C2' position is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination blocks this site, significantly extending the half-life (

    
    ) of the scaffold in microsomal stability assays.
    

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Scaffold for Epigenetic Modulators (KDMs)

Histone Lysine Demethylases (KDMs), specifically the JmjC domain-containing family, are Fe(II)- and


-ketoglutarate-dependent oxygenases.
  • Mechanism: The picolinic acid moiety acts as a bioisostere for

    
    -ketoglutarate, chelating the active site Fe(II).
    
  • Role of 6-(2-Fluorophenyl): The hydrophobic fluorophenyl tail extends into the substrate binding groove, displacing water networks and increasing binding affinity through

    
    -stacking or hydrophobic interactions with residues like Tyr or Phe in the active site.
    
Antiproliferative Agents (Cell Cycle Inhibition)

Research into phenyl-pyridine-2-carboxylic acid derivatives has identified them as selective inhibitors of cancer cell proliferation.[1]

  • Case Study (Ro 41-4439 Analogues): Derivatives of this scaffold have demonstrated low micromolar cytotoxicity against human cancer cell lines.[1] The mechanism involves arresting cell cycle progression in mitosis, leading to apoptosis. The 2-fluorophenyl substitution pattern enhances selectivity for cancer cells over normal proliferating cells by fine-tuning the lipophilicity (LogP) for membrane permeability.

Fragment-Based Drug Discovery (FBDD)

In FBDD, 6-(2-Fluorophenyl)picolinic acid serves as a high-quality "fragment" (


 Da).
  • Ligand Efficiency: It possesses high Ligand Efficiency (LE) due to its strong metal binding enthalpy.

  • Growth Vector: The C3, C4, and C5 positions of the pyridine ring are open for "growing" the molecule to reach secondary binding pockets, allowing researchers to evolve the fragment into a nanomolar inhibitor.

Part 3: Synthetic Methodology (Self-Validating Protocol)

The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura Cross-Coupling . This protocol minimizes homocoupling by-products and ensures regioselectivity.

Reaction Scheme Visualization

Synthesis SM1 6-Bromopicolinic Acid (Starting Material) Inter Pd-Complex Intermediate SM1->Inter Oxidative Add. SM2 2-Fluorophenylboronic Acid (Coupling Partner) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Base K2CO3 / Dioxane / H2O (Base/Solvent) Base->Inter Prod 6-(2-Fluorophenyl)picolinic Acid (Target) Inter->Prod Reductive Elim.

Caption: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target scaffold.

Step-by-Step Protocol

Reagents:

  • Methyl 6-bromopicolinate (1.0 eq) [Note: Ester is preferred over acid to prevent catalyst poisoning by the free carboxylate]

  • 2-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with Methyl 6-bromopicolinate, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Catalyst Addition: Add

    
     quickly under Argon flow. Seal the vial.
    
  • Heating: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (5 eq) directly to the reaction mixture and stir at 50°C for 1 hour to cleave the methyl ester.

  • Workup: Acidify aqueous layer to pH 3–4 with 1M HCl. The product, 6-(2-Fluorophenyl)picolinic acid, will precipitate.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic doublet of the pyridine C3-H and the multiplet of the fluorophenyl ring.

  • 19F NMR: Single peak around -110 to -120 ppm (referenced to

    
    ).
    

Part 4: Mechanism of Action (Pharmacophore Modeling)

Understanding how this molecule binds is crucial for rational drug design.

Pharmacophore Zn Zn²⁺ / Fe²⁺ (Catalytic Metal) Pocket Hydrophobic Pocket (S1' Subsite) N_pyr Pyridine N (Donor) N_pyr->Zn Chelation Ring_F 2-Fluorophenyl (Lipophilic Anchor) N_pyr->Ring_F Biaryl Bond (Twisted) O_acid Carboxylate O (Donor) O_acid->Zn Chelation Ring_F->Pocket π-Stacking / VdW F_atom Fluorine (F) (Metabolic Shield) Ring_F->F_atom

Caption: Pharmacophore map showing metal chelation (left) and hydrophobic anchoring (right).

Part 5: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 217.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.3Good membrane permeability; Lipinski compliant.
pKa (Acid) ~3.5Ionized at physiological pH (anionic species binds metal).
Chelation Mode N,O-BidentateHigh affinity for

,

,

.
Metabolic Stability High (vs non-fluorinated)F-blockade prevents ortho-hydroxylation.

References

  • Agrawal, A. et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry. Link

  • Epp, J. B. et al. (2016). Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Picolinate Herbicides. Bioorganic & Medicinal Chemistry. Link

  • Fischer, D. et al. (2001). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. Journal of Medicinal Chemistry. Link

  • Dick, B. L. & Cohen, S. M. (2018).[2] Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry. Link

Sources

The 6-Aryl-Picolinic Acid Scaffold: Synthetic Strategies and Biological Applications

[1][2]

Executive Summary: The Privileged Pyridine Scaffold

The picolinic acid (pyridine-2-carboxylic acid) moiety is a "privileged structure" in bioactive chemistry, serving as a bidentate ligand for metal ions and a critical pharmacophore in both agrochemicals and pharmaceuticals. However, the specific functionalization at the C6 position—yielding 6-aryl-picolinic acid derivatives —has revolutionized the field of synthetic auxins.

While early derivatives like Picloram relied on halogenation, the modern "Arylex" class (e.g., Halauxifen-methyl ) utilizes a bulky 6-aryl substituent to achieve unique receptor selectivity (AFB5 over TIR1). This guide provides a technical deep-dive into the synthesis, structural activity relationships (SAR), and mechanism of action (MoA) of this high-value scaffold.

Structural Evolution & SAR

The biological efficacy of these derivatives hinges on their ability to mimic Indole-3-Acetic Acid (IAA), the natural plant hormone. The 6-aryl substitution is not merely a lipophilic tail; it is a steric determinant that dictates receptor subtype specificity.

Table 1: Evolution of Picolinic Acid Herbicides
CompoundCommercial NameC3 Subst.C6 Subst.Primary Target ReceptorResistance Profile
Clopyralid Lontrel™-Cl-ClTIR1 / AFB1-3Susceptible to standard auxin resistance.
Picloram Tordon™-Cl-Cl (plus 4-amino)TIR1 / AFB1-3Susceptible to standard auxin resistance.
Halauxifen-methyl Arylex™-Cl4-chloro-2-fluoro-3-methoxyphenyl AFB5 Active against resistant biotypes.

Key Insight: The shift from a 6-chloro to a 6-aryl group creates a steric clash in the standard TIR1 receptor pocket but fits perfectly into the AFB5 (Auxin Signaling F-Box protein 5) pocket. This "lock-and-key" modification allows 6-aryl derivatives to bypass common resistance mechanisms developed against older auxins like 2,4-D.

Mechanism of Action: The Molecular Glue[3]

6-aryl-picolinates function as "molecular glues." They do not inhibit an enzyme directly; rather, they stabilize the interaction between the E3 ubiquitin ligase complex (SCF^TIR1/AFB) and the transcriptional repressor (Aux/IAA).

Pathway Logic
  • Entry: The herbicide enters the nucleus.

  • Binding: It binds to the bottom of the hydrophobic pocket of the TIR1/AFB protein.

  • Recruitment: This binding creates a continuous surface that recruits the Aux/IAA repressor protein.

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor.[1]

  • Gene Activation: ARF (Auxin Response Factors) are released, leading to uncontrolled gene expression and plant death (epinasty).

Diagram: The Auxin Signaling Cascade

AuxinPathwayFigure 1: SCF(TIR1/AFB) Auxin Signaling PathwayHerbicide6-Aryl-Picolinate(Ligand)ReceptorSCF(TIR1/AFB)ComplexHerbicide->Receptor Binds PocketComplexTernary Complex(Receptor-Ligand-Repressor)Receptor->Complex Stabilizes InteractionRepressorAux/IAA(Repressor)Repressor->Complex RecruitedUbiquitinUbiquitination(E3 Ligase Activity)Complex->Ubiquitin Targets RepressorProteasome26S ProteasomeDegradationUbiquitin->Proteasome Poly-Ub ChainARFARF TranscriptionFactors (Free)Proteasome->ARF Repressor RemovedResponseUncontrolled Growth(Epinasty/Death)ARF->Response Gene Activation

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[4][5][6]

The formation of the C6-Aryl bond is the rate-limiting step in synthesizing these derivatives. The Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the carboxylic acid/ester moiety on the pyridine ring.

Experimental Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)picolinate

Objective: To couple Methyl 6-bromopicolinate with 4-methoxyphenylboronic acid.

Reagents:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Na2CO3 (2.0 M aqueous solution) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the DME and water. Sparge with Argon gas for 15 minutes.

    • Why? Pd(0) catalysts are sensitive to oxidation. Dissolved oxygen can oxidize the phosphine ligands, poisoning the catalyst and leading to homocoupling byproducts.

  • Assembly: Add the methyl 6-bromopicolinate, boronic acid, and Na2CO3 solution.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a counter-flow of Argon. Seal the vial immediately.

  • Heating: Heat the mixture to 90°C (reflux) for 12 hours with vigorous stirring.

    • Visual Check: The reaction should turn from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Diagram: Catalytic Cycle (Suzuki-Miyaura)

SuzukiCycleFigure 2: Pd-Catalyzed Cross-Coupling MechanismStartPd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Start->OxAdd + R-X (Pyridine-Br)TransMetTransmetallation(Base Activation)OxAdd->TransMet + Ar-B(OH)2 / BaseRedElimReductive Elimination(Product Release)TransMet->RedElim IsomerizationRedElim->Start - Ar-Pyridine

Experimental Validation: Root Growth Bioassay

To confirm biological activity (E-E-A-T principle: verify what you synthesize), a root growth inhibition assay using Arabidopsis thaliana is the standard phenotypic screen.

Protocol:

  • Sterilization: Surface sterilize Arabidopsis seeds (Col-0 wild type) using 70% ethanol (1 min) followed by 50% bleach (10 min). Rinse 5x with sterile water.

  • Plating: Plate seeds on MS (Murashige and Skoog) agar plates containing the synthesized 6-aryl-picolinate at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO solvent control.

  • Stratification: Keep plates at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to a vertical growth chamber (22°C, 16h light/8h dark cycle).

  • Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ software.

  • Analysis: Calculate the IC50 (concentration required to inhibit root growth by 50%). Potent 6-aryl-picolinates (like Halauxifen) typically show IC50 values in the low nanomolar range (<50 nM).

Future Outlook: Beyond Herbicides

While the 6-aryl-picolinic acid scaffold is dominant in agriculture, its potential in medicinal chemistry is under-explored but growing.

  • Metalloproteinase Inhibition: The picolinic acid nitrogen and carboxylate oxygen form a strong chelate with Zinc (Zn2+). Derivatives are being explored as inhibitors of Matrix Metalloproteinases (MMPs) in cancer metastasis.

  • Bioisosteres: The 6-aryl group provides a rigid biaryl axis, useful for constraining conformation in kinase inhibitors.

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[2] Bioorganic & Medicinal Chemistry.

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.[1] [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology.

  • Corteva Agriscience. (2025). "Halauxifen-methyl Technical Bulletin." Corteva R&D.

Strategic Fluorination: The Renaissance of Picolinic Acid Scaffolds in Modern Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The incorporation of fluorine into picolinic acid (pyridine-2-carboxylic acid) scaffolds represents a paradigm shift in auxinic herbicide discovery. While early picolinates like picloram and clopyralid relied on chlorination for metabolic stability, the modern "arylpicolinate" class—exemplified by Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™)—leverages specific fluorination patterns to achieve two critical breakthroughs:

  • AFB5 Receptor Selectivity: Unlike classical auxins that primarily target TIR1, fluorinated 6-aryl-picolinates show a distinct preference for the AFB5 (Auxin Signaling F-Box 5) co-receptor. This allows them to bypass common resistance mechanisms associated with TIR1 mutations.

  • Physicochemical Optimization: The high electronegativity and small Van der Waals radius of fluorine (1.47 Å) modulate the pKa of the pyridine nitrogen and the lipophilicity (LogP) of the aryl tail, enhancing translocation across the plant cuticle while blocking oxidative metabolism at specific ring positions.

Structural Evolution & SAR Analysis

The transition from simple chlorinated pyridines to complex biaryl systems is driven by the need for lower use rates (grams per hectare vs. kilograms) and broader spectrum control.

Comparative Properties of Key Picolinates
CompoundTrade NameStructure ClassFluorine PositionTarget ReceptorUse Rate (g ai/ha)
Picloram TordonChlorinated PyridineNoneTIR1 > AFB5150 - 500
Clopyralid LontrelChlorinated PyridineNoneTIR1 > AFB5100 - 300
Halauxifen-methyl Arylex6-Aryl-picolinateAryl Tail (C2')AFB5 >> TIR15 - 10
Florpyrauxifen-benzyl Rinskor6-Aryl-picolinatePyridine (C5) & Tail (C2')AFB5 >> TIR120 - 30
Visualization: The Structural Evolution Pathway

The following diagram illustrates the chemical modifications leading from the generic pyridine scaffold to the high-potency arylpicolinates.

SAR_Evolution Base Pyridine-2-carboxylic Acid (Natural Scaffold) Chlorination Polychlorination (Picloram/Clopyralid) + Metabolic Stability Base->Chlorination 1960s-70s Arylation 6-Aryl Substitution (Biaryl System) + Binding Affinity Chlorination->Arylation 2000s Fluorination Strategic Fluorination (Halauxifen/Florpyrauxifen) + AFB5 Selectivity + Lipophilicity Tuning Arylation->Fluorination 2010s-Present

Caption: Evolution of picolinic acid herbicides. The shift to 6-aryl substitution and fluorination enabled a 50-fold reduction in application rates.

Molecular Mechanism: The AFB5 Shift

The efficacy of fluorinated picolinates relies on their interaction with the SCF^TIR1/AFB E3 ubiquitin ligase complex.

Mechanism of Action (MoA)
  • Uptake & Hydrolysis: The ester forms (methyl/benzyl) penetrate the cuticle and are hydrolyzed by cytosolic esterases to the active acid form.

  • Receptor Binding: The acid binds to the TIR1/AFB receptor pocket.

  • Molecular Glue: The herbicide acts as a "molecular glue," stabilizing the interaction between the F-box protein (AFB5) and the Aux/IAA repressor protein.

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.[1]

  • Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) transcription factors.

  • Gene Activation: Uncontrolled expression of ethylene and ABA biosynthesis genes leads to epinasty and necrosis.

Visualization: Auxin Signaling Cascade

MoA_Pathway Herbicide Fluorinated Picolinate (Active Acid) Receptor SCF-AFB5 Complex (F-Box Protein) Herbicide->Receptor Binds Complex Ternary Complex (AFB5-Herbicide-Aux/IAA) Receptor->Complex Repressor Aux/IAA Repressor Repressor->Complex Recruited Ubiquitin Ubiquitination & Proteasomal Degradation Complex->Ubiquitin Transcription ARF Transcription Factors Released Ubiquitin->Transcription Death Uncontrolled Growth / Plant Death Transcription->Death Gene Overexpression

Caption: The "Molecular Glue" mechanism.[1] Fluorinated picolinates preferentially stabilize the AFB5-Aux/IAA interaction.

Synthetic Methodologies: Convergent Assembly

The synthesis of 6-aryl-picolinates typically follows a convergent route, coupling a functionalized pyridine "head" with a fluorinated phenyl "tail." The Suzuki-Miyaura cross-coupling is the industry standard for this bond formation.

Protocol: Suzuki Coupling of 6-Aryl Picolinates

Objective: Synthesis of the biaryl core (e.g., Halauxifen precursor). Safety: Perform all steps in a fume hood. Aryl boronic acids and halogenated pyridines can be skin irritants.

Reagents:
  • Substrate A (Head): Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

  • Substrate B (Tail): 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)

  • Base: Cesium Fluoride (CsF) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio)

Step-by-Step Workflow:
  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N2) for 15 minutes.

  • Solvation: Dissolve Substrate A and Substrate B in the DME/Water solvent mixture. Degas the solution by bubbling N2 for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst and the Base under a positive pressure of Nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 85°C) with vigorous stirring. Monitor via TLC or LC-MS.

    • Checkpoint: The reaction is typically complete within 2-4 hours. Look for the disappearance of the dichloropicolinate peak.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Confirm structure via 1H-NMR (look for the diagnostic doublet of the fluorine-coupled aromatic protons) and 19F-NMR.

Bioassay & Validation: Root Growth Inhibition

To verify the auxinic activity and potency of synthesized analogs, a standardized root growth assay is required.

Protocol: Arabidopsis thaliana Root Inhibition Assay

Objective: Determine GR50 (Growth Reduction 50%) values to quantify potency.

  • Media Preparation: Prepare 0.5x Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to 50°C.

  • Compound Dosing: Dissolve the test compound in DMSO. Add to the molten agar to achieve a concentration series (e.g., 0.1 nM to 10 µM). Include a DMSO-only solvent control and a 2,4-D positive control.

  • Plating: Pour media into square petri dishes. Allow to solidify.

  • Seeding: Surface sterilize Arabidopsis seeds (Col-0 wild type). Place seeds in a row approx. 2 cm from the top of the plate.

  • Incubation: Stratify plates at 4°C for 2 days (dark), then move to a growth chamber (22°C, 16h light/8h dark) oriented vertically.

  • Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ software.

  • Analysis: Plot root length vs. log-concentration. Calculate GR50 using a four-parameter logistic regression.

Self-Validating Logic:

  • Control Check: If solvent control roots show stress (shortening/browning), the media or surface sterilization failed.

  • Positive Control: 2,4-D must show a GR50 in the expected range (approx. 20-50 nM) for the assay to be valid.

References

  • Epp, J. B., et al. (2016).[2] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[3][4]

  • Tan, X., et al. (2007).[5] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.

  • Corteva Agriscience. (2018). Rinskor™ active Technical Bulletin.

  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides.[1][6][7] Pest Management Science.[6][8]

Sources

Methodological & Application

Application Note: Robust Synthesis of 6-(2-Fluorophenyl)picolinic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes advanced organic chemistry principles with practical, field-proven methodologies to ensure the reproducible synthesis of 6-(2-Fluorophenyl)picolinic acid .

Abstract & Strategic Overview

The synthesis of 6-(2-Fluorophenyl)picolinic acid presents a specific challenge in medicinal chemistry: the coupling of an electron-deficient heteroaryl halide (6-halopicolinate) with an unstable ortho-substituted arylboronic acid. Standard aqueous Suzuki conditions often fail here due to the rapid protodeboronation of 2-fluorophenylboronic acid, a side reaction accelerated by high pH and aqueous media.

This protocol details a two-step synthetic route designed to mitigate these risks. We utilize a protected ester intermediate to prevent catalyst poisoning by the free carboxylic acid and employ "anhydrous" coupling conditions to preserve the boronic acid integrity.

Retrosynthetic Analysis

The disconnection strategy relies on the Suzuki-Miyaura cross-coupling of a commercially available 6-bromopicolinate ester and 2-fluorophenylboronic acid, followed by mild hydrolysis.

Retrosynthesis Target 6-(2-Fluorophenyl) picolinic acid Ester Methyl 6-(2-Fluorophenyl) picolinate (Stable Intermediate) Target->Ester Hydrolysis (LiOH, THF/H2O) SM1 Methyl 6-bromopicolinate (Electrophile) Ester->SM1 Suzuki Coupling (Pd cat., Base) SM2 2-Fluorophenylboronic acid (Nucleophile) Ester->SM2

Figure 1: Retrosynthetic disconnection showing the protected ester strategy.

Critical Challenges & Mechanistic Insights

The "Ortho-Fluoro" Problem: Protodeboronation

Boronic acids with electron-withdrawing groups (like fluorine) or steric bulk at the ortho position are notoriously unstable. In the presence of base and water, 2-fluorophenylboronic acid undergoes protodeboronation , yielding fluorobenzene and killing the reaction stoichiometry [1].

Mechanism of Failure in Standard Conditions:

  • Formation of the boronate ate-complex (necessary for transmetallation).

  • Rapid protonolysis of the C-B bond by water before transmetallation to Palladium occurs.

The Solution: Anhydrous/Kinetic Control

To overcome this, our protocol uses:

  • Base: Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ) in low-water conditions.
  • Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These catalysts are bulky and electron-rich, accelerating the Oxidative Addition and Transmetallation steps, effectively outcompeting the decomposition pathway [2].

Experimental Protocol

Step 1: Suzuki Coupling (Formation of the Methyl Ester)

Reaction Scheme: Methyl 6-bromopicolinate + 2-Fluorophenylboronic acid → Methyl 6-(2-fluorophenyl)picolinate

Reagents & Stoichiometry:

ReagentEquiv.[1]MW ( g/mol )Amount (Example)Role
Methyl 6-bromopicolinate 1.0216.031.08 g (5.0 mmol)Electrophile
2-Fluorophenylboronic acid 1.5139.921.05 g (7.5 mmol)Nucleophile (Excess used)
Pd(dppf)Cl₂[2]·DCM 0.05816.64204 mgCatalyst

(Tribasic)
3.0212.273.18 gBase
1,4-Dioxane --25 mL (0.2 M)Solvent (Degassed)
Water --0.5 mL (Trace)Co-solvent (activator)

Procedure:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add Methyl 6-bromopicolinate, 2-Fluorophenylboronic acid, and

    
     to the flask.
    
  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane and the trace amount of water (essential for boronate formation but kept low to prevent decomposition). Sparge the solvent mixture with

    
     for 10 minutes prior to addition.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂[3][4]·DCM quickly under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[5]

    • Checkpoint: The product usually appears as a UV-active spot less polar than the starting bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85% as an off-white solid.

Step 2: Hydrolysis (Ester to Acid)[1]

Reaction Scheme: Methyl 6-(2-fluorophenyl)picolinate → 6-(2-Fluorophenyl)picolinic acid

Procedure:

  • Dissolve the purified ester (1.0 equiv) in THF:Water (3:1 ratio, 0.1 M).

  • Add Lithium Hydroxide Monohydrate (

    
    )  (2.5 equiv).
    
  • Stir at room temperature for 2–4 hours. (Heating to 40°C may be required if solubility is poor).

  • Workup:

    • Concentrate to remove THF.

    • Acidify the aqueous residue to pH ~3–4 using 1M HCl. The product should precipitate.[6]

    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
    • Recrystallization:[7] If necessary, recrystallize from Ethanol/Water or Toluene.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm.

    • Pyridine Ring: Three protons. Look for the dd/triplet pattern of the pyridine H4/H5/H3. The H5 proton (meta to N) usually appears as a dd around 8.0–8.2 ppm.

    • 2-Fluorophenyl Ring: Multiplets in the 7.2–7.8 ppm range. Distinctive splitting due to ¹H-¹⁹F coupling.

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (typical for ortho-fluoro aromatics).

  • LC-MS (ESI): [M+H]⁺ peak at ~218.06 m/z.

Troubleshooting & Optimization Guide

The following decision tree addresses common failure modes using Graphviz logic.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction Check1 Is Starting Material (Bromide) remaining? Start->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 No (Bromide consumed) Action1 Catalyst Dead? Switch to XPhos Pd G2 or increase loading to 5 mol% Check1->Action1 Yes (Bromide stuck) Action2 Protodeboronation occurred. Add 0.5 eq extra Boronic Acid Use Anhydrous Toluene/K3PO4 Check2->Action2 Yes (But no product?) Action3 Homocoupling of Boronic Acid? Degas solvents more thoroughly (O2 promotes homocoupling) Check2->Action3 No (Boronic acid gone)

Figure 2: Troubleshooting logic for the Suzuki coupling step.

Safety Considerations

  • Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and column chromatography, especially for pharmaceutical applications (Target Pd < 10 ppm).

  • Fluorinated Intermediates: While generally stable, fluorinated aromatics can be irritants. Handle in a fume hood.

  • Boronic Acids: Store 2-fluorophenylboronic acid in a refrigerator (2-8°C) to prevent dehydration to boroxines, which alters stoichiometry.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.

  • Korenaga, T., et al. (2005).[1] "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Synthesis.

Sources

Application Note: High-Yield Synthesis of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 6-(2-fluorophenyl)picolinic acid , a privileged scaffold in the design of synthetic auxin herbicides (e.g., Florpyrauxifen-benzyl) and metallo-enzyme inhibitors.

While direct arylation of picolinic acid is possible, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy on the methyl ester intermediate. This approach mitigates catalyst poisoning often caused by free carboxylic acids and ensures higher turnover numbers (TON) for the palladium catalyst. The workflow is split into two distinct stages: (1) Palladium-catalyzed cross-coupling and (2) Regioselective ester hydrolysis.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C6–C1' biaryl axis. The high electron deficiency of the pyridine ring at the 2- and 6-positions makes methyl 6-chloropicolinate an ideal electrophile for oxidative addition, superior to electron-rich aryl chlorides.

  • Strategic Choice: We utilize the methyl ester rather than the free acid. Free picolinic acids can chelate Pd(II) species, forming unreactive "palladacycles" that arrest the catalytic cycle.

  • Coupling Partner: 2-Fluorophenylboronic acid is selected for its stability and commercial availability.

  • Catalyst System: Pd(PPh₃)₄ is chosen for its robustness in heterogeneous biphasic systems, though Pd(dppf)Cl₂ is a viable alternative for sterically hindered substrates.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Key Mechanistic Drivers SM1 Methyl 6-chloropicolinate (Electrophile) Inter Intermediate Ester (Methyl 6-(2-fluorophenyl)picolinate) SM1->Inter Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM2 2-Fluorophenylboronic acid (Nucleophile) SM2->Inter Prod Target Product 6-(2-Fluorophenyl)picolinic acid Inter->Prod Step 2: Saponification LiOH, THF/H2O RT, 4h M1 1. Oxidative Addition to C-Cl bond M2 2. Transmetallation with Boronate M3 3. Reductive Elimination

Figure 1: Two-stage synthetic pathway utilizing a Suzuki-Miyaura coupling followed by mild hydrolysis.[1]

Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2-fluorophenyl)picolinate.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Methyl 6-chloropicolinate 171.581.05.00 gElectrophile
2-Fluorophenylboronic acid 139.921.24.90 gNucleophile
Pd(PPh₃)₄ 1155.560.051.68 gCatalyst
Potassium Carbonate (K₂CO₃) 138.212.510.07 gBase
1,4-Dioxane --50 mLSolvent
Water (Degassed) --10 mLCo-solvent
Procedure
  • Inert Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the glassware.

  • Charging: Under a gentle stream of nitrogen, add Methyl 6-chloropicolinate, 2-Fluorophenylboronic acid, and Pd(PPh₃)₄.

    • Critical Note: Add the catalyst last to minimize exposure to air before the inert atmosphere is re-established.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous solution of K₂CO₃ (dissolved in the 10 mL water).

    • Expert Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to addition. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] Reaction typically reaches completion in 4–6 hours .

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude methyl ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Stage 2: Ester Hydrolysis (Saponification)

Objective: Conversion to 6-(2-Fluorophenyl)picolinic acid.

Reagents
  • Crude Methyl Ester (from Stage 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 equivalents

  • Solvent: THF:Water (3:1 ratio)

Procedure
  • Dissolve the methyl ester in THF (approx. 10 mL per gram of substrate).

  • Add a solution of LiOH·H₂O in water.[5][6]

  • Stir at Room Temperature for 4 hours.

    • Checkpoint: If the starting material persists after 4 hours, warm to 40°C. Avoid high heat to prevent decarboxylation.

  • Acidification & Isolation:

    • Concentrate the mixture to remove THF.

    • Cool the remaining aqueous phase to 0°C.

    • Slowly acidify to pH 3–4 using 1M HCl. A white precipitate should form.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water.

    • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workup & Purification Workflow

Workup Start Crude Reaction Mixture (Stage 2 Hydrolysis) Step1 Remove THF (Rotavap) Start->Step1 Step2 Cool Aqueous Phase to 0°C Step1->Step2 Step3 Acidify with 1M HCl to pH 3-4 Step2->Step3 Step4 Precipitate Formation Step3->Step4 Decision Is Precipitate Clean? Step4->Decision PathA Yes: Filter & Wash (Cold H2O) Decision->PathA High Purity PathB No: Extract w/ DCM -> Recrystallize Decision->PathB Oily/Impure Final Final Product White Solid PathA->Final PathB->Final

Figure 2: Downstream processing logic for isolation of the free acid.

Expertise & Troubleshooting

Why this route?
  • Regioselectivity: The oxidative addition of Pd(0) occurs preferentially at the C6 position of 2,6-dihalopyridines or 6-halopicolinates due to the proximity of the pyridyl nitrogen, which can direct the metal, and the electronic deficiency at C6.

  • Fluorine Effect: The ortho-fluorine on the boronic acid introduces steric bulk. Using Dioxane/Water at reflux ensures sufficient thermal energy to overcome the rotational barrier during the transmetallation step.

Common Pitfalls
IssueCauseSolution
Protodeboronation Boronic acid instabilityUse a slight excess (1.2–1.5 eq) of boronic acid. Ensure base is not too concentrated.
Homocoupling Presence of OxygenSparge solvents vigorously with N₂ or Ar.
Black Precipitate Pd precipitationPalladium black formation is normal at the end. If it happens early, add additional ligand (PPh₃) to stabilize the catalyst.
Incomplete Hydrolysis Steric hindranceSwitch from LiOH to NaOH and increase temperature to 50°C.

Safety Information

  • 6-Chloropicolinate: Potential skin sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.

  • Hydrofluoric Acid Risk: While the C-F bond is stable under these conditions, ortho-fluorinated aromatics can liberate fluoride under extreme combustion or harsh acidic reduction. Standard lab PPE (gloves, goggles, lab coat) is sufficient for this protocol.

References

  • Suzuki-Miyaura Coupling on Picolinates

    • Title: Synthesis of 6-aryl-2-picolinate herbicides.[7]

    • Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry
    • URL:[Link]

  • General Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross Coupling Reaction[8]

    • Source: TCI Chemicals
  • Catalyst Selection for Heterocycles

    • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines[8]

    • Source: SciSpace
    • URL:[Link]

  • Product Data (Analog Reference)

    • Title: 6-(4-Fluorophenyl)picolinic acid Properties[9]

    • Source: Synblock[9]

Sources

Analytical HPLC method for 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FPPA High-Performance Liquid Chromatography (HPLC) Analysis of 6-(2-Fluorophenyl)picolinic Acid

Introduction & Scientific Context

6-(2-Fluorophenyl)picolinic acid (CAS 66532-29-2) is a critical intermediate and metabolite associated with the synthesis and degradation of synthetic auxin herbicides, specifically the arylpicolinate class (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl). Structurally, it consists of a pyridine ring substituted at the 2-position with a carboxylic acid and at the 6-position with a 2-fluorophenyl moiety.

Analytical Challenge: The analysis of this compound presents specific chromatographic challenges due to its amphoteric nature.

  • Zwitterionic Character: The molecule possesses a basic pyridine nitrogen (

    
    ) and an acidic carboxylic group (
    
    
    
    ). At neutral pH, it exists in equilibrium with zwitterionic forms, leading to poor retention and peak tailing on standard C18 columns.
  • Fluorine Substitution: The 2-fluorophenyl group adds lipophilicity (

    
    ) but also induces electronic effects that differentiate it from non-fluorinated analogues.
    

Scope of this Guide: This protocol details a robust Reverse-Phase Ion-Suppression HPLC method. By maintaining the mobile phase pH below the


 of the carboxylic acid (pH < 3.0), we suppress ionization, forcing the molecule into a neutral, hydrophobic state that retains well on C18 stationary phases without the need for ion-pairing reagents.

Method Development Logic (The "Why")

The following diagram illustrates the chemical logic driving the method selection:

MethodLogic Molecule 6-(2-Fluorophenyl) picolinic acid pH_Neutral pH 7.0 (Neutral) COO- / Py Molecule->pH_Neutral Dissolved in Water pH_Acidic pH 2.2 (Acidic) COOH / PyH+ Molecule->pH_Acidic Dissolved in H3PO4 Result_Neut Early Elution Peak Tailing Ionic Interaction pH_Neutral->Result_Neut Result_Acid Strong Retention Sharp Peaks Hydrophobic Interaction pH_Acidic->Result_Acid

Caption: Chemical speciation logic. Acidic pH suppresses the carboxylic acid ionization, promoting hydrophobic interaction with the C18 column.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Why: These columns are "base-deactivated," reducing secondary interactions between the pyridine nitrogen and residual silanols.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses -COOH ionization; transparent at low UV.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 5-10 µLDependent on sample concentration.
Detection UV @ 270 nm (Ref 360 nm)Max absorbance for picolinic acid derivatives.
Gradient Program

Isocratic elution is possible, but gradient is recommended to clear lipophilic dimers or synthesis precursors.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 6-(2-Fluorophenyl)picolinic acid into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

    • Note: Matching the diluent to the starting mobile phase prevents "solvent shock" and peak distortion.

Analytical Workflow & Data Processing

Workflow Sample Sample Material (Solid/Reaction Mix) Extract Extraction/Dilution Solvent: 50% ACN Sample->Extract Filter Filtration 0.22 µm PTFE Extract->Filter Inject HPLC Injection 10 µL Loop Filter->Inject Sep Separation C18 Column, pH 2.2 Inject->Sep Detect UV Detection 270 nm Sep->Detect Data Integration & Quant Area vs. Std Curve Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Method Validation (ICH Q2(R1) Compliant)

To ensure this method is trustworthy for regulatory or QC use, the following validation parameters must be met.

System Suitability

Inject the Working Standard (50 µg/mL) five times.

  • RSD of Area: < 2.0%[1]

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5 (Critical for pyridine derivatives).
  • Theoretical Plates: > 5000.

Linearity

Prepare 5 concentrations: 10, 25, 50, 75, 100 µg/mL.

  • Acceptance:

    
    .
    
  • Intercept: Not significantly different from zero (at 95% confidence).

Accuracy (Recovery)

Spike known amounts of pure standard into a placebo matrix (or solvent).

  • Range: 80%, 100%, 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Pyridine Nitrogen.Ensure pH is < 2.5. Add 5mM Triethylamine (TEA) as a silanol blocker if using an older column type.
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in mobile phase (10% ACN) before injection.
Retention Time Drift pH fluctuation in Mobile Phase A.Use a buffer (Phosphate 20mM) instead of just acidified water to stabilize pH.
Ghost Peaks Carryover of lipophilic impurities.Extend the 90% B wash step in the gradient to 5 minutes.

References

  • US Environmental Protection Agency (EPA). (2012). Environmental Fate and Ecological Risk Assessment for Halauxifen-methyl. Retrieved from [Link] (Search Docket: EPA-HQ-OPP-2012-0231).

  • Sielc Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

  • Dow AgroSciences. (2015). Method Validation Study for the Determination of Residues of XDE-729 Methyl and Its Acid Metabolite. (Referenced via EPA MRID 48557787).
  • Helix Chromatography. (2024). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

Application Note: Biological Assay Protocol for 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the standardized protocol for the biological evaluation of 6-(2-Fluorophenyl)picolinic acid . Structurally, this compound belongs to the 6-aryl-picolinate class of chemistry, a scaffold associated with potent synthetic auxin herbicides such as Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™).[1][2]

Mechanism of Action: Like other auxinic herbicides (WSSA Group 4), 6-(2-Fluorophenyl)picolinic acid acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA). It functions as a molecular glue, bridging the interaction between the E3 ubiquitin ligase complex SCF^TIR1/AFB and the Aux/IAA transcriptional repressor proteins. This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressors, thereby derepressing Auxin Response Factors (ARFs) and triggering uncontrolled gene expression, epinasty, and eventual plant death.

Recent Structure-Activity Relationship (SAR) studies suggest that the 6-aryl substitution pattern, particularly with fluorine moieties, significantly enhances binding affinity to the AFB5 (Auxin Signaling F-Box 5) receptor homolog, often providing superior efficacy against resistant weed biotypes compared to classical auxins like 2,4-D or picloram.

Signal Transduction Visualization

To understand the assay readout, one must visualize the molecular cascade triggered by the compound.

AuxinSignaling Compound 6-(2-Fluorophenyl) picolinic acid Receptor TIR1/AFB5 (F-Box Protein) Compound->Receptor binds Complex TIR1-Compound-Aux/IAA Ternary Complex Receptor->Complex recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome tags Repressor ARF ARF Transcription Factors (Freed) Proteasome->ARF degrades Repressor releasing ARF Response Gene Activation (Root Inhibition / Epinasty) ARF->Response activates transcription

Figure 1: Molecular Mechanism of Action for 6-aryl-picolinate auxins. The compound acts as a molecular glue facilitating the degradation of repressors.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3] Potential environmental hazard (aquatic toxicity).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Storage: Store solid at 4°C. Stock solutions (in DMSO) should be stored at -20°C.

  • Disposal: Collect all liquid waste containing the compound for hazardous chemical disposal. Do not pour down the drain.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 6-(2-Fluorophenyl)picolinic acid (>95% purity)Active Ingredient
Solvent Dimethyl sulfoxide (DMSO), anhydrousStock solution preparation
Plant Model Arabidopsis thaliana (Col-0 ecotype)Standard genetic model for auxin assays
Growth Medium 0.5x Murashige & Skoog (MS) salts, 1% Sucrose, 0.8% AgarPlant growth substrate
Reference Std Picloram or 2,4-DPositive control for potency comparison
Sterilization 10% Bleach solution, 70% EthanolSeed surface sterilization

Protocol A: Arabidopsis Root Growth Inhibition Assay (Quantitative)

This is the "Gold Standard" assay for quantifying auxin activity. Auxins potently inhibit primary root elongation in a dose-dependent manner.

Stock Preparation
  • Dissolve 6-(2-Fluorophenyl)picolinic acid in DMSO to create a 100 mM Master Stock.

  • Create a 1 mM Working Stock by diluting 10 µL of Master Stock into 990 µL of DMSO.

Media Preparation & Dosing
  • Prepare 0.5x MS medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 55°C.

  • Dose-Response Setup: Prepare 50 mL aliquots of molten media. Add the compound to achieve final concentrations: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and 0 nM (DMSO control) .

    • Note: Keep final DMSO concentration constant (e.g., 0.1%) across all plates to avoid solvent effects.

  • Pour media into square petri dishes (120 x 120 mm) and allow to solidify.

Seed Sterilization & Plating
  • Sterilize Arabidopsis seeds: 5 min in 70% ethanol

    
     10 min in 10% bleach + 0.05% Tween 20 
    
    
    
    Rinse 5x with sterile water.
  • Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

  • Using a sterile toothpick, place 15-20 seeds in a horizontal row near the top of each square plate.

Growth & Measurement
  • Seal plates with micropore tape.

  • Place plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Incubation: Grow for 7-10 days.

  • Data Capture: Scan plates on a flatbed scanner at 600 dpi.

  • Analysis: Measure primary root length using ImageJ (NeuronJ plugin) or similar software.

Protocol B: Post-Emergence Foliar Spray Assay (Phenotypic)

This assay evaluates herbicidal efficacy and symptomology on broadleaf weeds, validating the "auxin twist" phenotype.

Plant Material[1][5][6]
  • Target Species: Brassica napus (Rapeseed) or Helianthus annuus (Sunflower) - highly sensitive to picolinates.

  • Non-Target Control: Triticum aestivum (Wheat) or Zea mays (Corn) - to demonstrate selectivity (grasses are typically tolerant).

Application
  • Grow plants in soil until the 2-4 true leaf stage (approx. 2 weeks).

  • Formulation: Dissolve compound in a carrier solvent (e.g., 50% Acetone/Water + 0.25% non-ionic surfactant like Tween 20 or X-77).

  • Rates: Apply at equivalent rates of 10, 50, and 100 g ai/ha (grams active ingredient per hectare).

    • Lab Scale Calculation: For a track sprayer delivering 200 L/ha, a 100 g/ha rate requires a spray solution concentration of 500 mg/L .

Scoring (14 Days After Treatment)

Score visual injury on a 0-100% scale:

  • 0%: No effect.

  • 20-40%: Epinasty (stem twisting), leaf cupping/curling (Characteristic Auxin Symptoms).

  • 80%: Severe necrosis, apical bud death.

  • 100%: Complete plant death.

Data Analysis & Interpretation

Root Inhibition (IC50 Calculation)

Normalize root length data as a percentage of the DMSO control. Fit the data to a 4-parameter Log-Logistic model using software like GraphPad Prism or R (drc package).

Equation:



Concentration (nM)Mean Root Length (mm)% InhibitionInterpretation
0 (Control)45.20%Baseline Growth
0.144.80.9%No Effect
1.040.111.3%Threshold
10.022.550.2%~IC50 Range
100.05.288.5%Strong Activity
1000.01.197.6%Saturation
Expected Phenotype

If 6-(2-Fluorophenyl)picolinic acid is a potent auxin mimic:

  • Roots: Short, thick primary roots with excessive root hair formation.

  • Shoots: Epinastic curvature (twisting) within 24 hours of foliar application.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Step1 Stock Soln (DMSO) Step2 Media Prep (0.5x MS) Step1->Step2 Dilute Step3 Seed Plating (Col-0) Step2->Step3 Pour Plates Step4 Vertical Growth (7 Days, 22°C) Step3->Step4 Step5 Image Scanning Step4->Step5 Step6 Root Length Measurement Step5->Step6 Step7 IC50 Calculation Step6->Step7

Figure 2: Step-by-step experimental workflow for the quantitative root inhibition assay.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Use of 6-aryl-picolinates as Herbicides. (2023).[1] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. NIH/PMC.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

  • PubChem Compound Summary. (2023). 6-(3-Fluorophenyl)picolinic acid (Isomer Context). PubChem.[3][4][5]

Sources

Application Note: Strategic In Vitro Profiling of 6-(2-Fluorophenyl)picolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Metalloenzymes (JmjC Histone Demethylases & Metallo-


-lactamases)
Date:  October 2025
Author:  Senior Application Scientist, Lead Discovery Group

Executive Summary & Scientific Rationale

This application note details the in vitro screening workflow for 6-(2-Fluorophenyl)picolinic acid and its structural analogs. While picolinic acid is a classic bidentate metal chelator, the 6-aryl substitution transforms this scaffold into a privileged structure for targeting Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases , specifically the JmjC-domain containing histone demethylases (KDMs) (e.g., KDM4/JMJD2, KDM5/JARID1).

Why the 2-Fluoro Substitution? From a medicinal chemistry perspective, the ortho-fluorine atom on the 6-phenyl ring is not merely cosmetic. It serves two critical functions:

  • Conformational Control: It induces a non-coplanar twist between the pyridine and phenyl rings due to steric repulsion, often improving fit within the enzyme's hydrophobic pocket compared to the flat unsubstituted analog.

  • Metabolic Stability: It blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring.

This guide provides a self-validating screening cascade designed to distinguish genuine allosteric/competitive inhibitors from non-specific metal strippers (pan-assay interference compounds).

Chemical Management & Library Preparation

Critical Warning: Picolinic acid derivatives are potent chelators. Trace metal contamination in buffers (Zn²⁺, Fe²⁺, Ni²⁺) can pre-saturate the compound, leading to false negatives, or the compound may strip metals from the enzyme, leading to false positives.

Protocol A: Compound Solubilization
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C in varying aliquots to minimize freeze-thaw cycles.

  • Solubility Note: The free acid form may precipitate in acidic aqueous buffers. Ensure assay buffers are buffered to pH 7.0–8.0 (HEPES or Tris) to maintain the carboxylate anion state, which is required for metal coordination.

Protocol B: Assay Buffer Formulation
  • Base Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

  • Reducing Agent: 1 mM TCEP (Freshly added). Avoid DTT if using metal-dependent assays as DTT can oxidize and chelate metals.

  • Metal Supplementation:

    • For KDM assays: Supplement with 1–5 µM Fe(II) (NH₄)₂Fe(SO₄)₂.

    • Note: Do not use FeCl₃; Fe(II) is the catalytic cofactor.

Primary Screening: TR-FRET Enzymatic Assay (KDM4/5)

Objective: Quantify inhibition of histone demethylase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This homogeneous assay is resistant to compound autofluorescence, a common issue with aromatic heterocycles.

Mechanism of Detection

The assay detects the conversion of a biotinylated trimethylated peptide (e.g., H3K9me3) to the dimethylated state (H3K9me2).

  • Donor: Europium (Eu)-cryptate labeled anti-H3K9me2 antibody.

  • Acceptor: Streptavidin-XL665 (binds the biotinylated peptide).[1]

  • Signal: High FRET signal indicates high enzyme activity (product formed). Inhibition results in low FRET.

Step-by-Step Protocol
  • Enzyme Reaction Mix (10 µL/well in 384-well low-volume plate):

    • Enzyme: 2 nM Recombinant KDM4A (or relevant isoform).

    • Substrate: 50 nM Biotin-H3K9me3 peptide.

    • Cofactors: 10 µM 2-OG (alpha-ketoglutarate), 2 µM Fe(II), 100 µM Ascorbate.

    • Test Compound: Transfer 100 nL of compound (1:100 dilution).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 10 µL of Detection Buffer containing:

      • Eu-Cryptate Anti-H3K9me2 Antibody (1 nM final).

      • Streptavidin-XL665 (20 nM final).

      • EDTA (50 mM) – Critical: EDTA stops the reaction by chelating the catalytic Fe(II).

  • Readout:

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Calculate % Inhibition relative to DMSO (0%) and EDTA-only (100%) controls.

Data Visualization: TR-FRET Workflow

TRFRET_Workflow Figure 1: TR-FRET Screening Workflow for KDM Inhibition Prep Reaction Mix Prep (Enzyme + Peptide + 2-OG + Fe2+) Compound Add 6-(2-F-Ph)-Pic Analog Prep->Compound Incubate Enzymatic Reaction (60 min @ RT) Compound->Incubate Stop Stop & Detect (EDTA + Eu-Ab + SA-XL665) Incubate->Stop Read Read TR-FRET (Ratio 665/620nm) Stop->Read

Secondary Validation: Orthogonal & Selectivity Profiling

Objective: Confirm that hits are not false positives caused by singlet oxygen generation or non-specific protein aggregation.

AlphaScreen Assay (Orthogonal)

Use an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) setup for the same target. Since AlphaScreen relies on singlet oxygen transfer, compounds that quench singlet oxygen will drop out here, filtering distinct false positives from TR-FRET.

Selectivity: The "Metal Shift" Control

Picolinic acids can inhibit by simply stripping the metal from the active site. To validate specific binding over non-specific chelation:

  • Run the dose-response curve in the presence of low (1 µM) vs. high (100 µM) Fe(II).

  • Interpretation: If the IC₅₀ shifts dramatically (>10-fold) with increased iron, the compound is likely a non-specific chelator. If the IC₅₀ remains stable, it suggests specific active-site engagement.

Cellular Target Engagement: CETSA

Objective: Prove the analog enters the cell and binds the target protein in a complex biological environment.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cells (e.g., HeLa or U2OS) with 10 µM compound or DMSO for 2 hours.

  • Harvest: Wash and resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant on SDS-PAGE and Western Blot for the specific KDM target.

  • Result: A "hit" will stabilize the protein, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.
    
Data Visualization: Mechanism of Action

MOA_Interaction Figure 2: Bidentate Binding Mode of Picolinic Acid Analogs Enzyme KDM Active Site (JmjC Domain) Fe Fe(II) Cofactor Enzyme->Fe Coordinates Compound 6-(2-F-Ph)-Picolinic Acid Compound->Enzyme Hydrophobic Interaction (2-F-Phenyl Twist) Compound->Fe Bidentate Chelation (N & COO-) Substrate Histone Substrate (Methyl-Lysine) Compound->Substrate Competitive Inhibition (vs 2-OG)

Data Summary & Interpretation

Assay StageParameterAcceptance CriteriaNotes
Primary TR-FRET Z'-Factor> 0.5Indicates a robust assay window.[2]
Primary Signal-to-Background> 3.0Ensure donor/acceptor ratio is stable.
Selectivity Fe(II) Shift< 5-fold shiftLarge shifts indicate non-specific scavenging.
Cellular CETSA

> 2°CSignificant thermal stabilization required.

References

  • Hopkinson, R. J., et al. (2013). "Isomers of C3-substituted pyridine-2,4-dicarboxylic acids as inhibitors of recombinant human KDM4 histone demethylases." MedChemComm.

  • Rose, N. R., et al. (2011). "Plant growth regulators as inhibitors of the JmjC histone demethylases." Bioorganic & Medicinal Chemistry.

  • Singh, R., et al. (2021).[3] "A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay." STAR Protocols.

  • King, O. N., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLoS ONE.

  • Fast, W., et al. (2017).[4] "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry.

Sources

Developing herbicidal agents from 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Aryl-Picolinate Advantage

The 6-(2-fluorophenyl)picolinic acid scaffold represents a paradigm shift in synthetic auxin herbicide chemistry. Unlike legacy auxins (e.g., 2,4-D, dicamba) that primarily target the TIR1 receptor, this scaffold—found in commercial actives like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) —exhibits a unique binding preference for the AFB5 (Auxin F-Box 5) receptor homolog.

This distinct mode of action allows for:

  • Efficacy against resistant biotypes: Weeds with developed resistance to traditional auxins often remain susceptible to AFB5-targeting chemistries.

  • High potency at low use rates: Gram-per-hectare efficacy compared to kg/ha for older chemistries.

  • Favorable environmental profile: Rapid degradation in soil and water.

This guide details the synthetic pathways, formulation strategies, and biological validation protocols required to develop herbicidal agents based on this scaffold.

Mechanism of Action: Target Engagement

The herbicidal activity of 6-aryl-picolinates stems from their role as "molecular glues." They stabilize the interaction between the SCF^TIR1/AFB E3 ubiquitin ligase complex and Aux/IAA transcriptional repressors.

Key Differentiator: The 6-aryl substituent, particularly with an ortho-fluorine, creates a steric and electronic fit within the AFB5 binding pocket that is distinct from the TIR1 pocket preferred by phenoxy-auxins. This leads to the polyubiquitination and proteasomal degradation of Aux/IAA proteins, derepressing auxin response factors (ARFs) and triggering uncontrolled growth and senescence.

Pathway Visualization: Auxin Signaling Cascade

AuxinSignaling Herbicide 6-Aryl-Picolinate (Pro-herbicide Ester) Hydrolysis Metabolic Hydrolysis (Acid Form) Herbicide->Hydrolysis  Cuticle Penetration Complex Ternary Complex (Herbicide-AFB5-Aux/IAA) Hydrolysis->Complex  Binds Receptor SCF-AFB5 Complex (E3 Ligase) Receptor->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitination Polyubiquitination & Proteasomal Degradation Complex->Ubiquitination  Stabilizes GeneExp Derepression of ARFs (Auxin Response Factors) Ubiquitination->GeneExp  Degrades Repressor Death Uncontrolled Growth / Plant Death GeneExp->Death  Systemic Disruption

Caption: The 6-aryl-picolinate signaling cascade, highlighting the critical AFB5 interaction node.

Chemical Development: Synthesis & Derivatization

The synthesis of the 6-(2-fluorophenyl)picolinic acid core relies on a modular approach, typically utilizing a Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinate and a 2-fluorophenylboronic acid.

Protocol 1: Synthesis of the 6-Aryl Picolinate Core

Objective: Synthesize methyl 4-amino-3-chloro-6-(2-fluorophenyl)picolinate (a representative active core).

Reagents:

  • Methyl 4-amino-3,6-dichloropicolinate (Starting Material)

  • 2-Fluorophenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) OR Pd(dppf)Cl₂

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂) for 15 minutes.

  • Reagent Loading: Add Methyl 4-amino-3,6-dichloropicolinate (10 mmol) and 2-Fluorophenylboronic acid (12 mmol) to the flask.

  • Catalyst Addition: Add the Palladium catalyst and Phosphine ligand. Note: Pre-complexed catalysts like Pd(dppf)Cl₂ are preferred for reproducibility.

  • Solvent & Base: Add degassed DME (40 mL) and aqueous Cs₂CO₃ (2M, 10 mL).

  • Reaction: Heat the mixture to reflux (80-90°C) under N₂ with vigorous stirring. Monitor by TLC or LC-MS every 2 hours. Reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium residues.

    • Partition filtrate between Ethyl Acetate (EtOAc) and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (look for characteristic pyridine singlets and phenyl multiplets) and HRMS.

Synthetic Workflow Diagram

SynthesisWorkflow SM 6-Chloropicolinate Scaffold Coupling Suzuki-Miyaura Coupling (Pd) SM->Coupling Boronic 2-Fluorophenyl Boronic Acid Boronic->Coupling Intermed 6-Aryl Intermediate Coupling->Intermed Funct Functionalization (Halogenation/Amination) Intermed->Funct Ester Esterification (Pro-herbicide) Funct->Ester

Caption: Modular synthesis workflow for generating 6-aryl-picolinate libraries.

Formulation Strategy: The Pro-Herbicide Concept

Direct application of the picolinic acid often results in poor cuticle penetration due to ionization at physiological pH. To maximize efficacy, these agents are developed as esters (e.g., methyl, benzyl).

Table 1: Physicochemical Impact of Esterification

PropertyPicolinic Acid FormPicolinate Ester Form (e.g., Benzyl)Implication
Lipophilicity (LogP) Low (< 1.0)High (> 3.0)Esters penetrate the waxy leaf cuticle efficiently.
Phloem Mobility High (Ion Trapping)Low (until hydrolyzed)Ester enters leaf; enzymes cleave it to acid for transport.
Water Solubility HighLowEsters require emulsifiable concentrate (EC) or SC formulations.
Volatility LowVariableBenzyl esters are chosen to minimize vapor drift compared to methyl esters.

Biological Evaluation: Screening Protocols

Protocol 2: Post-Emergence Whole-Plant Assay

Objective: Determine the GR50 (Growth Reduction 50%) of the synthesized analog against key resistant weeds (e.g., Amaranthus retroflexus, Conyza canadensis).

Materials:

  • Test Species: Broadleaf weeds (target) and Grasses (crop safety check, e.g., Rice/Wheat).

  • Growth Media: Silt-loam soil mix (pH 6.5).

  • Sprayer: Track sprayer calibrated to deliver 140 L/ha at 200 kPa.

Procedure:

  • Planting: Sow seeds in 10-cm pots. Thin to 1-2 plants per pot after emergence.

  • Growth Stage: Grow plants to the 2-4 leaf stage (approx. 10-14 days) in a greenhouse (25°C day / 20°C night, 16h photoperiod).

  • Treatment Preparation: Dissolve the technical grade ester in Acetone:DMSO (95:5). Dilute with water containing 0.25% v/v non-ionic surfactant (e.g., Tween 20) to achieve rates of 0, 5, 10, 20, 40, and 80 g ai/ha.

  • Application: Spray plants using the track sprayer. Include an untreated control and a commercial standard (e.g., Florpyrauxifen-benzyl) for comparison.

  • Incubation: Return plants to the greenhouse. Avoid overhead watering for 24 hours to prevent wash-off.

  • Assessment:

    • 7 Days After Treatment (DAT): Visual injury rating (0-100%) focusing on epinasty (twisting).

    • 14-21 DAT: Harvest above-ground biomass. Dry at 60°C for 48 hours and weigh.

  • Data Analysis: Fit the dry weight data to a log-logistic dose-response model to calculate GR50 and GR90 values.

Self-Validating Check:

  • Control Validity: Untreated plants must show 0% injury and normal biomass accumulation.

  • Standard Validity: The commercial standard must fall within its known GR50 range (e.g., 2-5 g/ha for Florpyrauxifen-benzyl on Amaranthus). If not, the assay is invalid.

References

  • Corteva Agriscience. (2018). Rinskor™ Active Technical Bulletin. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl. Retrieved from [Link]

  • Bell, J. L., et al. (2015). The differential binding and biological efficacy of auxin herbicides. Plant Physiology. Retrieved from [Link]

Advanced Synthesis and Metallation Protocols for 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of functional organometallics, 6-(2-Fluorophenyl)picolinic acid (6-2F-Pic) represents a versatile "privileged scaffold." For the medicinal chemist, the 2-fluorophenyl moiety enhances metabolic stability and lipophilicity compared to the parent picolinic acid. For the materials scientist (OLED/LEEC), the fluorine substituent at the ortho position of the phenyl ring induces a hypsochromic (blue) shift via steric twisting and inductive electron withdrawal, making it a critical ancillary ligand for color tuning in Iridium(III) phosphors.

This guide moves beyond generic recipes. It provides a robust, self-validating workflow for synthesizing the ligand and its subsequent metallation into high-purity Iridium(III) and Copper(II) complexes.

Module A: Ligand Synthesis (The Suzuki-Miyaura Route)

Direct coupling to the free acid often suffers from catalyst poisoning or difficult purification. We recommend a Protection-Coupling-Deprotection strategy using the methyl ester. This ensures higher turnover frequencies (TOF) for the palladium catalyst and simplified column chromatography.

Reaction Scheme (Logic Flow)

The synthesis relies on the Suzuki-Miyaura cross-coupling of Methyl 6-bromopicolinate with 2-Fluorophenylboronic acid , followed by mild alkaline hydrolysis.

LigandSynthesis Start Methyl 6-bromopicolinate (Precursor) Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M), DME/H2O Start->Cat Boronic 2-Fluorophenylboronic acid (Reagent) Boronic->Cat Inter Intermediate Ester (Purification Step) Cat->Inter Reflux, 16h Argon Atm Hydrol LiOH / THF:H2O Hydrolysis Inter->Hydrol RT, 4h Final 6-(2-Fluorophenyl)picolinic acid (Target Ligand) Hydrol->Final Acidification (pH 3) Precipitation

Figure 1: Step-wise synthesis workflow ensuring high purity via ester intermediate.

Detailed Protocol

Step 1: Cross-Coupling (Ester Synthesis)

  • Charge: In a 250 mL Schlenk flask, combine Methyl 6-bromopicolinate (1.0 eq, 10 mmol) and 2-Fluorophenylboronic acid (1.2 eq, 12 mmol).

  • Solvent: Add 60 mL Dimethoxyethane (DME) and degas for 15 mins (N2 bubbling).

  • Catalyst: Add Pd(PPh3)4 (0.05 eq) under counter-flow of Nitrogen.

  • Base: Add 20 mL of degassed 2M Na2CO3 aqueous solution.

  • Reaction: Reflux at 85°C for 16 hours. The solution typically turns from yellow to dark orange/brown.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2). Critical Checkpoint: The ester should appear as a white/off-white solid.

Step 2: Hydrolysis

  • Dissolve the purified ester in THF:Water (3:1, 40 mL).

  • Add LiOH·H2O (3.0 eq). Stir at Room Temperature for 4 hours.

  • Isolation (The pH Trap): Picolinic acids are zwitterionic. To isolate, evaporate THF, then carefully acidify the aqueous layer with 1M HCl to pH 3.5 - 4.0 .

    • Why? Going too acidic (pH < 1) forms the hydrochloride salt, which is water-soluble. pH 3-4 precipitates the free acid.

  • Filter the white precipitate, wash with cold water, and dry in vacuo.

Module B: Iridium(III) Complexation (OLED Emitters)[1][2][3]

Application: Blue/Green Phosphorescent Emitters. Mechanism: The 6-2F-Pic ligand acts as an ancillary ligand (L^X) to a bis-cyclometalated Iridium core. The fluorine atom induces a blue shift by stabilizing the HOMO levels.

Synthesis of Heteroleptic [Ir(ppy)2(6-2F-pic)]

Pre-requisite: Synthesis of the chloro-bridged dimer


.

Protocol:

  • Stoichiometry: Mix

    
     (0.5 mmol) and 6-(2-Fluorophenyl)picolinic acid (1.2 mmol, slight excess) in 2-Ethoxyethanol (15 mL).
    
  • Base: Add Na2CO3 (5.0 eq).

    • Expert Note: Carbonate is preferred over stronger bases to prevent degradation of the fluorinated ligand.

  • Conditions: Reflux at 135°C for 12 hours under inert atmosphere.

  • Observation: The suspension will clear as the bridge splits and the monomeric complex forms.

  • Purification:

    • Cool to RT. Add water to precipitate the crude yellow solid.

    • Filter and wash with water (removes excess salts) and Hexane (removes unreacted ligand).

    • Recrystallize from DCM/Methanol or purify via silica gel (DCM:MeOH 98:2).

Structural Validation (NMR)

The ortho-fluorine provides a distinct handle in 19F NMR and splits proton signals in 1H NMR.

NucleusKey Signal (ppm)MultiplicityAssignment
1H 8.6 - 8.8DoubletPyridine H adjacent to N (Deshielded by Metal)
1H 6.8 - 7.2MultipletPhenyl ring protons (Shielded/Split by Fluorine)
19F -110 to -120MultipletFluorine on phenyl ring (Diagnostic)

Module C: Copper(II) Bio-Active Complexes

Application: Antimicrobial screening / Insulin mimetics. Chemistry: Cu(II) prefers a square planar or distorted octahedral geometry. 6-2F-Pic acts as an N,O-bidentate chelate, forming a neutral [Cu(L)2] complex.

Protocol:

  • Solution A: Dissolve 6-(2-Fluorophenyl)picolinic acid (2.0 mmol) in Ethanol (20 mL).

  • Solution B: Dissolve Cu(OAc)2·H2O (1.0 mmol) in Ethanol/Water (1:1, 10 mL).

  • Mixing: Add Solution B to Solution A dropwise.

    • Visual Cue: Immediate color change to deep blue/green.

  • Reflux: Heat at 70°C for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Slow evaporation of the solvent yields X-ray quality crystals.

BioComplex Ligand 2x Ligand (Ethanol) Mix Chelation (Rapid) Ligand->Mix Metal 1x Cu(OAc)2 (aq) Metal->Mix Complex [Cu(6-2F-pic)2] Neutral Complex Mix->Complex - 2 AcOH

Figure 2: Stoichiometric assembly of the bio-active Copper(II) species.

Troubleshooting & Expert Insights

The "Fluorine Twist" Effect

The fluorine atom at the ortho position creates steric repulsion with the pyridine ring protons.

  • Consequence: The phenyl and pyridine rings are not coplanar.[1]

  • Impact: This reduces

    
    -conjugation compared to the non-fluorinated analog, resulting in a blue-shifted emission  in OLEDs.
    
  • Validation: If your emission spectrum does not show a blue shift vs. the non-fluorinated standard, check for loss of fluorine (defluorination) or incorrect regiochemistry.

Solubility Issues
  • Problem: The Iridium complex is often insoluble in standard organic solvents.

  • Solution: Use 1,2-Dichlorobenzene for high-temperature NMR or sublimation for purification (if making OLED devices).

References

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Picolinic Acid Ligands in OLEDs: Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Electrophosphorescent Devices. Journal of the American Chemical Society, 123(18), 4304–4312. Link

  • Bioactivity of Picolinates: Caldwell, S. T., et al. (2012). Metal complexes of picolinic acid derivatives as insulin mimetics. Journal of Inorganic Biochemistry, 106, 11-18. Link

  • Fluorine Effect in Coordination Chemistry: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link

Sources

Anticonvulsant properties of fluorinated picolinic acid amides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Fluorinated Picolinic Acid Amides as Anticonvulsants

Executive Summary & Rationale

The development of novel anticonvulsants is driven by the need to treat pharmacoresistant epilepsy, which affects approximately 30% of patients. Picolinic acid (pyridine-2-carboxylic acid), an endogenous metabolite of the kynurenine pathway, exhibits complex neurological effects. However, its N-benzylamide derivatives , particularly when fluorinated, demonstrate potent, broad-spectrum anticonvulsant activity with improved blood-brain barrier (BBB) permeability.

The Fluorine Advantage: Incorporating fluorine into the benzyl ring (specifically at the ortho position, e.g., Pic-2F-BZA ) fundamentally alters the pharmacophore:

  • Metabolic Stability: The C-F bond (116 kcal/mol) blocks labile sites from cytochrome P450 oxidative metabolism.

  • Lipophilicity: Fluorination increases

    
    , facilitating rapid CNS entry (Time-to-Peak Effect < 15 min).
    
  • Electronic Modulation: The high electronegativity of fluorine alters the pKa of the amide nitrogen, potentially enhancing binding affinity to voltage-gated sodium channels (VGSCs) or GABA\textsubscript{A} receptors.

Chemical Synthesis Protocol: The Mixed Anhydride Method

To ensure high yield and purity of fluorinated picolinic acid amides, we utilize the mixed anhydride coupling method. This avoids the harsh conditions of acid chlorides, preserving the integrity of the pyridine ring.

Reagents:

  • Picolinic acid (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-methylmorpholine (NMM) (1.1 eq)

  • Fluorinated benzylamine (e.g., 2-fluorobenzylamine) (1.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Activation: Dissolve picolinic acid in anhydrous THF at -15°C. Add NMM followed dropwise by isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride intermediate.

    • Critical Checkpoint: Temperature must remain below -10°C to prevent disproportionation of the anhydride.

  • Coupling: Add the fluorinated benzylamine (dissolved in THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate THF. Dissolve residue in ethyl acetate. Wash sequentially with 5% NaHCO\textsubscript{3}, 5% citric acid, and brine.

  • Purification: Recrystallize from ethanol/water or use column chromatography (Hexane:Ethyl Acetate).

In Vivo Pharmacological Screening Protocols

This section details the Anticonvulsant Screening Program (ASP) standards. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design & Controls
  • Subjects: Male albino Swiss mice (20–25g).

  • Vehicle: Polyethylene glycol 400 (PEG-400) or 1% Tween 80 (amides are lipophilic; aqueous solubility is poor).

  • Positive Controls:

    • Phenytoin (25 mg/kg) for MES.

    • Valproate (300 mg/kg) for scPTZ.

  • Route: Intraperitoneal (i.p.) injection.[1]

Test 1: Maximal Electroshock Seizure (MES) Test

Validates efficacy against generalized tonic-clonic seizures (Grand Mal) and sodium channel blockade.

  • Pre-Screening: Screen mice 24h prior. Only those showing a normal extension reflex are selected.

  • Administration: Inject test compound (e.g., Pic-2F-BZA) at screening doses (30, 100, 300 mg/kg).

  • Stimulation: Apply electrical stimulus via corneal electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 second duration.

    • Safety: Apply 0.9% saline to eyes to ensure conductivity and prevent burns.

  • Endpoint: Observation of Tonic Hind Limb Extension (THLE) .

    • Protection: Absence of THLE (angle between torso and hind leg < 90°).

    • Seizure: Presence of rigid extension (angle > 90°).

Test 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Validates efficacy against absence/myoclonic seizures and GABAergic modulation.

  • Administration: Inject test compound at TPE (Time-to-Peak Effect, usually 15-30 min pre-test).

  • Induction: Inject Pentylenetetrazole (PTZ) at a convulsant dose (CD97, typically 85 mg/kg) subcutaneously into the loose fold of the neck.

  • Observation: Place mouse in a plexiglass cage for 30 minutes.

  • Endpoint:

    • Seizure: Episode of clonic spasms persisting for at least 5 seconds.

    • Protection: Absence of clonic spasms during the observation window.

Neurotoxicity: Rotarod Test

Differentiation between anticonvulsant activity and sedation/muscle relaxation.

  • Training: Train mice to maintain balance on a rotating rod (6–10 rpm) for 60 seconds.

  • Testing: Place treated mice on the rod.

  • Failure: Inability to maintain equilibrium for 60 seconds (falling off).

  • metric: The dose causing 50% motor impairment is the TD50 .

Data Analysis & Visualization

Quantitative Metrics

Calculate the Median Effective Dose (ED50) and Median Toxic Dose (TD50) using Litchfield-Wilcoxon log-probit analysis.

Table 1: Comparative Efficacy of Pic-2F-BZA vs. Standards

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
Pic-2F-BZA 24.2 56.2 71.7 2.96
Phenytoin9.5Inactive65.06.8
Valproate272.0149.0426.01.6
Carbamazepine8.8Inactive70.08.0

Note: Pic-2F-BZA shows a unique "broad-spectrum" profile (active in both MES and scPTZ), unlike Phenytoin or Carbamazepine which are inactive in scPTZ.

Workflow Visualization

DrugDiscoveryWorkflow Synthesis Chemical Synthesis (Mixed Anhydride) Purification Purification (Recrystallization) Synthesis->Purification Solubility Solubility Check (PEG-400/DMSO) Purification->Solubility MES MES Screen (Na+ Channel) Solubility->MES scPTZ scPTZ Screen (GABAergic) Solubility->scPTZ Rotarod Rotarod Test (Neurotoxicity) Solubility->Rotarod Analysis Data Analysis (ED50 / TD50 / PI) MES->Analysis Protection? scPTZ->Analysis Protection? Rotarod->Analysis Sedation? Lead Lead Candidate (Pic-2F-BZA) Analysis->Lead High PI (>2.0)

Figure 1: Integrated workflow for the synthesis and pharmacological evaluation of fluorinated picolinamides.

Mechanistic Insight

The dual activity of fluorinated picolinamides in MES and scPTZ models suggests a multi-target mechanism . Unlike traditional agents that often target a single pathway, Pic-2F-BZA appears to modulate both excitatory and inhibitory transmission.

MechanismAction Drug Pic-2F-BZA (Fluorinated Amide) NaChannel Voltage-Gated Na+ Channel (Presynaptic) Drug->NaChannel Stabilizes Inactive State GABAReceptor GABA-A Receptor (Postsynaptic) Drug->GABAReceptor Allosteric Modulation? Excitability Neuronal Excitability NaChannel->Excitability Inhibits Depolarization GABAReceptor->Excitability Enhances Cl- Influx Seizure Seizure Propagation Excitability->Seizure Reduces

Figure 2: Putative mechanism of action involving dual modulation of sodium channels and GABAergic systems.

Mechanistic Hypothesis:

  • Na+ Channel Blockade: Efficacy in the MES test strongly correlates with the ability to stabilize the inactive state of voltage-gated sodium channels, preventing high-frequency repetitive firing.

  • GABAergic Potentiation: Efficacy in the scPTZ test implies enhancement of GABA-mediated inhibition, possibly via the benzodiazepine binding site or modulation of T-type calcium channels, a property often seen in succinimide derivatives but rare in simple amides.

References

  • Paruszewski, R., et al. (2006). "New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity."[2] Protein and Peptide Letters.

  • Kaproń, B., et al. (2019). "Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • National Institute of Neurological Disorders and Stroke (NINDS).[3] "Anticonvulsant Screening Program (ASP) Protocols." NIH.[2][3][4]

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Litchfield, J. T., & Wilcoxon, F. (1949). "A simplified method of evaluating dose-effect experiments." Journal of Pharmacology and Experimental Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 6-(2-Fluorophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Optimization Guide Target Molecule: 6-(2-Fluorophenyl)picolinic acid Document ID: TS-SUZ-PIC-002 Version: 2.1 (Current)

Strategic Overview: The "Ortho-Effect" Challenge

Synthesizing 6-(2-fluorophenyl)picolinic acid via Suzuki coupling presents a "perfect storm" of three specific mechanistic challenges. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail here, resulting in low conversion or high impurity profiles.

The Three Pillars of Failure
  • Protodeboronation (The Primary Killer): 2-Fluorophenylboronic acid is electronically destabilized. The electron-withdrawing fluorine atom at the ortho position increases the Lewis acidity of the boron center, facilitating hydrolytic C–B bond cleavage before transmetalation can occur.

  • Catalyst Poisoning (The Pyridine Problem): The substrate, 6-halopicolinic acid (or ester), contains a pyridine nitrogen and a carbonyl oxygen capable of forming a stable chelate with Palladium (Pd), effectively deactivating the catalyst.

  • Steric Hindrance: The coupling interface involves two ortho-substituents (the fluorine on the ring and the carboxylate/ester on the pyridine), significantly slowing the rate of transmetalation.

Validated Protocols

We recommend Route A (Ester Intermediate) as the industry "Gold Standard" for reliability. Route B (Direct Acid Coupling) is provided for specific use cases where ester hydrolysis is problematic, though it carries higher optimization risks.

Route A: The "Anhydrous" Ester Method (Recommended)

Best for: Maximizing yield and minimizing protodeboronation.

ComponentReagentRole
Substrate Methyl 6-bromopicolinateEster prevents acid interference; Bromide is preferred over Chloride.
Boron Source 2-Fluorophenylboronic acid (1.5 equiv)Excess required to account for some deboronation.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Ferrocenyl ligand resists N-coordination poisoning.
Base CsF (3.0 equiv)Fluoride activates boron without high basicity (minimizes hydrolysis).
Solvent 1,4-Dioxane (Anhydrous)Critical to prevent protodeboronation.
Temp/Time 80–90°C, 4–12 hInert atmosphere (Ar/N₂) is mandatory.

Post-Reaction: Saponify the ester (LiOH/THF/H₂O) to obtain the final acid.

Route B: The High-Activity Aqueous Method

Best for: Rapid screening or when anhydrous conditions are unavailable.

ComponentReagentRole
Catalyst XPhos Pd G2 (2 mol%)Bulky Buchwald precatalyst overcomes steric hindrance.
Base K₃PO₄ (2.0 equiv)Milder than carbonates; phosphate buffers pH.
Solvent Toluene/Water (4:1)Biphasic system dissolves inorganic byproducts.
Temp 100°CRequires vigorous stirring.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I see no product. What happened?

Diagnosis: Catalyst decomposition ("Pd Black" formation). Cause: The pyridine nitrogen in your starting material likely displaced the phosphine ligands on the palladium, leading to cluster formation. Solution:

  • Switch Ligand: Move to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which bite tightly to the Pd, preventing displacement by the pyridine nitrogen.

  • Use Pre-catalysts: Switch to XPhos Pd G2 or SPhos Pd G2 . These activate quickly and the bulky biaryl ligands create a "protective shell" around the Pd center.

Q2: I see full consumption of the boronic acid, but the halide remains unreacted.

Diagnosis: Rapid Protodeboronation . Mechanism: The base (OH⁻) attacks the boron to form a boronate, which then hydrolyzes to form Fluorobenzene (volatile) instead of transmetalating. Solution:

  • Remove Water: Switch to Route A (Anhydrous Dioxane + CsF). Water is the proton source for this side reaction.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour to keep its concentration low relative to the catalyst.

Q3: Can I couple the free acid (6-bromopicolinic acid) directly?

Answer: Yes, but it is risky. Why? The free carboxylic acid can form an unreactive salt with the base (consuming 1 equiv) and can coordinate to the Pd. Adjustment: If you must use the free acid, use 3.5 equivalents of base (to neutralize the acid and activate the boron) and use water-soluble phosphines (like TPPTS) or run in water/alcohol mixtures. Expect lower yields (40-60%).

Q4: I observe a "homocoupling" impurity (biphenyl species).

Diagnosis: Oxidative homocoupling of the boronic acid. Cause: Presence of Oxygen.[1][2][3] Solution: Degas solvents thoroughly. Sparging with Argon for 15 minutes is usually sufficient.

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive cycle and the two main failure modes (Poisoning and De-boronation).

SuzukiOptimization cluster_conditions Optimization Control Start Reagents: 6-Br-Picolinate + 2-F-Ph-B(OH)2 Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle  Catalyst Entry   Deboronation FAILURE MODE 2: Protodeboronation (Formation of Fluorobenzene) Start->Deboronation  High Water/Base   Poisoning FAILURE MODE 1: Pyridine N-Coordination (Catalyst Death) Pd_Cycle->Poisoning  Unprotected Pd   Transmetalation Transmetalation (Rate Limiting Step) Pd_Cycle->Transmetalation  Bulky Ligand (XPhos/dppf)   Product SUCCESS: 6-(2-Fluorophenyl)picolinate Transmetalation->Product  Reductive Elimination  

Figure 1: Mechanistic pathway highlighting the competition between productive coupling and common failure modes driven by the specific electronics of the 2-fluoro and picolinic substrates.

Decision Tree for Optimization

DecisionTree Problem Observed Issue HalideRemains Halide Unreacted Problem->HalideRemains BoronGone Boronic Acid Gone? HalideRemains->BoronGone YesBoronGone Yes: Protodeboronation BoronGone->YesBoronGone  Rapid Hydrolysis   NoBoronRemains No: Catalyst Inactive BoronGone->NoBoronRemains  Poisoning   FixDeboron Fix: Switch to Anhydrous (Dioxane/CsF) YesBoronGone->FixDeboron FixCatalyst Fix: Change Ligand (Use XPhos or dppf) NoBoronRemains->FixCatalyst

Figure 2: Troubleshooting logic for low-yield scenarios.

References

  • Kinetic Studies on Protodeboronation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
    • Insight: Establishes the hierarchy of stability for boronic acids; ortho-fluoro species are among the most unstable in aqueous base.
  • Optimization of Pyridine Couplings

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4]

    • Insight: Demonstrates the superiority of XPhos and SPhos ligands for hindered heteroaryl couplings.
  • Base Effects in Suzuki Coupling

    • Kotha, S., et al. (2002). Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron.
    • Insight: Reviews the use of fluoride bases (CsF)

Sources

Technical Support Center: Impurity Management in 6-(2-Fluorophenyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-006 Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 6-(2-fluorophenyl)picolinic acid , a critical biaryl scaffold used in agrochemical actives (e.g., Florpyrauxifen-benzyl) and medicinal chemistry. The standard synthetic route involves a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and 2-fluorophenylboronic acid, followed by ester hydrolysis.

Critical Technical Insight: The ortho-fluorine substituent on the boronic acid significantly accelerates protodeboronation , necessitating precise pH and temperature control. Furthermore, the amphoteric nature of the final picolinic acid product allows for a self-validating purification protocol via pH-swing extraction, minimizing the need for chromatography.

Module 1: The Suzuki Coupling Phase

Context: Reaction of Methyl 6-chloropicolinate with 2-Fluorophenylboronic acid.

Q1: I am observing low conversion and a large amount of unreacted chloride, despite adding 1.1 equivalents of boronic acid. Why?

Diagnosis: You are likely experiencing rapid protodeboronation of the 2-fluorophenylboronic acid. Technical Explanation: The ortho-fluorine atom exerts a destabilizing effect on the C-B bond. Under the basic conditions required for transmetallation (formation of the boronate species), the 2-fluorophenylboronate anion is highly susceptible to hydrolytic cleavage, generating fluorobenzene (volatile) and boric acid. This consumes your nucleophile before it can enter the catalytic cycle. Corrective Action:

  • Stoichiometry: Increase the boronic acid loading to 1.3 – 1.5 equivalents .

  • Base Selection: Switch from strong bases (e.g., NaOH, KOtBu) to milder, buffered bases like K₃PO₄ or CsF . High pH accelerates protodeboronation.

  • Water Control: While water is needed for the Suzuki mechanism, excess water promotes deboronation. Use a biphasic system (Toluene/Water) with a phase transfer catalyst or a miscible system with controlled water content (DME/Water 4:1).

Q2: There is a persistent non-polar impurity (approx. 5-8%) that co-elutes with the ester intermediate. What is it?

Diagnosis: This is likely 2,2'-difluorobiphenyl (Homocoupling Impurity). Technical Explanation: Oxidative homocoupling of the boronic acid occurs in the presence of oxygen. Alternatively, if the catalyst reduction is slow, the boronic acid can dimerize. Corrective Action:

  • Degassing: Sparge solvents with Argon/Nitrogen for at least 30 minutes prior to catalyst addition.

  • Addition Order: Add the catalyst last to the degassed mixture.

Module 2: Hydrolysis & Workup (The Self-Validating Purity Cycle)

Q3: After hydrolysis, my product is colored (grey/black) and contains significant Palladium residues (>500 ppm). How do I remove this?

Diagnosis: Palladium often coordinates to the picolinic acid nitrogen, making it difficult to wash away. Technical Explanation: Picolinic acids are bidentate ligands. Simple filtration is insufficient. Corrective Action: Implement a Thiol-Silica Scavenging step or a pH-Swing Crystallization :

  • Scavenging: Treat the crude mixture (while still the methyl ester in organic solvent) with functionalized silica (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.

  • pH-Swing (The "Self-Cleaning" Protocol):

    • Dissolve crude acid in dilute NaOH (pH > 10). Impurity Check: Non-acidic organic impurities (homocoupled biphenyls) remain insoluble and can be extracted with Ethyl Acetate.

    • Filter the aqueous layer (removes insoluble Pd black).

    • Slowly acidify to pH 3.5 - 4.0. The zwitterionic picolinic acid will precipitate as a pure white solid.

Q4: I see a peak at RRT 0.92 relative to the product in HPLC. It looks like the starting material but lacks the chlorine isotope pattern.

Diagnosis: This is 6-picolinic acid (Hydrodehalogenation Impurity). Technical Explanation: This arises from the "beta-hydride elimination" pathway or reduction of the Pd-Ar intermediate if a hydrogen source (like an alcohol solvent) is present. Corrective Action:

  • Solvent Choice: Avoid secondary alcohols (e.g., Isopropanol) as reaction solvents.

  • Catalyst Loading: Excess catalyst can promote dehalogenation. Keep Pd loading < 2 mol%.

Module 3: Visualizing the Impurity Network

The following diagram maps the reaction pathway and the origin of critical impurities.

G SM Methyl 6-Chloropicolinate Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) SM->Pd_Cycle Boron 2-Fluorophenyl boronic acid Boron->Pd_Cycle Imp_Protodeb Fluorobenzene (Protodeboronation) Boron->Imp_Protodeb High pH / Temp Imp_Homo 2,2'-Difluorobiphenyl (Homocoupling) Boron->Imp_Homo O2 / Oxidant Intermed Methyl Ester Intermediate Pd_Cycle->Intermed Transmetallation & Red. Elim. Imp_Dehalo Methyl Picolinate (Hydrodehalogenation) Pd_Cycle->Imp_Dehalo H-Source (ROH) Product 6-(2-Fluorophenyl) picolinic acid Intermed->Product LiOH / H2O Hydrolysis

Figure 1: Reaction network showing the primary Suzuki coupling pathway (Green) and the diversion points leading to critical impurities (Red).

Module 4: Analytical Reference Data

Table 1: Common Impurity Profile (Reverse Phase HPLC) Conditions: C18 Column, Water/Acetonitrile (0.1% H3PO4), Gradient 10-90%

Compound NameStructure TypeRelative Retention Time (RRT)OriginRemoval Strategy
Picolinic Acid Dehalogenated Byproduct0.35Pd-catalyzed reductionWater wash (highly soluble at neutral pH)
6-(2-F-Ph)-Picolinic Acid Target Product 1.00 Synthesis N/A
Methyl 6-(2-F-Ph)-Picolinate Intermediate1.25Incomplete HydrolysisExtend hydrolysis time; increase base equivalents
2,2'-Difluorobiphenyl Homocoupling1.45Boronic acid dimerizationWash crude alkaline solution with Ethyl Acetate
Methyl 6-Chloropicolinate Starting Material0.95Low conversionIncrease Boronic Acid stoichiometry

Module 5: Recommended Protocol (Self-Validating)

Step 1: Coupling (Suzuki)
  • Charge reaction vessel with Methyl 6-chloropicolinate (1.0 eq), 2-Fluorophenylboronic acid (1.4 eq), and K₃PO₄ (2.5 eq).

  • Add solvent: Toluene/Water (4:1) .

  • Degas vigorously with Nitrogen for 30 mins.

  • Add Pd(dppf)Cl₂ (1.5 mol%). Heat to 85°C for 4-6 hours.

  • Checkpoint: HPLC should show < 2% Starting Material.

Step 2: Hydrolysis & Purification
  • Separate organic layer (contains Ester Intermediate + Non-polar impurities).

  • Add LiOH (3.0 eq) and water to the organic layer. Heat to 50°C. The ester hydrolyzes, and the salt of the acid migrates to the aqueous phase.

  • Phase Cut 1: Discard the organic layer (removes 2,2'-difluorobiphenyl).

  • Acidification: Acidify the aqueous layer to pH 4.0 using 2M HCl.

  • Filtration: Collect the white precipitate.

  • Validation: Purity should be >98% by HPLC.

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Palladium Removal Techniques: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Balkenhohl, F., et al. (2018). "Synthesis of 6-Aryl-picolinates via Suzuki Coupling." Organic Process Research & Development.

Sources

Technical Support Center: Synthesis of 6-Aryl-Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-6APA-001

Introduction: The Scaffold & The Challenge

6-Aryl-picolinic acids (6-arylpyridine-2-carboxylic acids) are critical pharmacophores in drug discovery, serving as potent chelating motifs for metalloenzymes (e.g., histone demethylases, matrix metalloproteinases) and as directing groups in C-H activation.

However, their synthesis is deceptive. The pyridine ring introduces specific electronic liabilities—namely protodeboronation , catalyst poisoning , and thermal decarboxylation —that do not exist in standard benzene chemistry. This guide deconstructs these failure modes and provides self-validating protocols to overcome them.

Module 1: The Suzuki-Miyaura Interface

Issue: Low Yields & Catalyst Deactivation

The most common route to 6-aryl-picolinates is the cross-coupling of Methyl 6-halopicolinate with an Aryl Boronic Acid . Users frequently report stalled reactions or complete catalyst death.

Root Cause Analysis
  • Nitrogen Poisoning: The pyridine nitrogen is a good ligand. It competes with phosphines for the Palladium center, forming stable, inactive Pd(II)-Pyridine complexes.

  • Protodeboronation: If you attempt the "reverse" coupling (6-borono-picolinate + Aryl halide), the 2-pyridyl boronate species is extremely unstable. It undergoes rapid protodeboronation via a zwitterionic intermediate, destroying your stoichiometry.[1]

Visualizing the Failure Mode

SuzukiFailures Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 + Base Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Pyridine N binds Pd RedElim Reductive Elimination (Product) TransMet->RedElim Deboron Protodeboronation (Boronic Acid Hydrolysis) TransMet->Deboron H2O/Base (Side Rxn) RedElim->Pd0

Figure 1: The Catalytic Cycle and its "Off-Ramps." Note how Pyridine Nitrogen coordination creates a thermodynamic sink (Red), removing active Pd from the cycle.

Troubleshooting Protocol

Step 1: Ligand Selection (The "Bulky Shield" Strategy) Do not use simple Pd(PPh3)4. You must use bulky, electron-rich phosphines that sterically prevent the pyridine nitrogen from binding to the palladium.

  • Recommended: XPhos, SPhos, or P(t-Bu)3.

  • Why: These ligands create a "cone of protection" around the metal center.

Step 2: The "Ester First" Rule

  • Never attempt to couple the free picolinic acid. The carboxylic acid will protonate ligands or bind Pd directly.

  • Always couple the ester (Methyl 6-bromo-2-picolinate).

  • Why: Esters are electronically neutral regarding metal coordination compared to the carboxylate.

Step 3: Base Management Carbonate bases (


) are standard, but if protodeboronation of the aryl boronic acid partner is observed (common with electron-rich aryls), switch to mild fluoride sources.
ParameterStandard ConditionRescue Condition (If Stalled)
Catalyst Pd(dppf)Cl2 (5 mol%)Pd2(dba)3 + XPhos (1:2 ratio)
Base K2CO3 (2.0 equiv)K3PO4 (3.0 equiv) or KF
Solvent Dioxane/Water (4:1)Toluene/Water (10:1) (Reduces hydrolysis)
Temp 90°C100°C (requires sealed tube)

Module 2: The Decarboxylation Trap

Issue: Product Loss During Saponification

After successful coupling, you must hydrolyze the ester to the acid. Users often report "disappearing product" or isolation of the decarboxylated byproduct (2-aryl-pyridine).

Mechanism: The Hammick Reaction Analog

Picolinic acids are unique. Unlike benzoic acids, they can form a zwitterion where the proton moves from the acid to the pyridine nitrogen. This zwitterion stabilizes the transition state for CO2 loss, generating a transient ylide (Hammick Intermediate).

Decarboxylation Substrate 6-Aryl-Picolinic Acid Zwitterion Zwitterion Intermediate (NH+ / COO-) Substrate->Zwitterion Equilibrium TS Cyclic Transition State Zwitterion->TS Heat (>100°C) Ylide Hammick Ylide (Transient Carbanion) TS->Ylide - CO2 Product Decarboxylated Product (2-Aryl-Pyridine) + CO2 Ylide->Product + H+

Figure 2: The Thermal Decarboxylation Pathway. The reaction is driven by the stability of the zwitterion and high temperatures.

Prevention Protocol
  • Temperature Limit: Never heat the free acid above 80°C , especially in acidic media.

  • Saponification Route:

    • Use LiOH (2 equiv) in THF/Water at Room Temperature .

    • Do not reflux. If the ester is sterically hindered and requires heat, limit to 50°C.

  • Acidification Caution:

    • When quenching the saponification, do not drop the pH below 3.0.

    • Rapidly extract into organic solvent (EtOAc/THF mix) to remove the acid from the aqueous acidic environment.

Module 3: Purification & Isolation

Issue: The Zwitterionic Nightmare

6-Aryl-picolinic acids are amphoteric. They exist as zwitterions in neutral water, making them highly soluble in water and difficult to extract into organic solvents like DCM or Hexanes.

The "Isoelectric Point" Precipitation Method

Instead of standard extraction, use the molecule's pI (Isoelectric Point) to crash it out of solution.

Step-by-Step Protocol:

  • Starting State: You have the crude reaction mixture (Li-salt of the product) in water.

  • Wash: Wash the basic aqueous layer with DCM to remove non-polar impurities (catalyst ligands, homocoupled byproducts).

  • Titration:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl while monitoring pH.

    • Target pH: 3.5 – 4.5. (Most picolinic acids precipitate here).

  • Collection: If a solid forms, filter it. This is usually >95% pure.

  • Rescue (If no solid):

    • If the product remains soluble (oils out), saturate the water with NaCl.

    • Extract with 2-MeTHF or EtOAc:iPrOH (3:1) . Standard EtOAc is often too non-polar for these zwitterions.

Metal Scavenging (Crucial for Biological Assays)

Picolinic acids are excellent chelators. They will strip Pd and Cu from your catalyst and carry it into the final vial.

  • Detection: Product is off-white or grey? It has metal.[2][3][4][5]

  • Fix: Dissolve product in MeOH/Water. Add QuadraPure™ TU (Thiourea resin) or equivalent scavenger. Stir 4 hours. Filter.

Frequently Asked Questions (FAQ)

Q: Can I use 6-bromo-picolinic acid directly in the Suzuki coupling? A: Technically yes, but practically no. The carboxylic acid poisons the catalyst and reduces solubility. Always protect as the Methyl or Ethyl ester first.

Q: My reaction turns black immediately upon adding the boronic acid. A: This is "Palladium Black" precipitation. Your catalyst is decomposing before it enters the cycle.

  • Fix: Ensure your solvent is degassed (sparged with Argon for 15 mins). Oxygen accelerates phosphine oxidation, leaving naked Pd to aggregate.

Q: I see a major byproduct with Mass M+H = Product - 44. A: That is the decarboxylated pyridine. You likely heated the reaction too high during workup or used an acidic condition at high temperature.

Q: Which boronic acid species is most stable? A: If you are struggling with protodeboronation of your coupling partner:

  • Least Stable: Boronic Acid -B(OH)2

  • Better: Pinacol Ester -Bpin

  • Most Stable: MIDA Boronate or Potassium Trifluoroborate -BF3K (Requires specific hydrolysis conditions).

References

  • Mechanism of Decarboxylation: Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

  • Protodeboronation of Pyridines: Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Suzuki Coupling on Picolinates: Havelková, M., et al. (1999). The Suzuki–Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids.[7] Synlett, 1999(7), 1145-1147. (Analogous reactivity in nitrogen heterocycles).

  • Catalyst Poisoning: Dunina, V. V., et al. (2012). Palladium catalysts poisoning in the Suzuki–Miyaura reaction. Russian Chemical Reviews. (General review of N-coordination poisoning).

Sources

Technical Support Center: Synthesis of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Yield Optimization & Troubleshooting for 6-(2-Fluorophenyl)picolinic Acid Ticket ID: #SYN-FPPA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 6-(2-fluorophenyl)picolinic acid presents a distinct set of challenges compared to standard biaryl couplings. The presence of the ortho-fluorine atom on the phenyl ring introduces steric strain and electronic deactivation, while the picolinic acid moiety (pyridine-2-carboxylic acid) acts as a metal chelator that can poison palladium catalysts.

This guide moves beyond generic protocols to address the specific failure modes of this molecule: protodeboronation of the 2-fluoro fragment and catalyst arrest due to chelation .

Module 1: The Optimized Synthetic Workflow

Core Recommendation: Do NOT attempt to couple the free picolinic acid directly. The free carboxylic acid at the 2-position often binds to the Palladium center, shutting down the catalytic cycle. The industry-standard "High-Yield Route" utilizes a 6-chloro-2-picolinate ester followed by hydrolysis.

The "Gold Standard" Protocol
ParameterRecommendationScientific Rationale
Substrate A Methyl 6-chloropicolinateEsters prevent Pd-poisoning by the carboxylate group.
Substrate B 2-Fluorophenylboronic acid (1.3 - 1.5 equiv)Excess is required to account for inevitable protodeboronation.
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Critical: Standard Pd(PPh₃)₄ often fails here. Buchwald ligands (SPhos) form a bulky, electron-rich active species that facilitates oxidative addition into the electron-poor pyridine and tolerates the ortho-sterics of the boronic acid.
Base K₃PO₄ (2.0 equiv)Weaker bases reduce the rate of protodeboronation compared to Na₂CO₃ or NaOH.
Solvent Toluene : Water (10:1)Biphasic systems often protect the catalyst; Toluene enables higher temperatures than THF.
Temp 90°C - 100°CHigh energy barrier for transmetallation due to sterics requires heat.
Visualizing the Pathway

The following diagram illustrates the optimized workflow, highlighting the critical hydrolysis step.

SynthesisWorkflow cluster_0 Key Success Factor Start Methyl 6-chloro- picolinate Step1 Suzuki Coupling (Pd-SPhos, K3PO4) 90°C, Toluene/H2O Start->Step1 Boronic 2-Fluorophenyl- boronic acid Boronic->Step1  1.5 equiv Intermed Intermediate: Methyl 6-(2-fluorophenyl) picolinate Step1->Intermed  Yield >85% Step2 Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Final Target: 6-(2-Fluorophenyl) picolinic acid Step2->Final  Quant.

Figure 1: The Two-Stage "Ester Route" avoids catalyst poisoning and maximizes conversion.

Module 2: Troubleshooting & FAQs

Issue 1: "I see the starting material disappearing, but the yield is low. NMR shows fluorobenzene."

Diagnosis: Protodeboronation. This is the most common failure mode for ortho-substituted boronic acids. Under basic conditions, the C-B bond breaks and is replaced by a proton (H), generating fluorobenzene (a volatile side product) instead of coupling.

Corrective Actions:

  • Switch the Boron Source: Replace the boronic acid with the Pinacol Ester (Bpin) derivative. Boronic esters are significantly more stable towards hydrolysis and deboronation than free acids.

  • Reduce Base Strength: If using Na₂CO₃ or NaOH, switch to K₃PO₄ or CsF . High pH accelerates deboronation.

  • "Slow Release" Strategy: If you must use the boronic acid, add it portion-wise (e.g., divide into 3 portions added over 1 hour) rather than all at once. This keeps the concentration of the vulnerable species low relative to the catalyst.[1]

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation (The "Black Precipitate"). The pyridine nitrogen in the product can chelate the Palladium, removing it from the catalytic cycle (Pd-black formation).

Corrective Actions:

  • Ligand Upgrade: Ensure you are using SPhos or XPhos . These bulky biaryl phosphine ligands are excellent at preventing the pyridine nitrogen from binding to the Pd center.

  • Increase Catalyst Loading: Standard 1-2 mol% may not be enough. Increase to 5 mol% for this specific difficult coupling.

  • Degassing is Non-Negotiable: Oxygen accelerates ligand oxidation. Sparge solvents with Argon for at least 20 minutes before adding the catalyst.

Issue 3: "I cannot separate the product from the Palladium residues."

Diagnosis: Zwitterionic Chelation. The final picolinic acid product is a zwitterion (pyridine N is basic, carboxylic acid is acidic). It binds Pd tightly, making standard silica columns ineffective (the product streaks or sticks).

Corrective Actions:

  • Purify at the Ester Stage: This is the primary reason we recommend the ester route. The methyl ester intermediate is non-polar and does not chelate metals strongly. It can be easily purified via standard silica flash chromatography (Hexane/EtOAc).

  • Scavengers: If you already hydrolyzed, treat the crude mixture with Thiol-functionalized silica (Si-Thiol) or wash with aqueous Na₂S (sodium sulfide) to precipitate Pd as PdS before final crystallization.

Module 3: Diagnostic Logic Tree

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Problem Detected: Low Yield CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckColor Did the reaction turn black/precipitate? CheckSM->CheckColor Yes (Incomplete Conv.) CheckProd Is Fluorobenzene visible in NMR/GC? CheckSM->CheckProd No (SM Consumed) Sol1 Catalyst Death. Switch to Pd(OAc)2/SPhos and degas solvents. CheckColor->Sol1 Yes (Pd Black) Sol2 Kinetics too slow. Increase Temp to 100°C or switch solvent to Toluene. CheckColor->Sol2 No (Solution Clear) Sol3 Protodeboronation. Use Pinacol Ester or add Boronic Acid slowly. CheckProd->Sol3 Yes (Side Product) Sol4 Workup Loss. Product is water soluble. Adjust pH to 3.5 (Isoelectric point) for extraction. CheckProd->Sol4 No (Mass Balance Missing)

Figure 2: Step-by-step diagnostic for reaction failure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Dow AgroSciences LLC. (2015). Process for the Preparation of 6-(poly-substituted aryl)-picolinates. WO2015023528A1. Link

Sources

Technical Support Center: HPLC Analysis of Fluorinated Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Retention, Peak Shape, and Sensitivity for Fluorinated Pyridine-2-Carboxylic Acids

Introduction: The "Fluorine-Picolinic" Paradox

Welcome to the technical support hub. You are likely here because standard C18 protocols are failing you. Analyzing fluorinated picolinic acids presents a unique "double-edge" challenge in chromatography:

  • The Chelating Core: The picolinic acid moiety (pyridine-2-carboxylic acid) is a potent bidentate chelator. It aggressively binds to trace iron and nickel in stainless steel HPLC flow paths, leading to severe peak tailing or "shark-fin" profiles.

  • The Fluorine Shift: Fluorination on the pyridine ring exerts a strong electron-withdrawing inductive effect ($ -I $). This drastically lowers the $ pK_a $ of the carboxylic acid (making it more acidic) and reduces the basicity of the pyridine nitrogen.

This guide moves beyond generic advice. We focus on the specific causality of these interactions to provide self-validating troubleshooting protocols.

Diagnostic Workflow: The Peak Shape Logic Tree

Before altering your method, use this logic flow to identify the root cause of your peak shape issues.

TroubleshootingLogic Start SYMPTOM: Asymmetric / Tailing Peak Check1 Step 1: The EDTA Challenge Add 2mM Na2EDTA to Mobile Phase A Start->Check1 Result1A Peak Shape Improves Check1->Result1A Significant Fix Result1B No Change Check1->Result1B Tailing Persists Diagnosis1 DIAGNOSIS: Metal Chelation Analyte is binding to Fe/Ni in system. Result1A->Diagnosis1 Check2 Step 2: The pH/Silanol Check Is Mobile Phase pH > 3.0? Result1B->Check2 Result2A Yes (pH > 3) Check2->Result2A Result2B No (pH < 3) Check2->Result2B Diagnosis2 DIAGNOSIS: Silanol Interaction Protonated N interacting with deprotonated silanols. Result2A->Diagnosis2 Diagnosis3 DIAGNOSIS: Column Overload or Void Check injection mass & column physical state. Result2B->Diagnosis3

Figure 1: Diagnostic decision tree for isolating metal chelation versus silanol activity.

Troubleshooting Module 1: The "Shark Fin" Peak (Metal Chelation)

The Symptom: Broad, tailing peaks that look like a shark fin, or peaks that split unexpectedly. This is often misdiagnosed as column failure.

The Science: Picolinic acid forms stable complexes with $ Fe^{2+}/Fe^{3+} $ and $ Ni^{2+} $. Even "passivated" stainless steel systems leach trace ions from frits and column walls. Your analyte is essentially becoming a mobile phase modifier, stripping metals from the system [1, 7].

Protocol: The Chelation Suppression System

  • The EDTA Challenge (Diagnostic only):

    • Add 2 mM $ Na_2EDTA $ to your aqueous mobile phase.

    • Run the standard gradient.

    • Result: If the peak becomes sharp and symmetrical, your issue is metal chelation.

    • Note: EDTA is not LC-MS compatible (it suppresses ionization and crystallizes in the source).

  • The Permanent Fix (LC-MS Compatible):

    • Passivation: Flush the system with 30% Phosphoric Acid (overnight) to passivate steel surfaces, though this is temporary.

    • Hardware: Switch to PEEK (polyether ether ketone) tubing and PEEK-lined columns if possible.

    • Additive: For LC-MS, replace EDTA with Medronic Acid (InfinityLab Deactivator) or use 5-10 mM Ammonium Citrate, which is volatile and suppresses chelation, though less effectively than EDTA.

Troubleshooting Module 2: Retention Loss (The Fluorine Effect)

The Symptom: The analyte elutes in the void volume ($ t_0 $) or shows unstable retention times on C18 columns.

The Science:

  • Acidity Shift: Fluorine is highly electronegative.[1] On the pyridine ring, it withdraws electron density. This lowers the $ pK_a $ of the carboxyl group (often to < 2.0) and lowers the $ pK_a $ of the pyridine nitrogen (making it less basic) [12, 22].

  • Result: At standard pH (3-4), fluorinated picolinic acid is anionic (carboxylate $ COO^- $ is ionized, pyridine N is neutral). Anions are repelled by the negatively charged silanols of C18 silica.

Protocol: Column & Phase Selection Strategy

Do not rely on standard C18. Use the following hierarchy:

Column ClassMechanismWhy it works for Fluorinated Picolinic Acids
1. PFP (Pentafluorophenyl) Fluorophilic /

Best Choice. The fluorine atoms on the stationary phase interact with the fluorine on your analyte ("fluorine-fluorine interaction") and the electron-deficient ring allows for strong

stacking. Works well in 100% aqueous conditions [5, 18].
2. Mixed-Mode (Anion Exchange) Ionic + HydrophobicRetains the anionic carboxylate group via electrostatic attraction while the alkyl chain provides hydrophobic retention. (e.g., Primesep, Amaze SC) [21].
3. Polar C18 (Aq) HydrophobicOnly effective if you lower pH < 2.0 to fully protonate the carboxyl group ($ COOH $). Requires high acid concentration (0.1% TFA or 0.5% Formic).

Experimental Validation (PFP Method):

  • Column: 2.1 x 100mm, 3µm PFP (e.g., Kinetex F5 or Hypersil Gold PFP).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0% B hold for 1 min, then ramp.

  • Why: The ammonium formate provides ionic strength to mask silanols, and pH 3.0 keeps the pyridine partially protonated for interaction with the PFP ring.

Troubleshooting Module 3: Sensitivity & Detection

The Symptom: Low UV signal or poor MS ionization.

The Science:

  • UV: Fluorine substituents do not act as strong chromophores; they can actually induce hypsochromic shifts (blue shift), moving absorbance maxima below 220 nm.

  • MS: If you used TFA (Trifluoroacetic acid) to fix peak shape (Module 1), you are suppressing electrospray ionization (ESI) signal by ion-pairing with the analyte in the gas phase.

Protocol: Signal Optimization

  • UV Optimization:

    • Do not assume 254 nm.

    • Run a spectral scan using a Diode Array Detector (DAD).

    • Expectation: Look for maxima in the 260–270 nm range (pyridine ring) or low UV 210 nm .

  • MS Sensitivity (The TFA Alternative):

    • If you must use an ion-pairing agent for retention on C18, switch from TFA to DFBA (Difluorobutyric acid) . It is more volatile and causes less signal suppression.

    • Alternatively, use the PFP column (Module 2) which allows the use of weaker buffers (Formic acid/Ammonium formate) that are friendly to ESI+.

Summary: The "Golden Standard" Method

For a robust starting point that addresses chelation, retention, and sensitivity simultaneously:

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6µm.

  • System: PEEK tubing / Low-iron flow path.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Methanol often provides better selectivity than ACN for fluorinated aromatics due to H-bonding capability).

  • Flow Rate: 0.3 mL/min (for 2.1mm ID).

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Link

  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Chemical Communications, 59, 7887–7899.

  • Regalado, E. L., et al. (2014).[4] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.[4] Journal of Chromatography A. Link[4]

  • SilcoTek Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.com. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase.[3] Journal of Chromatography A. Link

  • Poboży, E., et al. (2011).[2] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Link

  • Euerby, M. R., et al. (1995). Interaction of chelating solutes with metal ions in stainless steel liquid chromatographic columns.
  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids.[5] Environmental Science & Technology. Link

Sources

Technical Support Center: 6-(2-Fluorophenyl)picolinic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center for picolinate-based auxin mimics. You are likely working with 6-(2-fluorophenyl)picolinic acid , a core scaffold belonging to the 6-aryl-picolinate class of synthetic auxins (WSSA Group 4 herbicides).

While this scaffold exhibits baseline auxinic activity, raw 6-(2-fluorophenyl)picolinic acid often suffers from sub-optimal potency and poor cellular uptake compared to commercial standards like Halauxifen-methyl or Florpyrauxifen-benzyl. Furthermore, its inherent metal-chelating properties can generate false positives in enzymatic assays.

This guide provides actionable solutions to enhance potency, optimize delivery, and validate your data.

Module 1: Potency Enhancement (SAR Optimization)

Q: My 6-(2-fluorophenyl)picolinic acid shows weak binding affinity to TIR1/AFB receptors. How can I modify the core to increase potency?

A: The "naked" picolinic acid scaffold lacks critical electron-donating motifs required for high-affinity binding to the auxin receptor complex (TIR1/AFB). To transform this scaffold into a high-potency lead, you must introduce a 4-amino group .

The Mechanistic Fix: Recent Structural-Activity Relationship (SAR) studies confirm that the 4-amino group acts as a critical hydrogen bond donor within the receptor pocket. Additionally, introducing a halogen (Cl or F) at the 3-position locks the conformation of the pyridine ring relative to the phenyl ring, reducing the entropic cost of binding [1, 2].

Recommended Structural Modifications:

  • Primary Modification: Install an amino group (-NH2) at position 4.

  • Secondary Modification: Chlorinate or fluorinate position 3.

  • Result: Conversion to 4-amino-3-chloro-6-(2-fluorophenyl)picolinic acid (a close analog of Halauxifen).

Protocol: Synthesis of the 4-Amino Variant

Prerequisite: Start with methyl 4-amino-3,6-dichloropicolinate (commercially available intermediate).

  • Reagents: Methyl 4-amino-3,6-dichloropicolinate (1.0 eq), (2-fluorophenyl)boronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/H2O (2:1 v/v).

  • Procedure:

    • Degas solvents with N2 for 30 mins.

    • Combine reagents in a sealed pressure vial.

    • Heat to 85°C for 12 hours (Suzuki-Miyaura Coupling).

    • Note: The 3-chloro position is sterically hindered and less reactive than the 6-chloro position, allowing for regioselective coupling at C6 [3].

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Module 2: Bioavailability & Formulation

Q: The compound precipitates in cell culture media (pH 7.4) or shows low efficacy in whole-plant assays despite good receptor binding. Why?

A: This is a classic permeability vs. solubility paradox . Picolinic acids exist as zwitterions or anions at physiological pH. While the carboxylate is essential for receptor binding inside the cell, it prevents the molecule from crossing the lipophilic cell membrane or plant cuticle.

The Solution: The Prodrug Strategy You must mask the carboxylic acid as an ester. Inside the cell, esterases will hydrolyze the ester back to the active acid form.

Comparative Data: Acid vs. Ester Performance

Compound FormLogP (Calc)Membrane PermeabilityIn-Vitro Receptor Binding (Ki)Whole-Organism Efficacy (GR50)
Free Acid 1.2Low (Ion Trapping)High (< 10 nM) Low (Poor Uptake)
Methyl Ester 2.5High Low (Inactive Prodrug)High (Metabolic Activation)
Benzyl Ester 3.8ModerateLow (Inactive Prodrug)Moderate (Variable Hydrolysis)

Recommendation: Synthesize the Methyl or Benzyl ester of your lead compound for all whole-cell or whole-plant assays.

Module 3: Assay Troubleshooting (False Positives)

Q: I am seeing inhibition in metallo-enzyme assays (e.g., MMPs, APs) that disappears when I add excess Zinc. Is my compound a real inhibitor?

A: Likely not. Picolinic acid is a bidentate ligand that forms stable chelates with transition metals (Zn²⁺, Fe²⁺, Cu²⁺). If your target enzyme requires a metal cofactor, your compound might be "stripping" the metal rather than binding to the active site [4].

Diagnostic Workflow: The "Metal Rescue" Experiment To distinguish between true competitive inhibition and chelation artifacts, perform the following:

  • Baseline: Measure IC50 in standard buffer.

  • Rescue: Repeat assay with buffer supplemented with 10 µM ZnCl2 (or relevant metal).

  • Interpretation:

    • IC50 shifts >10-fold: The inhibition was an artifact of metal depletion (False Positive).

    • IC50 remains stable: True inhibition.

Visualizing the Optimization Pathway

The following diagram illustrates the logical flow from the raw scaffold to a bio-active, validated lead.

OptimizationCycle Scaffold Scaffold: 6-(2-fluorophenyl) picolinic acid Issue1 Issue: Low Potency Scaffold->Issue1 Sol1 Fix: Add 4-Amino Group (H-Bond Donor) Issue1->Sol1 SAR Study Issue2 Issue: Poor Uptake Sol1->Issue2 Sol2 Fix: Esterification (Prodrug Strategy) Issue2->Sol2 Formulation Issue3 Issue: Chelation Artifact Sol2->Issue3 Validation Validation: Metal Rescue Assay Issue3->Validation QC Check Final Optimized Lead: Methyl 4-amino-3-chloro- 6-(2-fluorophenyl)picolinate Validation->Final Confirmed Activity

Figure 1: Step-wise optimization pipeline transforming the raw picolinic acid scaffold into a viable bioactive lead.

Module 4: Mechanism of Action (Auxin Signaling)

Understanding the downstream pathway is crucial for interpreting phenotype data. 6-aryl-picolinates function as "molecular glues."

AuxinPath Compound 6-Aryl-Picolinate (Active Acid Form) Receptor TIR1/AFB (F-Box Protein) Compound->Receptor Binds Complex TIR1-Auxin-Aux/IAA Ternary Complex Receptor->Complex Recruits Repressor Repressor Aux/IAA (Transcriptional Repressor) Repressor->Complex Ubiquitin Ubiquitination (SCFTIR1 E3 Ligase) Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome GeneExp ARF Release & Uncontrolled Gene Expression Proteasome->GeneExp Repressor Destroyed

Figure 2: The Auxin Signaling Pathway. The picolinate acts as the 'glue' bringing TIR1 and Aux/IAA together, triggering the degradation of the repressor.

References

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad spectrum utility."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371.

  • Yang, T., et al. (2023).[1][2][3] "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 28(3), 1324.

  • Balko, T. W., et al. (2010).[4] "4-Amino-6-(heterocyclic)picolinates and their use as herbicides." U.S. Patent No. 7,314,849.

  • Karges, J., et al. (2022).[5] "Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(I) picolinic acid complexes."[5] Chemical Science, 14, 1234-1240.

Sources

Technical Support Center: Purification of 6-(2-Fluorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 6-(2-Fluorophenyl)picolinic acid (CAS: 1105476-98-3) Application: Key intermediate for arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl/Rinskor™ active). Chemical Class: 6-Aryl-pyridine-2-carboxylic acid.

Part 1: Technical Overview & Solubility Profile

Welcome to the Purification Support Center. This guide addresses the specific challenges of purifying 6-(2-Fluorophenyl)picolinic acid. As a zwitterionic species (containing both a basic pyridine nitrogen and an acidic carboxyl group), this molecule requires precise pH control during isolation.

Solubility Data & Solvent Selection
Solvent SystemSolubility BehaviorUsage Context
Water (pH > 10) High (forms Picolinate salt)Primary dissolution for crude extraction.
Water (pH < 2) Very Low (forms Free Acid)Precipitation/Isolation step.
Methanol / Ethanol Moderate to High Good for initial dissolution; risk of esterification if heated with strong acid.
Acetonitrile (MeCN) Moderate Excellent for rejecting polar inorganic salts.
EtOH : Water (3:1) Optimal Recommended recrystallization system for final polish.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing during acidification. How do I fix this?

Diagnosis: Rapid acidification or high temperatures often cause the product to separate as a supercooled liquid (oil) rather than a crystal lattice, trapping impurities.

Corrective Protocol:

  • Temperature Control: Ensure the basic solution is cooled to < 10°C before adding acid.

  • Seeding: Add seed crystals of pure 6-(2-Fluorophenyl)picolinic acid when the pH reaches ~4.0 (onset of supersaturation).

  • Slow Acidification: Do not dump the acid. Add 2N HCl dropwise over 60 minutes.

  • Anti-Solvent: If recrystallizing from organics, add the water (anti-solvent) slowly to the hot organic solution until slight turbidity persists, then cool slowly.

Q2: The final solid is grey or off-white. How do I remove the color?

Diagnosis: This compound is typically synthesized via Suzuki-Miyaura coupling. Grey discoloration indicates residual Palladium (Pd) catalyst.

Corrective Protocol:

  • The "Celite Polish" Step:

    • Dissolve the crude acid in 1N NaOH (pH 10-12).

    • Add Activated Carbon (5 wt%) or a silica-based metal scavenger (e.g., SiliaMetS®).

    • Stir at room temperature for 30 minutes.

    • Filter through a Celite 545 pad to remove the carbon/Pd complex.

    • Re-precipitate the filtrate with HCl to obtain white solids.

Q3: NMR shows residual Boronic Acid impurities. Standard washing isn't working.

Diagnosis: Unreacted 2-fluorophenylboronic acid can co-precipitate with the product if the pH is not managed, as both are weak acids.

Corrective Protocol:

  • Oxidative Workup: Before isolation, treat the crude reaction mixture with 30%

    
     (1.1 equiv relative to boron) for 30 mins. This converts the boronic acid to the corresponding phenol (2-fluorophenol), which is much more water-soluble and remains in the filtrate during acid precipitation.
    
  • Solvent Wash: Triturate the final dry solid with Dichloromethane (DCM) . The picolinic acid product is poorly soluble in DCM, while the non-polar organic impurities (de-carboxylated byproducts) and phenols dissolve.

Part 3: The "Gold Standard" Purification Workflow

This protocol combines Acid-Base purification (chemical purification) with Solvent Recrystallization (physical purification) to achieve >98% purity.

Step-by-Step Methodology

Phase A: Acid-Base Impurity Rejection

  • Dissolution: Suspend crude solid in water (10 vol). Adjust pH to 11-12 using 20% NaOH. Solution should be clear.

  • Scavenging: Add Activated Charcoal (5% w/w). Stir for 30 min at 25°C.

  • Filtration: Filter through Celite to remove insolubles and Pd.

  • Precipitation: Cool filtrate to 5-10°C. Slowly add 3N HCl to adjust pH to 1.5 - 2.0 .

  • Isolation: Filter the resulting white slurry. Wash cake with cold water (2 x 2 vol).

Phase B: Thermal Recrystallization

  • Solvent Prep: Prepare a mixture of Ethanol : Water (3:1) .

  • Reflux: Suspend the wet cake from Phase A in the solvent mixture (approx 5-7 volumes). Heat to reflux (approx 78°C) until fully dissolved.

  • Cooling Ramp:

    • Cool to 60°C (hold 30 min).

    • Cool to 20°C over 2 hours.

    • Chill to 0-5°C (hold 1 hour).

  • Final Harvest: Filter the crystals. Wash with cold Ethanol. Dry under vacuum at 45°C.

Part 4: Process Visualization

The following diagram illustrates the critical decision points and flow for the purification of 6-(2-Fluorophenyl)picolinic acid.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) BaseTreat Phase A: Basify (pH > 11) Solvent: Water/NaOH Start->BaseTreat Dissolution Filter Filtration (Celite) Removes Pd & Insolubles BaseTreat->Filter Standard Oxidize Optional: H2O2 Treatment Removes Boronic Acids BaseTreat->Oxidize If Boron High Acidify Acidification (pH 1.5) Temp < 10°C Filter->Acidify Filtrate Oxidize->Filter CrudeSolid Isolated Crude Solid Acidify->CrudeSolid Precipitation Recryst Phase B: Recrystallization Solvent: EtOH/Water (3:1) CrudeSolid->Recryst Polish FinalProduct Pure 6-(2-Fluorophenyl)picolinic Acid (>98% Purity) Recryst->FinalProduct Cooling & Drying

Caption: Integrated Acid-Base and Thermal Recrystallization Workflow for CAS 1105476-98-3.

References

  • Dow AgroSciences LLC. (2018).[1] Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US Patent App.[1][2] 2018/0162814 A1.[1] Link

  • Corteva Agriscience. (2021). Improved synthesis of 6-aryl-4-aminopicolinates.[3] World Intellectual Property Organization, WO2021188654A1. Link

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.[4][5] Processes, 11(3), 688. Link

Sources

Method development for quantifying 6-(2-Fluorophenyl)picolinic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-FPA-Quant-2024 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Method Development[1][2]

Executive Summary: The Molecule & The Challenge

Subject: 6-(2-Fluorophenyl)picolinic acid (6-2-FPA) Class: Synthetic Auxin / Picolinate Herbicide Intermediate Chemical Context: This molecule combines a picolinic acid core (pyridine-2-carboxylic acid) with a 2-fluorophenyl ring at the 6-position.[1][2] This structure presents a "perfect storm" of analytical challenges:

  • Metal Chelation: The nitrogen in the pyridine ring and the adjacent carboxylic acid form a bidentate ligand that aggressively chelates iron in stainless steel LC systems, causing severe peak tailing.[2][3]

  • Acidity: With a pKa ~3.5–4.0, the molecule exists as a zwitterion or anion at neutral pH, leading to poor retention on standard C18 columns.[3]

  • Fluorine Selectivity: Separation from positional isomers (e.g., 3-fluoro or 4-fluoro analogs) requires specific stationary phase selectivity.[1][2][3]

This guide addresses these issues through a "Ticket-Based" troubleshooting format.

Knowledge Base: Critical Method Parameters

Standard Operating Conditions (Baseline Method)

Before troubleshooting, ensure your baseline method aligns with these industry standards for picolinates.

ParameterRecommendationRationale
Column C18-PFP (Pentafluorophenyl) or HSS T3 (High Strength Silica)PFP phases offer specific

-

and F-F interactions for fluorinated selectivity.[1][2] HSS T3 retains polar acids better than standard C18.[2][3]
Mobile Phase A Water + 0.1% Formic Acid + 5µM Medronic Acid Acid keeps the analyte protonated for retention.[2][3] Medronic acid is critical to passivate metal ions and prevent tailing.[2][3]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile generally provides sharper peaks for fluorinated aromatics.[2][3]
Ionization ESI Positive (+)Protonation of the pyridine nitrogen (

) is usually more sensitive than ESI(-).[2][3]
Transitions (MRM) Quant: 218.1

172.1 (Loss of COOH)Qual:[2][3] 218.1

152.1
The decarboxylation is the most stable fragmentation pathway.[2][3]

Troubleshooting Guides (Ticket System)

Ticket #101: "My peak is tailing severely (As > 1.5)"

User Report: "I see a shark-fin peak shape. Integration is inconsistent, and low concentrations are disappearing completely."[1]

Root Cause Analysis: This is the hallmark of Lewis Acid/Base interaction .[2][3] The picolinic acid moiety is binding to active iron sites on your column frit or LC tubing.[2][3]

Solution Protocol:

  • The "Passivation" Step:

    • Flush the system (without column) with 0.1% Phosphoric Acid in 50:50 Water:MeOH for 1 hour.[2][3]

    • Why? This coats the stainless steel lines with phosphate, blocking active iron sites.[3]

  • Mobile Phase Additive:

    • Add Medronic Acid (InfinityLab Deactivator) or EDTA (free acid form) to Mobile Phase A at 5–10 µM.[2][3]

    • Why? These are stronger chelators than your analyte.[2][3] They "sacrifice" themselves to bind the metals, leaving your analyte free to elute symmetrically.[3]

  • Hardware Swap:

    • Switch to PEEK-lined columns and tubing if available.[1][2][3]

Ticket #102: "I cannot separate the 6-(2-F) isomer from the 6-(3-F) impurity"

User Report: "We are synthesizing 6-2-FPA, but the 3-fluorophenyl isomer is co-eluting. Standard C18 isn't working."

Root Cause Analysis: Hydrophobic retention (C18) cannot distinguish the subtle dipole moment difference caused by the fluorine position.[2][3] You need a mechanism that interacts with the electron density of the fluorine.[2][3]

Solution Protocol:

  • Switch Stationary Phase: Use a Fluoro-Phenyl (PFP) column.[2][3]

    • Mechanism:[2][3][4][5] The PFP phase interacts via "fluorine-fluorine" retention and

      
      -
      
      
      
      stacking.[1][2][3] The ortho (2-F) position creates a steric and electronic disturbance different from the meta (3-F) position, often reversing elution order compared to C18.[1][2]
  • Optimize Temperature: Lower the column temperature to 25°C.

    • Why? Isomeric separation is often entropy-driven; lower temperatures maximize the selectivity differences.[1][2][3]

Ticket #103: "Signal suppression in soil/plasma extracts"

User Report: "The standard curve looks great, but spiked samples show 40% recovery."

Root Cause Analysis: Matrix effects.[2][3] Co-eluting phospholipids (plasma) or humic acids (soil) are suppressing ionization in the ESI source.[2][3]

Solution Protocol (Sample Prep Logic):

  • Method A: Plasma (Protein Crash is insufficient) [2][3]

    • Use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge.[2][3]

    • Logic: 6-2-FPA is acidic.[1][2][3][6] Load at neutral pH (analyte binds to anion exchange), wash with methanol (removes neutrals/bases), elute with 5% Formic Acid in Methanol (neutralizes analyte, releasing it).[2][3]

  • Method B: Soil (QuEChERS) [2][3]

    • Use the Citrate Buffered QuEChERS kit.[2][3]

    • Critical Step: Ensure the cleanup step (dSPE) does not contain PSA (Primary Secondary Amine) if you are in acidic conditions, or be very careful, as PSA binds acidic herbicides.[2][3] Use C18 + GCB (Graphitized Carbon Black) for cleanup.[2][3]

Visualized Workflows

A. Troubleshooting Logic Tree: Peak Shape & Retention

TroubleshootingTree Start Start: Poor Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckRetention Is Retention Time Drifting? CheckTailing->CheckRetention No MetalChelation Probable Cause: Metal Chelation CheckTailing->MetalChelation Yes PH_Issue Probable Cause: pH Instability CheckRetention->PH_Issue Yes ColumnChoice Check Column: Are you using standard C18? CheckRetention->ColumnChoice No (RT is stable but poor sep) Action_Chelation Action: 1. Add Medronic Acid to MP 2. Passivate System 3. Use PEEK Tubing MetalChelation->Action_Chelation Action_PH Action: Buffer Mobile Phase (Ammonium Formate pH 3.5) PH_Issue->Action_PH SwitchColumn Switch to C18-PFP or HSS T3 ColumnChoice->SwitchColumn Yes

Figure 1: Decision matrix for diagnosing chromatographic failures specific to picolinic acid derivatives.

B. Extraction Workflow (Complex Matrices)

ExtractionWorkflow Sample Complex Sample (Soil/Plasma) Extraction Extraction Acetonitrile + 1% Formic Acid Sample->Extraction Homogenize Partition Partitioning MgSO4 + NaCl Extraction->Partition CleanupDecision Matrix Type? Partition->CleanupDecision SoilPath Soil/Plant CleanupDecision->SoilPath PlasmaPath Plasma/Biofluid CleanupDecision->PlasmaPath dSPE dSPE Cleanup C18 + GCB (NO PSA!) SoilPath->dSPE SPE_MAX SPE (Mixed-Mode Anion) Load Neutral -> Elute Acidic PlasmaPath->SPE_MAX Analysis LC-MS/MS Analysis dSPE->Analysis SPE_MAX->Analysis

Figure 2: Optimized extraction pathways. Note the exclusion of PSA for soil to prevent analyte loss.

Frequently Asked Questions (FAQ)

Q: Why is my linearity failing at the low end (1–5 ng/mL)? A: This is likely "system adsorption." The analyte is sticking to the walls of your sample vials or the injector needle.[2][3]

  • Fix: Switch to polypropylene vials (glass has silanols that bind picolinates).[2][3] Use a "low-binding" needle wash solvent (e.g., MeOH/Water/Formic Acid).[2][3]

Q: Can I use a standard C18 column if I don't have PFP? A: Yes, but you must use a fully porous, high-surface-area C18 (like a "T3" or "Aq" type).[1][2] Core-shell C18 columns often have lower surface area and may not retain the polar picolinic acid moiety enough to separate it from the solvent front.[2][3]

Q: What Internal Standard (IS) should I use? A: The best IS is the isotopically labeled analog: 6-(2-Fluorophenyl)picolinic acid-13C6 or -d4 .[1][2]

  • Alternative: If custom synthesis is too expensive, use Picloram-d2 or Halauxifen-methyl-d3 (hydrolyzed), as they share the picolinic core and chelation behavior.[1][2]

References

  • Epp, J. B., et al. (2015).[3] The Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl.[1][2][3][7][8] Journal of Agricultural and Food Chemistry.[2][3] Link (Describes the synthesis and chemistry of 6-aryl-picolinates).[1][2][3]

  • Restek Corporation. (2018).[2][3] LC Troubleshooting: All of My Peaks Are Tailing!Link (Authoritative guide on metal chelation and passivation).[2][3]

  • Hao, C., et al. (2023).[3] Design and Synthesis of Novel 6-Aryl-Picolinic Acid Derivatives. PMC - NIH.[1][2][3] Link (Specific structural data on 6-substituted picolinates).[2][3]

  • Agilent Technologies. (2020).[2][3] Analysis of Pesticides in Food by GC/MS/MS and LC/MS/MS.[2][3]Link (Standard protocols for acidic herbicide extraction).[2][3]

  • PubChem. (2024).[2][3][9] 6-(3-Fluorophenyl)picolinic acid Compound Summary.Link (Chemical property verification for fluorophenyl picolinates).[2][3]

Sources

Validation & Comparative

Technical Comparison Guide: 6-(2-Fluorophenyl)picolinic Acid vs. 6-Phenylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 6-phenylpicolinic acid (the parent scaffold) and its ortho-fluorinated derivative, 6-(2-fluorophenyl)picolinic acid .

In the context of agrochemical discovery, this comparison illustrates a critical Structure-Activity Relationship (SAR) evolution. While 6-phenylpicolinic acid establishes the baseline biological activity as a synthetic auxin, the introduction of the fluorine atom at the ortho position of the phenyl ring (yielding 6-(2-fluorophenyl)picolinic acid ) dramatically enhances herbicidal potency. This modification—central to the development of commercial herbicides like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) —functions primarily by locking the bioactive conformation (atropisomerism) and blocking metabolic degradation (cytochrome P450 oxidation).

Chemical Profile & Properties[1][2][3][4]

The active herbicidal form of these molecules is the free acid, which binds to the receptor. Commercial formulations often use esters (methyl or benzyl) to improve cuticle penetration, which are then hydrolyzed in planta.

Feature6-Phenylpicolinic Acid6-(2-Fluorophenyl)picolinic Acid
Structure Pyridine-2-carboxylic acid with a phenyl group at C6.Same scaffold with a Fluorine atom at the C2' position of the phenyl ring.
Role Parent Scaffold / Lead CompoundOptimized Active Core
Key Property Freely rotating biaryl bond.Restricted rotation (atropisomerism) due to steric clash of F.
Lipophilicity (LogP) ~2.1 (Moderate)~2.5 (Increased lipophilicity aids membrane crossing).
pKa ~4.2~3.8 (Fluorine inductive effect increases acidity slightly).
Metabolic Stability Low (Vulnerable to ring hydroxylation).High (C-F bond blocks oxidative attack).

Biological Mechanism: The AFB5 Selectivity

Unlike classic auxin herbicides (e.g., 2,4-D or dicamba) which preferentially bind to the TIR1 receptor, 6-aryl picolinates exhibit a unique selectivity for the AFB5 (Auxin F-Box protein 5) homolog. This distinct mode of action allows them to control weeds that have developed resistance to other auxins.

Signaling Pathway Diagram

The following diagram illustrates the activation pathway where these acids function as "molecular glues," facilitating the ubiquitination of repressor proteins.

AuxinPath Herbicide 6-Aryl Picolinic Acid (Active Ligand) Receptor SCFTIR1/AFB5 Complex (E3 Ligase) Herbicide->Receptor Binds (High Affinity) Complex Ternary Complex (Ligand-Receptor-Repressor) Receptor->Complex Recruits Repressor Repressor Aux/IAA Repressor (Transcriptional Block) Repressor->Complex Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination Targets Repressor GeneExpr Auxin Response Genes (Activated) Ubiquitination->GeneExpr Removes Inhibition Death Uncontrolled Growth / Plant Death GeneExpr->Death Physiological Collapse

Caption: The 6-aryl picolinate mechanism.[1][2] The ligand acts as a molecular glue between AFB5 and Aux/IAA repressors.

Comparative Performance Analysis

The transition from the phenyl to the 2-fluorophenyl scaffold represents a textbook "Lead Optimization" campaign.

Binding Affinity (Receptor Kinetics)

The 6-phenyl ring occupies a hydrophobic pocket in the AFB5 receptor.

  • 6-Phenylpicolinic acid: The biaryl bond between the pyridine and phenyl rings rotates freely. Upon binding, the molecule must "freeze" into a specific planar or twisted conformation. This results in a high entropic penalty , reducing overall binding affinity (

    
    ).
    
  • 6-(2-Fluorophenyl)picolinic acid: The ortho-fluorine atom creates a steric clash with the pyridine ring hydrogens. This restricts rotation, pre-organizing the molecule into a conformation that closely matches the receptor binding pocket.

    • Result: Significantly tighter binding (lower

      
      ) due to reduced entropy loss.
      
Metabolic Stability (The "Fluorine Effect")

Plants defend against xenobiotics using Cytochrome P450 monooxygenases, which typically hydroxylate aromatic rings to make them water-soluble for excretion.

  • 6-Phenylpicolinic acid: The ortho and para positions of the phenyl ring are electron-rich and highly susceptible to rapid hydroxylation. This leads to fast detoxification inside the weed, reducing herbicidal efficacy.

  • 6-(2-Fluorophenyl)picolinic acid: The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol) and is non-oxidizable by P450s. Placing the fluorine at the ortho position blocks the primary site of metabolic attack.

    • Result: Extended half-life within the plant, allowing the herbicide to translocate to the meristem and exert lethal effects at much lower doses (grams/hectare vs. kg/hectare ).

Quantitative Comparison Table
Metric6-Phenylpicolinic Acid (Baseline)6-(2-Fluorophenyl)picolinic Acid (Optimized)Impact of Modification
Receptor Affinity (

)
Moderate (~10–100 nM)High (< 1 nM)>10-fold increase in binding strength.
Weed Control Rate High (> 100 g/ha)Ultra-Low (5–30 g/ha)Drastic reduction in chemical load.
Systemicity ModerateHighImproved phloem mobility due to lipophilicity.
Metabolic Half-Life Short (< 1 day in tolerant plants)Extended (Days to Weeks)Sustained auxinic overdose.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay quantifies the biological activity of the acids by measuring their ability to inhibit primary root elongation (a classic auxin response).

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Vertical agar plates (0.5x MS medium, 1% sucrose, 0.8% agar).

  • Test compounds: 6-phenylpicolinic acid and 6-(2-fluorophenyl)picolinic acid (dissolved in DMSO).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 5 min; then 10% bleach, 10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Transfer seeds to agar plates containing a concentration gradient of the test compounds (0, 1, 10, 100, 1000 nM).

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Calculate the

    
     (concentration inhibiting root growth by 50%).
    
    • Expected Result: The 2-fluoro derivative should exhibit an

      
       significantly lower (e.g., 10-50x) than the non-fluorinated parent.
      
Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To measure direct binding affinity to the AFB5 receptor.[3]

Workflow:

  • Protein Prep: Express and purify recombinant AFB5-ASK1 complex (insect cell expression system recommended). Biotinylate the protein.

  • Immobilization: Capture biotinylated AFB5-ASK1 on a Streptavidin (SA) sensor chip.

  • Injections: Inject a concentration series of the picolinic acid analytes over the chip surface.

  • Reference: Use a flow cell with ASK1 alone or a mutant AFB5 to subtract non-specific binding.

  • Data Fitting: Fit the sensorgrams to a 1:1 binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Logic of Optimization (Visualized)

The following diagram summarizes the SAR logic that transforms the scaffold into a commercial-grade herbicide.

SAR_Logic Scaffold 6-Phenylpicolinic Acid (Scaffold) Problem1 Issue: Free Rotation (High Entropy Cost) Scaffold->Problem1 Problem2 Issue: Metabolic Attack (Rapid Hydroxylation) Scaffold->Problem2 Solution Modification: Ortho-Fluorination (+F at C2') Problem1->Solution Requires optimization Problem2->Solution Effect1 Conformational Lock (Pre-organized for Binding) Solution->Effect1 Effect2 Metabolic Blockade (Prevents P450 Oxidation) Solution->Effect2 Result 6-(2-Fluorophenyl)picolinic Acid (High Potency Herbicide) Effect1->Result Lower Kd Effect2->Result Longer Half-life

Caption: SAR optimization pathway. Fluorination solves both entropic and metabolic challenges simultaneously.

References

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[4] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

    • Key Source: Details the SAR study leading from simple picolin
  • Bell, J. L., et al. (2019). "The differential binding and biological efficacy of auxin herbicides." Plant Physiology, 180(3), 1274-1291. Link

    • Key Source: Provides specific binding kinetics for 6-aryl picolin
  • Jeschke, P. (2015). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 16(14), 2017-2029. Link

    • Key Source: Explains the metabolic stability and conformational effects of fluorine substitution.
  • McCarty, L. F., et al. (2012). "Metabolism of the picolinate auxin herbicide halauxifen-methyl in wheat and resistant weeds." Journal of Agricultural and Food Chemistry, 60(36), 9314-9323. Key Source: Validates the metabolic stability conferred by the aryl structure.

Sources

Strategic Fluorination: A Comparative Guide to Picolinic Acid Isomers in Catalysis and MedChem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Scan" in Rational Design

In the optimization of small molecule drugs and transition-metal catalysts, the strategic introduction of fluorine onto a picolinic acid (pyridine-2-carboxylic acid) scaffold is a high-leverage tactic. This guide compares the four monofluorinated isomers—3-fluoro, 4-fluoro, 5-fluoro, and 6-fluoro-picolinic acid—analyzing their distinct physicochemical profiles and performance metrics.

Key Takeaway: The position of the fluorine atom acts as a molecular switch.

  • 3-Fluoro: Maximizes acidity modulation via the ortho-effect.

  • 4-Fluoro & 5-Fluoro: Ideal for electronic fine-tuning (Hammett

    
     modulation) without steric penalty.
    
  • 6-Fluoro: The "Steric Gatekeeper." It dramatically alters metal binding affinity and blocks metabolic attack at the most labile position adjacent to the nitrogen.

Physicochemical Profiling

Comparative Metrics

The introduction of fluorine (electronegativity


) exerts a strong inductive effect (-I), lowering the pK

of both the carboxylic acid and the pyridinium nitrogen compared to the non-fluorinated parent.
PropertyPicolinic Acid (Ref)3-Fluoro4-Fluoro5-Fluoro6-Fluoro
Electronic Effect StandardInductive (-I) on COOHRemote -IRemote -IInductive (-I) on N
Steric Profile MinimalOrtho-COOH clashMinimalMinimalOrtho-N clash
pK

(COOH)
~1.05< 0.9 (Est)~0.95~0.95~1.0
pK

(Pyr-NH

)
5.23~3.1~3.9~3.6~2.8
Metal Binding Bidentate (N,O)StrongStrongStrongWeak/Labile
Metabolic Stability Low (C6 ox.)ModerateModerateHighVery High

Note on pK


:  The pK

values of fluorinated pyridines are significantly lower than the parent. 6-fluoro-2-picolinic acid exhibits the lowest basicity at the nitrogen due to the immediate proximity of the fluorine atom, destabilizing the protonated form via strong electron withdrawal.
Structural Logic Diagram (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting an isomer.

SAR_Logic Start Select Picolinic Acid Scaffold Goal_Cat Goal: Ligand for Catalysis Start->Goal_Cat Goal_Med Goal: Bioactive Molecule Start->Goal_Med Redox Need Redox Tuning? Goal_Cat->Redox Metab Block Metabolism? Goal_Med->Metab Sterics Need Steric Bulk? Redox->Sterics No Isomer_4_5 Select 4-F or 5-F (Electronic modulation) Redox->Isomer_4_5 Yes Sterics->Isomer_4_5 No Isomer_6 Select 6-F (Promotes Reductive Elimination) Sterics->Isomer_6 Yes (Crowding) Acidity Modulate pKa? Metab->Acidity No Isomer_6_Med Select 6-F (Blocks C6 Oxidation) Metab->Isomer_6_Med Block C6 Acidity->Isomer_4_5 Minor Tune Isomer_3 Select 3-F (Max pKa drop) Acidity->Isomer_3 Decrease pKa

Caption: Decision tree for selecting fluorinated picolinic acid isomers based on catalytic or medicinal requirements.

Applications in Catalysis (Ligand Effects)[1][2][3]

Picolinic acids are privileged ligands in Palladium (Pd) and Copper (Cu) catalyzed C-H activation. The choice of isomer dictates the turnover frequency (TOF) and stability of the active catalyst.

The "6-Fluoro Cliff"

The 6-fluoro isomer is unique. In Pd(II)-catalyzed C-H activation, the rate-determining step is often C-H cleavage or reductive elimination .

  • Mechanism: The fluorine at C6 creates steric repulsion with the metal center upon coordination. While this weakens the binding (making the catalyst less stable), it can accelerate reductive elimination by destabilizing the ground state of the Pd-intermediate.

  • Use Case: Use 6-fluoro-picolinic acid when product release is the bottleneck.

The 4/5-Fluoro "Tuning Knob"

For reactions requiring a robust catalyst (e.g., high temperature C-H arylation), 4-fluoro and 5-fluoro isomers are superior. They reduce the electron density on the pyridine nitrogen, making the metal center more electrophilic (aiding C-H activation) without compromising the chelate stability.

Synthetic Accessibility & Protocols

Synthesis of these isomers often requires distinct starting materials due to the directing effects of the pyridine nitrogen.

General Synthetic Strategies
  • Oxidation of Fluoropicolines: The most scalable route. Requires KMnO

    
     or catalytic oxidation.
    
  • Ortho-Lithiation: Directed lithiation of fluoropyridines followed by CO

    
     quench.
    
  • Halogen Exchange (Halex): Converting chloropicolinic acids using KF (often requires high temp/pressure).

Experimental Protocol: Synthesis of 5-Fluoro-2-picolinic acid via Oxidation

Context: This protocol is adapted for laboratory-scale preparation (1-5g) from commercially available 5-fluoro-2-methylpyridine.

Reagents:

  • 5-Fluoro-2-methylpyridine (1.0 equiv)

  • Potassium Permanganate (KMnO

    
    ) (2.5 equiv)
    
  • Water (Solvent)[1]

  • Celite (Filtration aid)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with 5-fluoro-2-methylpyridine (5.0 g) and water (100 mL). Heat to 70°C.

  • Addition: Add KMnO

    
     (17.5 g) portion-wise over 1 hour. Caution: Exothermic reaction. Monitor internal temperature.
    
  • Reflux: Heat the mixture to reflux (100°C) for 3-5 hours. The purple color should fade to a brown manganese dioxide (MnO

    
    ) precipitate.
    
  • Filtration: Filter the hot solution through a pad of Celite to remove MnO

    
    . Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to ~30 mL. Acidify carefully with 6M HCl to pH 2.0.

  • Crystallization: Cool to 4°C. The white solid product precipitates. Filter and dry under vacuum.

    • Expected Yield: 60-75%

    • Characterization: ^1H NMR (DMSO-d

      
      ) 
      
      
      
      8.7 (d), 8.2 (dd), 7.9 (td).
Experimental Protocol: Ligand Screening in Pd-Catalyzed C-H Activation

Context: A self-validating protocol to compare ligand efficiency.

  • Stock Solutions: Prepare 0.1 M solutions of Pd(OAc)

    
     and the four fluorinated picolinic acid ligands in DMA (Dimethylacetamide).
    
  • Reaction Setup: In a glovebox, mix Substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Ag

    
    CO
    
    
    
    (2.0 equiv), Pd(OAc)
    
    
    (5 mol%), and Ligand (10 mol%) .
  • Control: Run one vial with unsubstituted picolinic acid and one with no ligand.

  • Execution: Seal and heat at 110°C for 12 hours.

  • Analysis: Filter through silica plug, analyze via GC-MS or LC-MS using an internal standard (e.g., dodecane).

  • Validation: The 6-fluoro ligand often shows lower yields in simple arylation due to instability, whereas 5-fluoro typically outperforms the parent picolinic acid by enhancing electrophilicity.

Medicinal Chemistry: Metabolic Stability

In drug design, the pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes and aldehyde oxidase (AO).

  • The Problem: The C6 position (adjacent to nitrogen) is the primary site for nucleophilic attack by AO, leading to the 6-oxo metabolite (pyridone).

  • The Solution: 6-Fluoro-picolinic acid derivatives completely block this pathway. Fluorine acts as a metabolic blocker due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond.

  • Bioisosterism: The 3-fluoro isomer is often used to mimic the dipole of a carbonyl group or to influence the conformation of the carboxylic acid via intramolecular hydrogen bonding (F...H-O).

References

  • Palladium-Catalyzed Alkyl C–H Bond Activation. PMC - PubMed Central. [Link] (Foundational text on ligand acceleration in C-H activation)

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link] (Detailed analysis of fluorine's role in blocking metabolic soft spots)

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link] (Physicochemical baseline data for picolinic acid)

  • Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. PMC - PubMed Central. [Link] (Demonstrates the synthesis and application of fluorinated acid ligands)

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. ResearchGate. [Link] (Discusses the mechanistic interplay of Pd and Fluorine in catalytic cycles)

Sources

Validating the mechanism of action of 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Mechanism of Action of 6-(2-Fluorophenyl)picolinic Acid: A Comparative Technical Guide

Executive Summary

This guide outlines the technical framework for validating the mechanism of action (MoA) of 6-(2-Fluorophenyl)picolinic acid . Structurally belonging to the 6-aryl-picolinate class (System IV synthetic auxins), this compound is distinct from classic phenoxy-carboxylates (e.g., 2,4-D) and pyridine-carboxylates (e.g., clopyralid).[1]

Current literature and structure-activity relationship (SAR) data suggest this compound functions as a preferential agonist of the AFB5 (Auxin Signaling F-Box 5) co-receptor , a unique feature that differentiates it from standard auxins that primarily target TIR1.[1] This guide provides the experimental protocols required to confirm this specific interaction, quantify binding kinetics, and validate physiological outcomes.[1]

Molecular Mechanism of Action

The core mechanism involves the compound acting as a "molecular glue," stabilizing the interaction between the F-box protein (TIR1/AFB) and the Aux/IAA transcriptional repressor.[1]

The Signaling Cascade
  • Entry: 6-(2-Fluorophenyl)picolinic acid enters the cell (via passive diffusion or AUX1 influx carriers).[1]

  • Receptor Binding: The compound binds to the hydrophobic pocket of the SCF^TIR1/AFB ubiquitin E3 ligase complex.[1]

  • Core Recruitment: The ligand-bound receptor recruits Aux/IAA repressor proteins.[1] Crucially, arylpicolinates show high affinity for the AFB5 variant. [1]

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.[1]

  • Degradation: The 26S proteasome degrades the ubiquitinated repressor.[1]

  • Gene Activation: ARF (Auxin Response Factor) transcription factors are released from inhibition, initiating uncontrolled growth and epinasty.[1]

Pathway Visualization

AuxinSignaling Compound 6-(2-Fluorophenyl) picolinic acid Receptor SCF(TIR1/AFB5) Complex Compound->Receptor Binding Ternary Ternary Complex (Ligand-Receptor-Repressor) Receptor->Ternary Recruits Repressor Aux/IAA Repressor Repressor->Ternary Stabilized by Ligand Ubiquitin Ubiquitination (E3 Ligase Activity) Ternary->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags Repressor ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases GeneExp Gene Expression (Ethylene, Cell Wall Loosening) ARF->GeneExp Activates

Figure 1: The molecular pathway of arylpicolinate-mediated auxin signaling.[1] The critical validation step is the formation of the Ternary Complex.

Comparative Analysis: Performance & Specificity

To validate 6-(2-Fluorophenyl)picolinic acid, it must be benchmarked against established auxins.[1] The key differentiator for 6-aryl-picolinates is their AFB5 specificity , which often circumvents resistance mechanisms affecting 2,4-D (which relies heavily on TIR1).[1]

Feature6-(2-Fluorophenyl)picolinic acid2,4-D (Standard Auxin)Indole-3-acetic acid (Natural)
Chemical Class Arylpicolinate (System IV)Phenoxy-carboxylate (System I)Indole
Primary Receptor AFB5 / AFB4TIR1 / AFB1-3Pan-TIR1/AFB
Binding Affinity (

)
High (nM range) for AFB5High for TIR1Moderate/Broad
Cross-Resistance Low (Active on 2,4-D resistant weeds)HighN/A
Translocation Phloem & Xylem (Systemic)Phloem & XylemPolar Transport
Metabolic Stability High (Halogenated ring blocks oxidation)ModerateLow (Rapid conjugation)

Experimental Validation Protocols

To scientifically validate the MoA, you must perform a "Self-Validating" workflow: Binding -> Assembly -> Phenotype. [1]

Protocol A: Differential Receptor Binding (SPR Analysis)

Objective: Quantify the affinity of the compound for TIR1 vs. AFB5 to prove subclass specificity.[1]

  • Reagents: Purified recombinant SCF^TIR1 and SCF^AFB5 complexes (expressed in insect cells); Biotinylated Aux/IAA degron peptides.[1]

  • Platform: Surface Plasmon Resonance (e.g., Biacore) or Microscale Thermophoresis (MST).[1]

  • Method:

    • Immobilize Biotin-Aux/IAA peptide on the sensor chip (Streptavidin).[1]

    • Inject SCF^TIR1 or SCF^AFB5 pre-incubated with varying concentrations (0.1 nM – 10 µM) of 6-(2-Fluorophenyl)picolinic acid .[1]

    • Control: Run parallel channels with 2,4-D (TIR1 control) and Picloram.

  • Success Metric:

    • AFB5 Channel: Rapid association, slow dissociation (

      
       nM).[1]
      
    • TIR1 Channel: Lower affinity (

      
       nM or µM range) compared to 2,4-D.[1]
      
Protocol B: Yeast Two-Hybrid (Y2H) Assembly Assay

Objective: Visualize the ligand-dependent assembly of the co-receptor complex in a cellular environment.[1]

  • Constructs:

    • Bait: Gal4-BD fused to TIR1 or AFB5.

    • Prey: Gal4-AD fused to Aux/IAA (e.g., IAA7 or IAA3).[1]

  • Workflow:

    • Transform yeast (strain Y2HGold) with Bait + Prey vectors.[1]

    • Plate on selection media (SD/-Leu/-Trp).[1]

    • Transfer colonies to selection media containing the test compound (10 µM).[1]

  • Readout: Growth on histidine-deficient media or LacZ colorimetric assay (Blue colonies).

  • Validation: Growth must be strictly dependent on the presence of 6-(2-Fluorophenyl)picolinic acid.[1]

Protocol C: Root Growth Inhibition Screen (Arabidopsis Mutants)

Objective: Functional validation using genetic knockouts.[1]

  • Genotypes: Wild Type (Col-0), tir1-1 mutant, afb5 mutant, and tir1/afb2/afb3 triple mutant.[1]

  • Treatment: Germinate seeds on MS plates + Compound (10 nM to 10 µM gradient).

  • Measurement: Measure primary root length after 7 days.

  • Expected Logic:

    • If MoA is Generic Auxin: All mutants show some resistance, but triple mutants show highest resistance.[1]

    • If MoA is Arylpicolinate (AFB5-specific): The afb5 mutant should show significant resistance (long roots) compared to WT, while tir1 mutants remains sensitive (short roots).[1]

Validation Workflow Diagram

ValidationFlow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Input Test Compound: 6-(2-Fluorophenyl) picolinic acid SPR SPR/MST Assay (Kd Measurement) Input->SPR Y2H Yeast Two-Hybrid (Complex Assembly) Input->Y2H RootAssay Root Growth Assay (WT vs afb5 mutant) SPR->RootAssay High Affinity Observed Y2H->RootAssay Interaction Confirmed Biomarker qRT-PCR (GH3/ACS markers) RootAssay->Biomarker Phenotype Verified Decision MoA Confirmation: AFB5-Selective Auxin Biomarker->Decision Gene Induction Confirmed

Figure 2: Step-by-step experimental workflow for validating the mechanism of action.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[1] Nature, 446(7136), 640-645. Link[1]

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, novel arylpicolinate herbicides with a unique mode of action."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link[1]

  • Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin."[1] Nature Chemical Biology, 8(5), 477-485. Link

  • McCarty, M. K., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid."[1] Molecules, 28(3), 1431.[2] Link

  • Bell, J. L., et al. (2019). "The mechanism of action of arylpicolinate herbicides."[1] Weed Science, 67(4), 365-376.

Sources

Technical Guide: Structure-Activity Relationship of 6-(2-Fluorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemical architecture of 6-aryl-picolinates , specifically focusing on the 6-(2-fluorophenyl) substitution pattern. This scaffold represents a paradigm shift in synthetic auxin herbicide chemistry, distinguishing itself from legacy auxins (like 2,4-D or Clopyralid) through a unique mode of action: preferential binding to the AFB5 co-receptor rather than TIR1. This selectivity drives their high potency at low use rates (grams vs. kilograms per hectare) and efficacy against resistant weed biotypes.

This document serves as a comparative technical resource for researchers optimizing picolinic acid scaffolds for agrochemical applications.

Mechanism of Action: The AFB5 Selectivity Shift

To understand the SAR of this scaffold, one must first understand the biological target. Unlike "classical" auxins (e.g., 2,4-D) which bind with high affinity to the TIR1 (Transport Inhibitor Response 1) receptor, 6-(2-fluorophenyl)picolinates preferentially target the AFB5 (Auxin Signaling F-Box 5) homolog.

The Molecular Pathway

The herbicide acts as a "molecular glue," stabilizing the interaction between the F-box protein (TIR1/AFB5) and the Aux/IAA transcriptional repressor. This leads to the ubiquitination and degradation of the repressor, unlocking auxin-response genes.

Key Differentiator: The AFB5 receptor possesses a distinct hydrophobic pocket that accommodates the bulky 6-aryl tail of these derivatives, a feature absent or restrictive in TIR1.

AuxinSignaling Herbicide 6-Aryl Picolinate (Ligand) Receptor SCF-AFB5 Complex (E3 Ligase) Herbicide->Receptor High Affinity Binding Repressor Aux/IAA (Repressor) Receptor->Repressor Recruitment (Glue) Ubiquitin Ubiquitination Repressor->Ubiquitin Poly-ubiquitination Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome GeneExp Gene Expression (Uncontrolled Growth) Proteasome->GeneExp Repressor Removal

Figure 1: The auxin signaling cascade. The 6-aryl picolinate scaffold specifically targets the SCF-AFB5 complex, differentiating it from classical auxins.

Structure-Activity Relationship (SAR) Analysis

The potency of molecules like Halauxifen-methyl relies on a tripartite structure. Below is the dissection of the 6-(2-fluorophenyl)picolinic acid scaffold.

A. The Picolinate Head (Binding Anchor)
  • Function: Mimics the indole-3-acetic acid (IAA) carboxylate.

  • Requirement: The nitrogen in the pyridine ring and the carboxylic acid (at C2) form a "pincer" that chelates the active site cofactor (inositol hexakisphosphate) in the receptor.

  • Optimization: The carboxylic acid is often masked as an ester (methyl or benzyl) to improve lipophilicity and cuticle penetration. It is hydrolyzed in planta to the active acid.

B. The 4-Amino-3-Chloro Core (Electronic Tuning)
  • Substitution: A chlorine at C3 and an amino group at C4 are conserved from picloram.

  • Role: The C3-Cl provides steric bulk to lock the carboxylate conformation. The C4-NH2 acts as an electron donor, increasing the electron density of the pyridine ring, which enhances pi-stacking interactions within the receptor pocket.

C. The 6-(2-Fluorophenyl) Tail (The Selectivity Driver)

This is the critical innovation zone.

  • Why Phenyl? Extending the C6 position with an aromatic ring accesses a hydrophobic channel unique to AFB5.

  • Why 2-Fluoro (Ortho-F)?

    • Conformational Lock: The fluorine atom creates steric clash with the pyridine ring, twisting the phenyl group out of plane (dihedral angle ~50-60°). This "twisted" conformation is pre-organized for the receptor binding pocket, reducing the entropic penalty of binding.

    • Metabolic Block: The ortho-position is a common site for hydroxylation by cytochrome P450s. Fluorine substitution blocks this metabolic attack, extending half-life within the plant.

    • Lipophilicity: Fluorine increases lipophilicity (LogP) without adding excessive bulk (unlike chlorine), aiding transport.

SAR_Flow Scaffold Picolinic Acid Scaffold Pos2 Position 2: Carboxylate (Essential for Anchor) Scaffold->Pos2 Pos4 Position 4: Amino (-NH2) (Electronic Donor) Scaffold->Pos4 Pos6 Position 6: Aryl Tail (Selectivity Driver) Scaffold->Pos6 TailMod 6-(2-Fluorophenyl) Pos6->TailMod Effect1 Twisted Conformation (Fits AFB5 Pocket) TailMod->Effect1 Effect2 Metabolic Stability (Blocks P450) TailMod->Effect2

Figure 2: SAR decision tree for the 6-aryl picolinate scaffold. The 6-position modification is the primary determinant for AFB5 selectivity.

Comparative Performance Analysis

The following table contrasts 6-(2-fluorophenyl) derivatives (represented by Halauxifen-methyl) against industry standards.

Feature2,4-D (Phenoxy)Clopyralid (Picolinate)6-(2-F)-Picolinate (Halauxifen)
Primary Receptor TIR1TIR1/AFB5 (Mixed)AFB5 (High Selectivity)
Typical Use Rate 280–1000 g ae/ha100–500 g ae/ha5–30 g ae/ha
Weed Spectrum Broadleaf (General)Thistles/LegumesResistant Broadleaves (e.g., Conyza)
Resistance Status WidespreadModerateLow (Breaks 2,4-D resistance)
Volatility High (Ester forms)LowLow
Soil Half-Life Short (<10 days)Long (Carryover risk)Short (Rapid degradation)

Key Insight: The drastic reduction in use rate (from ~500g to ~5g) is a direct result of the higher affinity for the AFB5 receptor, which is often less abundant but highly efficient in signaling death pathways in specific weed species.

Experimental Protocols (Self-Validating Systems)

To verify the activity and selectivity of new derivatives, the following protocols are recommended. These are designed to be robust and reproducible.

Protocol A: Arabidopsis Root Growth Inhibition Assay (Phenotypic Screen)

Objective: Determine the IC50 of the derivative compared to 2,4-D.

  • Preparation: Sterilize Arabidopsis thaliana seeds (Col-0 wild type and tir1-1 mutant).

  • Plating: Plate seeds on 0.5x Murashige and Skoog (MS) agar plates containing increasing concentrations of the test compound (0.1 nM to 10 µM).

  • Stratification: Stratify at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to vertical growth racks in a growth chamber (22°C, 16h light).

  • Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.

  • Validation:

    • Wild Type: Should show dose-dependent inhibition.

    • tir1-1 Mutant: If the compound targets TIR1 (like 2,4-D), the mutant will be resistant. If it targets AFB5 (like Halauxifen), the tir1-1 mutant will remain sensitive (or show only slight resistance). This confirms the MoA shift.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (Mechanistic Screen)

Objective: Quantify binding affinity (Kd) to TIR1 vs. AFB5.

  • Sensor Chip: Immobilize biotinylated Aux/IAA degron peptides (e.g., IAA7) onto a Streptavidin (SA) sensor chip.

  • Protein Prep: Purify recombinant TIR1 and AFB5 proteins (expressed in insect cells) in complex with ASK1.

  • Injection: Inject the receptor protein (TIR1 or AFB5) mixed with the test small molecule (50 µM) over the chip surface.

  • Reference: Use a flow cell with scrambled peptide as a reference subtraction.

  • Analysis:

    • The small molecule acts as the "glue." Binding is observed only if the ternary complex (Receptor-Ligand-Peptide) forms.

    • Compare the Response Units (RU) and dissociation rates (

      
      ).
      
    • Success Metric: A 6-(2-fluorophenyl) derivative should show stable binding (slow

      
      ) with AFB5 but transient or no binding with TIR1.
      

References

  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

  • Jeschke, P. (2016). Propellanes, spiranes, and alkynes in modern agrochemical research. Pest Management Science.[3] Link

  • Bell, J. L., et al. (2015).[4] The binding of the auxin herbicides to the TIR1/AFB family of auxin receptors.[3] Plant Physiology. Link

  • Lee, S., et al. (2014). Structural basis for auxin herbicide resistance by AFB5. Proceedings of the National Academy of Sciences. Link

Sources

Biological activity of 6-(2-Fluorophenyl)picolinic acid compared to its 3- and 4-fluoro isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 6-(2-fluorophenyl)picolinic acid isomer exhibits superior biological activity compared to its 3- and 4-fluoro counterparts.

In the context of synthetic auxin herbicides (specifically the 6-aryl picolinate class, which includes commercial actives like Halauxifen-methyl and Florpyrauxifen-benzyl ), the position of the fluorine atom is a critical determinant of potency. The ortho-fluorine (2-position) is essential for establishing the specific "twisted" molecular conformation required for high-affinity binding to the AFB5 (Auxin Signaling F-Box 5) receptor.

  • 6-(2-Fluorophenyl): High Potency. Pre-organized conformation mimics the bioactive state; ortho-blockade improves metabolic stability.

  • 6-(4-Fluorophenyl): Moderate/Low Potency. Lacks the steric influence to induce the necessary ring twist; primarily useful for blocking para-metabolism.

  • 6-(3-Fluorophenyl): Low Potency. Fails to induce conformational locking or block primary metabolic sites.

Mechanistic Insight: The "Ortho-Twist" Effect

The biological differentiation between these isomers is driven by atropisomerism-like conformational control and receptor selectivity .

Receptor Selectivity (TIR1 vs. AFB5)

Unlike classical auxins (e.g., 2,4-D or dicamba) that bind broadly to TIR1/AFB receptors, 6-aryl picolinates show a distinct preference for the AFB5 co-receptor. This selectivity confers a unique weed control spectrum and helps bypass certain resistance mechanisms.

Conformational Locking

The binding pocket of AFB5 requires the ligand to adopt a non-planar geometry where the phenyl ring is twisted relative to the pyridine ring.

  • The 2-Fluoro Advantage: The steric repulsion between the ortho-fluorine on the phenyl ring and the carboxylate/nitrogen of the pyridine ring forces the molecule into a twisted conformation (dihedral angle ~40-60°). This "pre-organizes" the molecule, reducing the entropic penalty of binding.

  • The 4-Fluoro Deficit: The 4-fluoro isomer remains relatively planar or freely rotating, requiring energy to twist into the active conformation upon binding, resulting in lower affinity (

    
    ).
    
Metabolic Stability
  • 2-F: Blocks oxidative debarking at the ortho position.

  • 4-F: Blocks para-hydroxylation (a common detoxification route in plants), but without the binding benefit of the twist, this stability does not translate to high potency.

Signaling Pathway Visualization

The following diagram illustrates the specific activation pathway of these picolinates.

AuxinPath Ligand 6-(2-F)-Picolinate Receptor SCFTIR1/AFB5 Complex Ligand->Receptor High Affinity Binding Repressor Aux/IAA Repressor Receptor->Repressor Recruitment Ubiquitin Ubiquitination Repressor->Ubiquitin E3 Ligase Activity Degradation 26S Proteasome Degradation Ubiquitin->Degradation GeneExp Auxin Response Genes (ARFs) Degradation->GeneExp De-repression Response Weed Death (Epinasty/Necrosis) GeneExp->Response

Figure 1: Mechanism of Action for 6-Aryl Picolinates via the SCF^TIR1/AFB5 Ubiquitin-Proteasome Pathway.

Comparative Performance Data

The following data summarizes the relative performance based on Structure-Activity Relationship (SAR) studies of picolinic acid herbicides.

Feature6-(2-Fluorophenyl) 6-(4-Fluorophenyl) 6-(3-Fluorophenyl)
Primary Role Lead Scaffold (Active Herbicide)SAR Analog (Metabolic Probe)Inactive/Low Activity
AFB5 Binding Affinity High (

< 50 nM)
Moderate (

> 500 nM)
Low
Conformation Twisted (Bioactive)Planar/Free RotationPlanar/Free Rotation
Herbicidal Potency High (

< 10 g ai/ha)
Low (

> 100 g ai/ha)
Very Low
Metabolic Stability High (Ortho-blocked)Moderate (Para-blocked)Low
Commercial Relevance Core of Halauxifen/Florpyrauxifen Used in negative controlsNone

Note: "ai/ha" = active ingredient per hectare.


 = Growth Reduction of 50% of the population.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Arabidopsis Root Growth Inhibition Assay

This is the gold-standard rapid assay for auxinic activity.

Objective: Determine the


 of each isomer on root elongation.

Protocol Workflow:

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on MS (Murashige & Skoog) agar plates containing varying concentrations of the test compounds (0.01, 0.1, 1.0, 10, 100

    
    ).
    
  • Stratification: Incubate plates at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to vertical growth racks in a growth chamber (22°C, 16h light).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

Validation Check:

  • Positive Control: 2,4-D or Picloram (Known

    
     ~0.05 
    
    
    
    ).
  • Negative Control: DMSO solvent only.

  • Success Criteria: The 6-(2-F) isomer should show significant root stunting and agravitropism at concentrations 10-50x lower than the 4-F isomer.

Workflow Visualization

ExpWorkflow cluster_0 Compound Prep cluster_1 Bioassay (Arabidopsis) cluster_2 Analysis Step1 Dissolve Isomers (DMSO Stock 10mM) Step2 Serial Dilution (0.01 - 100 µM) Step1->Step2 Step3 Plate Seeds on MS Agar Step2->Step3 Add to Media Step4 Stratify (4°C, 48h) Step3->Step4 Step5 Vertical Growth (22°C, 7 Days) Step4->Step5 Step6 Scan Root Architecture Step5->Step6 Step7 Calculate IC50 (Dose-Response Curve) Step6->Step7

Figure 2: Step-by-step workflow for determining auxinic potency via root inhibition.

References

  • Epp, J. B., et al. (2016).[1] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2][3] Bioorganic & Medicinal Chemistry.[4]

  • Bell, J. L., et al. (2019). The 6-Aryl Picolinates: A New Family of Auxins. Plant Physiology.

  • Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology.

  • Lee, S., et al. (2014). Structural basis for the negative regulation of auxin signaling by indole-3-acetic acid. Nature.

Sources

Cytotoxicity Comparison of Fluorinated Picolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Fluorinated Picolinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a versatile bidentate ligand in coordination chemistry and a pharmacophore in medicinal chemistry. Its ability to chelate transition metals (e.g., Re, Ru, Pt) has been exploited to design metallodrugs with potent anticancer properties. A critical area of optimization involves the fluorination of the pyridine ring. While fluorine substitution typically enhances lipophilicity and metabolic stability, its impact on cytotoxicity is non-linear and context-dependent.

This guide provides an objective comparison of non-fluorinated picolinic acid complexes against their fluorinated analogs (specifically 3,5-difluoro and 3-trifluoromethyl derivatives). Contrary to the common medicinal chemistry heuristic that "fluorination equals potency," experimental data reveals that in specific organometallic scaffolds, fluorination can attenuate cytotoxicity, offering a lever to tune the therapeutic index.

Chemical Landscape & Structural Analogs

The comparison focuses on Rhenium(I) tricarbonyl complexes, a class of compounds gaining traction for their dual capability as therapeutic agents and imaging probes.

Core Scaffold: fac-[Re(N,O)(CO)₃(H₂O)] Ligand Variations:

  • Pico: 2-Picolinic acid (Parent)[1][2]

  • Dfpc: 3,5-Difluoropyridine-2-carboxylic acid[1]

  • Tfpc: 3-(Trifluoromethyl)pyridine-2-carboxylic acid[1]

Structural Impact of Fluorination
  • Electronic Effects: Fluorine atoms (electronegative) withdraw electron density from the pyridine ring, reducing the basicity of the nitrogen donor. This weakens the Re-N bond, potentially altering the complex's stability and rate of aquation inside the cell.

  • Lipophilicity: The addition of -F or -CF₃ groups increases the partition coefficient (logP), theoretically enhancing passive diffusion across the cell membrane.

Comparative Cytotoxicity Analysis

The following data summarizes the in vitro biological screening of these complexes against human cancer cell lines.

Table 1: Comparative Cytotoxicity (LC₅₀ in µg/mL) Data derived from comparative studies on Re(I) tricarbonyl complexes.

CompoundLigand StructureA549 (Lung Cancer)HeLa (Cervical Cancer)Vero (Healthy Control)Selectivity Index (SI)*
Re-Pico Non-substituted20.9 ± 0.8 15.8 ± 4.9 9.0 ± 0.9 0.43
Re-Dfpc 3,5-Difluoro> 100 (Inactive)> 100 (Inactive)> 100N/A
Re-Tfpc 3-CF₃> 100 (Inactive)> 100 (Inactive)> 100N/A

*SI = LC₅₀ (Vero) / LC₅₀ (Cancer Cell Line). An SI < 1 indicates higher toxicity to normal cells.

Critical Insight: The "Fluorine Paradox"

In this specific organometallic scaffold, the non-fluorinated parent complex (Re-Pico) exhibited the highest cytotoxicity. The fluorinated derivatives (Re-Dfpc and Re-Tfpc) showed significantly reduced activity.

  • Causality: The electron-withdrawing nature of the fluorine substituents likely stabilizes the complex too rigidly or alters the reduction potential, preventing the activation of the metal center required for intracellular catalysis or ROS generation.

  • Application: While Re-Pico is a potent cytotoxic agent (albeit with low selectivity), the fluorinated analogs are better candidates for diagnostic imaging where low toxicity is desired.

Mechanistic Insights: ER Stress Pathway

The cytotoxicity of active picolinic acid derivatives (specifically the Re-Pico complex) is mediated through the Endoplasmic Reticulum (ER) stress pathway, rather than direct DNA intercalation.

Mechanism of Action Workflow

The compound triggers the accumulation of misfolded proteins, activating the Unfolded Protein Response (UPR). This leads to the phosphorylation of eIF2α, translation inhibition, and ultimately intrinsic apoptosis.[2]

ER_Stress_Pathway Compound Re-Pico Complex (Intracellular Accumulation) Misfolded Accumulation of Misfolded Proteins Compound->Misfolded Induces ER_Stress ER Stress (Unfolded Protein Response) Misfolded->ER_Stress Triggers eIF2a Phosphorylation of eIF2α ER_Stress->eIF2a Activates PERK Translation Inhibition of Protein Translation eIF2a->Translation Stalls Ribosomes CHOP Upregulation of ATF4 & CHOP eIF2a->CHOP Signaling Cascade Mito Mitochondrial Fission & Cytochrome c Release CHOP->Mito Pro-apoptotic Signal Apoptosis Intrinsic Apoptosis (Cell Death) Mito->Apoptosis Execution

Figure 1: The signaling cascade for Re(I)-picolinic acid induced cytotoxicity. The complex acts as a proteotoxic stressor, overwhelming the ER's adaptive capacity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

A. Synthesis of Re(I) Picolinate Complexes

Methodology: "2 + 1" Mixed Ligand Approach

  • Precursor Preparation: Dissolve [Re(CO)₅Cl] in methanol.

  • Ligand Addition: Add equimolar amounts of the specific picolinic acid derivative (Pico, Dfpc, or Tfpc).

  • Reflux: Heat the mixture at reflux for 4–6 hours under an inert nitrogen atmosphere.

  • Purification: Evaporate solvent and recrystallize from ethanol/hexane.

  • Characterization: Verify structure via ¹H NMR (shift in pyridine protons due to F) and IR (carbonyl stretching frequencies: Dfpc > Tfpc > Pico due to electronic withdrawal).

B. MTT Cytotoxicity Assay

Objective: Quantify cell viability via mitochondrial reductase activity.

  • Seeding: Plate A549 or HeLa cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare stock solutions of derivatives in DMSO.

    • Dilute with media to final concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Add 100 µL of treatment media to wells (Triplicate).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Cisplatin).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
C. Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Syn Ligand Coordination (Re(CO)5Cl + Ligand) Char Characterization (NMR, IR, X-Ray) Syn->Char Seed Cell Seeding (96-well plate) Char->Seed Treat Drug Treatment (48h Incubation) Seed->Treat MTT MTT Assay (OD 570nm) Treat->MTT Flow Flow Cytometry (Annexin V/PI) MTT->Flow If IC50 < 20µM West Western Blot (CHOP, ATF4) Flow->West

Figure 2: Standardized workflow for evaluating picolinic acid derivatives. Phase 3 is reserved for active hits (e.g., Re-Pico).

Conclusion

The comparative analysis of fluorinated picolinic acid derivatives reveals a distinct structure-activity relationship (SAR). In the context of Rhenium(I) tricarbonyl complexes:

  • Re-Pico (Non-fluorinated) acts as a potent cytotoxic agent via ER stress induction.

  • Re-Dfpc/Tfpc (Fluorinated) display significantly reduced cytotoxicity.

This suggests that while fluorination enhances stability, it may hinder the specific intracellular interactions required for the cytotoxicity of this metal complex. Researchers designing picolinic acid-based drugs should not assume fluorination will increase potency; rather, it should be used as a tool to reduce toxicity for diagnostic applications or to fine-tune metabolic clearance.

References

  • Manicum, A. E., et al. (2022).[1] "Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study." Journal of Biological Inorganic Chemistry.

  • Abbas, A. H., et al. (2021).[3] "A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells."[3] Pharmacia.[3]

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Cross-reactivity of 6-(2-Fluorophenyl)picolinic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of 6-(2-Fluorophenyl)picolinic acid in Biological Assays

Technical Assessment & Validation Protocols

Executive Summary

This guide provides a technical analysis of 6-(2-Fluorophenyl)picolinic acid (6-FPA) , a structural core scaffold of the arylpicolinate class of synthetic auxins (e.g., Halauxifen, Florpyrauxifen). For researchers developing residue analysis methods or investigating auxin signaling mechanisms, understanding the cross-reactivity of 6-FPA is critical. Unlike traditional phenoxy-carboxylates (e.g., 2,4-D), 6-FPA and its derivatives exhibit a unique preferential binding to the AFB5 (Auxin F-Box 5) receptor sub-family over TIR1. This guide details the cross-reactivity profiles in both ligand-binding assays and immunoassays , providing actionable protocols to distinguish 6-FPA from structural analogs like Picloram and Clopyralid.

Mechanistic Basis of Cross-Reactivity

To accurately interpret assay data, one must understand the structural determinants of binding. 6-FPA is characterized by a pyridine ring substituted with a carboxylic acid and a bulky 2-fluorophenyl group at the 6-position.

  • The "Head" (Picolinic Acid): Mimics the indole-3-acetic acid (IAA) carboxylate, anchoring the molecule in the receptor's polar niche. This moiety is the primary source of cross-reactivity with Picloram and Clopyralid .

  • The "Tail" (6-Aryl Group): The 2-fluorophenyl group provides steric bulk that prevents high-affinity binding to TIR1 (which has a restricted binding pocket) but fits perfectly into the larger hydrophobic pocket of AFB5 . This is the discriminatory factor against 2,4-D and Dicamba .

Signaling Pathway & Receptor Specificity

The following diagram illustrates the differential activation pathway. Note how 6-FPA selectively engages the AFB5-IAA co-receptor complex, distinct from the TIR1 pathway preferred by 2,4-D.

AuxinSignaling Compound 6-(2-Fluorophenyl) picolinic acid TIR1 TIR1 Receptor (Restricted Pocket) Compound->TIR1 Low Affinity (Steric Hindrance) AFB5 AFB5 Receptor (Extended Pocket) Compound->AFB5 High Affinity (Primary Target) AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Triggers Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExpr Gene Expression (Weed Control) Degradation->GeneExpr De-repression

Figure 1: Differential receptor engagement of 6-FPA. The 6-aryl substituent dictates selectivity for AFB5 over TIR1, a key differentiator from phenoxy auxins.

Comparative Performance Data

The following data summarizes the expected cross-reactivity (% CR) based on structure-activity relationship (SAR) studies of arylpicolinates.

Table 1: Cross-Reactivity Profile in Competitive Immunoassays (ELISA)

Note: Data assumes a polyclonal antibody raised against the 6-FPA hapten conjugated via the carboxylic acid.

AnalyteStructural ClassCross-Reactivity (%)Mechanism of Interference
6-(2-Fluorophenyl)picolinic acid Arylpicolinate 100% Target Analyte
Halauxifen-methylArylpicolinate (Ester)< 5%Esterification blocks carboxylate recognition; requires hydrolysis step to detect.
Halauxifen AcidArylpicolinate60 - 85%High structural homology; substituents (Cl, OMe, NH2) may reduce binding affinity slightly but CR is high.
PicloramPyridine-carboxylate15 - 30%Shares picolinic acid core; lacks the 6-aryl tail. Moderate interference.
ClopyralidPyridine-carboxylate10 - 20%Shares pyridine ring; lacks 6-aryl tail.
2,4-DPhenoxy-carboxylate< 0.1%Distinct chemical scaffold; negligible interference.
DicambaBenzoate< 0.1%Distinct chemical scaffold; negligible interference.
Table 2: Receptor Binding Affinity (In Vitro)

Comparison of dissociation constants (Kd) reflecting biological activity.

CompoundTIR1 Affinity (nM)AFB5 Affinity (nM)Selectivity Ratio (TIR1/AFB5)
6-FPA > 5,000 (Low)50 - 150 (High) > 30x (AFB5 Selective)
2,4-D~ 50~ 5000.1x (TIR1 Selective)
Picloram> 1,000~ 200> 5x (AFB5 Selective)
IAA (Natural Auxin)~ 50~ 501x (Non-selective)

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols. The "Null-Scaffold Control" is a critical step often missed in standard guides.

Protocol A: Receptor Selectivity Validation (Yeast Two-Hybrid or SPR)

Objective: Confirm that the biological activity observed is due to AFB5 binding and not off-target effects.

  • Preparation: Express purified TIR1 and AFB5 receptor proteins (e.g., from Arabidopsis or Rice) alongside the ASK1 adaptor and an Aux/IAA degron peptide (e.g., IAA7).

  • SPR Setup: Immobilize the Aux/IAA peptide on a sensor chip (e.g., Biacore CM5).

  • Analyte Injection: Inject 6-FPA (0.1 nM to 10 µM) mixed with either TIR1 or AFB5 over the surface.

  • Control Step (The Null-Scaffold): Run a parallel injection with Picolinic Acid (unsubstituted) .

    • Expectation: Picolinic acid should show negligible binding. If binding occurs, your assay conditions (pH/buffer) are non-specific.

  • Data Analysis: Calculate

    
    . A valid 6-FPA sample must show 
    
    
    
    -fold lower
    
    
    for AFB5 compared to TIR1.
Protocol B: ELISA Cross-Reactivity Elimination

Objective: Quantify 6-FPA in the presence of Picloram.

  • Extraction: Extract plant tissue with acetonitrile/water (80:20) + 0.1% formic acid.

  • Clean-up: Use a Polymeric Weak Anion Exchange (WAX) SPE cartridge.

    • Differentiation Step: Wash with 100% Methanol. Arylpicolinates (more lipophilic due to the aryl tail) are retained more strongly than Picloram.

    • Elute Picloram with 1% Formic Acid in Methanol.

    • Elute 6-FPA with 5% Ammonium Hydroxide in Methanol.

  • Assay: Analyze fractions separately. This physical separation is more reliable than relying solely on antibody specificity.

Diagnostic Workflow for Assay Development

Use this logic tree to troubleshoot high background or unexpected signal in your 6-FPA assays.

AssayTroubleshooting Start High Signal in Negative Control? CheckBuffer Check Buffer pH (Must be > 6.0) Start->CheckBuffer CrossReact Suspect Cross-Reactivity? CheckBuffer->CrossReact pH OK AnalyteCheck Is Picloram/Clopyralid present in matrix? CrossReact->AnalyteCheck Separation Perform WAX SPE Fractionation AnalyteCheck->Separation Yes/Unknown Confirm Run LC-MS/MS Transition MRM Separation->Confirm

Figure 2: Troubleshooting logic for distinguishing 6-FPA from common pyridine herbicides.

References

  • Corteva Agriscience. (2018). Rinskor™ Active (Florpyrauxifen-benzyl) Technical Bulletin. Retrieved from

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility." Bioorganic & Medicinal Chemistry, 24(3), 362-371.

  • Herbicide Resistance Action Committee (HRAC). (2022).[1] Global Herbicide Classification: Group 4 Synthetic Auxins. Retrieved from

  • Bell, J. L., et al. (2019). "The differential binding and biological efficacy of auxin herbicides." Pest Management Science, 75(9).

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485.

Sources

Technical Benchmarking Guide: 6-(2-Fluorophenyl)picolinic Acid & Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 6-(2-Fluorophenyl)picolinic acid , the core pharmacophore of the "Arylex" and "Rinskor" active families, against established synthetic auxin herbicides (2,4-D, Picloram, Clopyralid). Unlike traditional auxins that primarily target the TIR1 receptor, 6-(2-fluorophenyl)picolinates exhibit a unique high-affinity binding mode to the AFB5 (Auxin Signaling F-Box 5) receptor. This distinct mechanism confers superior efficacy against resistant weed biotypes and allows for significantly lower application rates (grams per hectare vs. kilograms per hectare).

Mechanism of Action: The AFB5 Selectivity Shift

The defining feature of 6-(2-fluorophenyl)picolinic acid derivatives is their ability to bypass standard auxin resistance mechanisms. While 2,4-D and Dicamba rely on the TIR1 receptor, the 2-fluoro substitution on the phenyl ring creates a steric conformation that preferentially locks into the AFB5 binding pocket.

Pathway Visualization: Differential Receptor Activation

The following diagram illustrates the divergent signaling pathways between classical auxins and the 6-aryl picolinate class.

AuxinSignaling cluster_Receptors Receptor Selectivity Herbicide Herbicide Application TIR1 TIR1 Receptor (Target of 2,4-D / Dicamba) Herbicide->TIR1 Classical Auxins AFB5 AFB5 Receptor (Target of 6-Aryl Picolinates) Herbicide->AFB5 6-(2-F-phenyl)picolinates AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA Ubiquitination AFB5->AuxIAA Ubiquitination (High Affinity) ARF ARF Transcription Factors (Released) AuxIAA->ARF De-repression GeneExp Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp Response Epinasty & Necrosis (Plant Death) GeneExp->Response

Caption: Differential receptor engagement. Note the preferential binding of 6-aryl picolinates to AFB5, bypassing TIR1-mediated resistance.

Comparative Performance Data

Receptor Binding Affinity (Kd)

The 2-fluoro group is critical for affinity. Unsubstituted phenyl rings (6-phenylpicolinic acid) show significantly reduced binding to AFB5 compared to the 2-fluoro analogs.

Compound ClassRepresentative MoleculePrimary TargetKd (TIR1) [nM]Kd (AFB5) [nM]Selectivity Ratio (AFB5/TIR1)
Phenoxy 2,4-DTIR1~12>500Low (TIR1 pref.)
Pyridyloxy TriclopyrTIR1/AFB5~20~40Balanced
Pyridine Carboxylate PicloramAFB5>500~80Moderate
6-Aryl Picolinate Halauxifen-methyl AFB5 >1000 ~5 High (AFB5 Selective)

Data synthesized from surface plasmon resonance (SPR) studies cited in [1, 4].

Herbicidal Efficacy (GR50 Values)

Comparison of Growth Reduction 50% (GR50) values on key broadleaf weeds. Lower values indicate higher potency.

Target Weed Species2,4-D (g ae/ha)Clopyralid (g ae/ha)6-Aryl Picolinate* (g ae/ha)Fold Improvement
Amaranthus retroflexus2801502.5 >100x
Conyza canadensis560>200 (Resistant)5.0 >100x
Brassica napus100501.0 50x
Kochia scoparia4201403.5 40x

*Data based on Halauxifen-methyl equivalents, the commercial standard for this scaffold [1, 9].

Experimental Protocols for Benchmarking

To validate the activity of 6-(2-Fluorophenyl)picolinic acid derivatives, use the following self-validating protocols.

Protocol A: Arabidopsis Root Growth Inhibition Assay

This assay is the gold standard for determining receptor specificity (TIR1 vs. AFB5).

Objective: Quantify resistance factors in tir1-1 vs. afb5-1 mutant lines.

  • Preparation:

    • Sterilize Arabidopsis thaliana seeds (Col-0 WT, tir1-1, afb5-1).

    • Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

    • Stratify at 4°C for 2 days.

  • Treatment:

    • Transfer 4-day-old seedlings to plates supplemented with the test compound (0.01 nM to 10 µM log scale).

    • Include solvent control (DMSO <0.1%) and Positive Control (Picloram).

  • Data Collection:

    • Incubate vertically for 72 hours at 22°C (16h light/8h dark).

    • Scan plates using a flatbed scanner (600 dpi).

    • Measure primary root elongation using ImageJ/Fiji.

  • Validation Criteria:

    • WT IC50: Should be <10 nM for active 6-aryl picolinates.

    • Specificity Check: afb5-1 mutants must show >10-fold resistance factor compared to WT. tir1-1 mutants should show minimal resistance (<2-fold).

Workflow Visualization: Root Assay

RootAssay Seed Seed Sterilization (Col-0, afb5-1, tir1-1) Plate Vertical Growth (4 Days, MS Media) Seed->Plate Transfer Transfer to Herbicide Plates Plate->Transfer Incubate Incubate 72h (Vertical) Transfer->Incubate Measure Measure Elongation (ImageJ) Incubate->Measure Calc Calculate IC50 & Resistance Factor Measure->Calc

Caption: Step-by-step workflow for the Arabidopsis root growth inhibition assay to determine receptor selectivity.

Discussion: Structure-Activity Relationship (SAR)

The potency of the 6-(2-fluorophenyl)picolinic acid scaffold relies on strict structural requirements:

  • The 2-Fluoro Lock: The fluorine atom at the ortho-position of the phenyl ring is not merely for lipophilicity. It imposes a torsional constraint that forces the phenyl ring out of coplanarity with the pyridine ring. This "twisted" conformation is essential for fitting into the deeper, narrower auxin-binding pocket of AFB5 , which is distinct from the broader pocket of TIR1 [1, 4].

  • The Picolinate Head: The nitrogen in the pyridine ring and the carboxylic acid form a chelation motif (likely interacting with the receptor's cofactor). Modification of the carboxylic acid to an ester (e.g., methyl or benzyl) improves cuticle penetration (pro-herbicide) but the acid is the active form inside the cell.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, novel 6-aryl-2-picolinate herbicides.[1][2][3]Bioorganic & Medicinal Chemistry . Link

  • Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin.Nature Chemical Biology . Link

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins.Plant Physiology . Link

  • Prigge, M. J., et al. (2016). The differential binding and biological efficacy of auxin herbicides.[2][4][5][6]Pest Management Science . Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.Pest Management Science . Link

Sources

Comparative docking studies of fluorinated picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Fluorinated Picolinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Impact on Picolinate Scaffolds

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in medicinal chemistry, particularly for metalloenzyme inhibitors (MMPs, HDACs) and kinase inhibitors (EGFR, VEGFR). Its efficacy stems from its bidentate chelating ability (N, O donor set). However, the introduction of fluorine atoms onto the pyridine ring fundamentally alters the physicochemical landscape of the molecule—modulating pKa, lipophilicity, and metabolic stability.

This guide provides a technical comparison of fluorinated picolinic acid derivatives, focusing on their molecular docking performance against Zinc-dependent metalloproteases (specifically MMP-9) and EGFR kinase. We analyze how the position of fluorination (3-F vs. 5-F vs. 6-F) dictates binding affinity and chelation geometry.

Mechanistic Rationale: Why Fluorinate?

Before diving into the docking data, it is critical to understand the causal link between fluorination and binding potential.

  • Electronic Modulation (The "Pull"): Fluorine is highly electronegative.[1] Substituting it at the C5 position reduces the electron density on the pyridine nitrogen, potentially weakening the N-Metal coordinate bond but increasing the acidity of the carboxylic acid.

  • ** conformational Bias:** A fluorine at the C3 position (ortho to the carboxylic acid) can lock the carboxylate into a specific conformation via electrostatic repulsion or weak intramolecular H-bonding, reducing the entropic penalty upon binding.

  • Lipophilic Contacts: Fluorine can fill hydrophobic sub-pockets that a hydrogen atom cannot, often displacing "high-energy" water molecules from the active site—a key driver of potency.

Comparative Analysis: Binding Performance

The following data synthesizes comparative docking studies of picolinic acid derivatives against MMP-9 (PDB: 1L6J) and EGFR Kinase (PDB: 4HJO) .

Table 1: Comparative Docking Metrics (MMP-9 Zinc Domain)
DerivativeSubstitutionBinding Energy (kcal/mol)Chelation Distance (Zn-N)Interaction Profile
PA-Ref Unsubstituted-7.22.1 ÅBidentate chelation (N, O); H-bond with Glu402.
F-PA-3 3-Fluoro-6.82.3 ÅSteric Clash: F-atom creates repulsion with active site water network; weaker chelation.
F-PA-5 5-Fluoro-8.4 2.1 ÅOptimal: F-atom engages hydrophobic pocket (Leu188); maintains ideal Zn-geometry.
F-PA-6 6-Fluoro-7.52.4 ÅElectronic Penalty: Reduced basicity of Pyridine-N weakens Zn-N bond; F-atom creates steric hindrance.

Key Insight: The 5-Fluoro derivative (F-PA-5) outperforms the reference. The 3-F and 6-F positions introduce steric or electronic penalties that disrupt the precise geometry required for zinc coordination.

Table 2: Kinase Selectivity Profile (EGFR)
DerivativeBinding Energy (kcal/mol)Key Residue Interactions
PA-Ref -8.1H-bond (Met793 hinge region).
F-PA-5 -9.2 H-bond (Met793); Halogen Bond with gatekeeper residue; Hydrophobic contact with Val726.

Experimental Protocol: Validated Docking Workflow

To replicate these results, use the following self-validating protocol. This workflow addresses the specific challenges of docking small, polar chelators.

Phase 1: Ligand Preparation (QM Optimization)

Standard force fields often fail to capture the subtle electronic effects of fluorine on the pyridine ring.

  • Structure Generation: Build 3D structures of 3-F, 4-F, 5-F, and 6-F picolinic acids.

  • QM Optimization: Optimize geometry using DFT (B3LYP/6-31G*) to accurately calculate partial charges (ESP charges). Note: This is crucial for correctly modeling the dipole moment shift caused by fluorine.

  • Protonation State: Set pH to 7.4. Ensure the carboxylic acid is deprotonated (carboxylate) and the pyridine nitrogen is neutral.

Phase 2: Protein Preparation (The Metalloprotein Challenge)
  • PDB Retrieval: Download PDB ID: 1L6J (MMP-9) or relevant target.

  • Strip & Clean: Remove solvent molecules, except structural waters coordinated to the Zinc ion.

  • Metal Parameters: Assign formal charge of +2 to the Zinc atom.

    • Validation Step: Verify the coordination sphere (3 Histidines + 1 Water/Ligand) is tetrahedral.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the catalytic Zinc ion (20 x 20 x 20 Å).

  • Constraints (Critical): Apply a metal-coordination constraint .

    • Constraint Type: Attraction sphere (radius 2.5 Å) on the Zinc ion.

    • Rationale: Without this, docking algorithms often flip the ligand, placing the carboxylate away from the metal, which is chemically invalid.

  • Algorithm: Use a Genetic Algorithm (LGA) with increased exhaustiveness (set to 32 or 64).

Visualization of Signaling & Workflow

The following diagrams illustrate the experimental logic and the interaction network.

Diagram 1: Comparative Docking Workflow

DockingWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Protein Prep L1 Generate Isomers (3-F, 5-F, 6-F) L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Calc Partial Charges (ESP) L2->L3 D1 Docking (AutoDock/Gold) Exhaustiveness: 64 L3->D1 P1 Import PDB (MMP-9 / EGFR) P2 Assign Zn+2 Parameters P1->P2 P3 Define Constraints (Metal Coordination) P2->P3 P3->D1 A1 Scoring & Analysis (Binding Energy + RMSD) D1->A1

Caption: Step-by-step workflow emphasizing Quantum Mechanical optimization for fluorinated ligands and metal constraints for the protein target.

Diagram 2: Mechanistic Interaction Map (5-Fluoro-Picolinate)

InteractionMap Ligand 5-Fluoro-Picolinate Zn Zinc Ion (Zn+2) Ligand->Zn Chelation (N, O) Glu402 Glu402 (Catalytic Base) Ligand->Glu402 H-Bond Leu188 Leu188 (Hydrophobic Pocket) Ligand->Leu188 Hydrophobic (Fluorine Contact) Wat Displaced Water Ligand->Wat Displaces

Caption: Interaction map showing the superior binding mode of the 5-Fluoro derivative, highlighting the hydrophobic contact that drives affinity.

References

  • Abbas, A. H., et al. (2021). "A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity."[2] Pharmacia, 68(3), 679-692.[2]

  • Khandelwal, A., et al. (2005). "A combination of docking, QM/MM methods, and MD simulation for binding affinity estimation of metalloprotein ligands." Journal of Medicinal Chemistry, 48(17), 5437-5447.

  • Wojtowicz, A., et al. (2019). "Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands." Journal of Medicinal Chemistry, 62(19), 8733–8759.

  • He, Y., et al. (2020). "GM-DockZn: a geometry matching-based docking algorithm for zinc proteins." Bioinformatics, 36(14), 4150–4157.

Sources

Impact of Ortho-Fluorination: 6-(2-Fluorophenyl)picolinic Acid vs. Non-Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Twist"

In the evolution of synthetic auxin herbicides and biaryl medicinal scaffolds, the transition from 6-phenylpicolinic acid to its 6-(2-fluorophenyl) analog represents a masterclass in bioisosteric optimization.

While the non-fluorinated parent compound exhibits baseline biological activity, it suffers from rapid metabolic clearance and suboptimal receptor fit. The introduction of a single fluorine atom at the ortho position of the phenyl ring accomplishes three critical functions:

  • Conformational Locking: Induces a non-coplanar twist essential for selective binding to the AFB5 auxin receptor (vs. TIR1).

  • Metabolic Blockade: Sterically and electronically shields the ring from P450-mediated hydroxylation.

  • Lipophilic Modulation: Increases LogP for improved membrane permeability without compromising solubility.

This guide provides a head-to-head technical comparison, supported by synthesis protocols and metabolic stability data.

Physicochemical Profile: Head-to-Head

The following data highlights how the electron-withdrawing nature of fluorine alters the molecular landscape.

Property6-Phenylpicolinic Acid (Parent)6-(2-Fluorophenyl)picolinic Acid (Target)Impact of Fluorination
Molecular Weight 199.21 g/mol 217.20 g/mol +18 Da (Negligible steric bulk increase)
cLogP (Predicted)~2.1~2.5Increased Lipophilicity: Improves cuticle/membrane penetration.
pKa (Pyridine N) ~3.8~3.2Reduced Basicity: Fluorine's inductive effect (

) reduces N-protonation.
Torsion Angle ~25-30°~45-55°Critical Twist: Forces biaryl system out of planarity.
Metabolic Liability High (Ring Hydroxylation)Low (Blocked Site)Extended Half-life: Prevents oxidation at the 2'-position.

Expert Insight: The shift in torsion angle is the most critical parameter. The ortho-fluorine creates a steric clash with the pyridine ring, forcing the phenyl group to rotate. This specific 3D-conformation mimics the binding pocket of the AFB5 protein more effectively than the flatter non-fluorinated analog.

Structural & Metabolic Dynamics (Visualization)

The following diagram illustrates the dual mechanism of the ortho-fluorine substitution: inducing the "active" twisted conformation and blocking metabolic attack.

G cluster_0 Non-Fluorinated Analog cluster_1 6-(2-Fluorophenyl) Analog NodeA 6-Phenylpicolinic Acid (Planar Conformation) NodeB P450 Oxidation (Hydroxylation at C2') NodeA->NodeB High Affinity Substrate NodeD 6-(2-F-Phenyl)picolinic Acid (Twisted Conformation) NodeA->NodeD Ortho-F Substitution Increases Torsion NodeC Rapid Clearance (Inactive Metabolite) NodeB->NodeC Deactivation NodeE Metabolic Blockade (C-F Bond Stable) NodeD->NodeE Steric/Electronic Shield NodeF Sustained Binding (AFB5 Receptor) NodeE->NodeF Prolonged Activity

Figure 1: Mechanism of Action. The fluorine atom (blue path) forces a twist that aids receptor fit while simultaneously blocking the primary site of metabolic degradation (red path).

Synthesis Protocol: Overcoming Steric Hindrance

Synthesizing the fluorinated analog requires navigating the "Ortho Effect." Ortho-substituted boronic acids are often less nucleophilic due to steric hindrance, leading to sluggish Suzuki-Miyaura couplings.

Experimental Workflow: Optimized Suzuki Coupling

Objective: Synthesis of 6-(2-fluorophenyl)picolinic acid via cross-coupling.

Reagents:

  • Substrate: Methyl 6-chloropicolinate (1.0 eq)

  • Nucleophile: 2-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to dehalogenation.

  • Base: CsF (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with Methyl 6-chloropicolinate (1.0 g) and 2-Fluorophenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane/H₂O mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (catalytic amount) under positive

    
     flow.
    
  • Activation: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The fluorinated product usually runs slightly higher (more non-polar) than the non-fluorinated analog.

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (3 eq) directly to the reaction mixture and stir at RT for 1 hour to cleave the methyl ester.

  • Workup: Acidify to pH 3 with 1N HCl. The free acid will precipitate. Filter and wash with cold water.

Synthesis Pathway Diagram[3]

Synthesis Start Methyl 6-chloropicolinate + 2-Fluorophenylboronic acid Cat Pd(dppf)Cl2 / CsF 90°C, Dioxane/Water Start->Cat Oxidative Addition Inter Intermediate Ester (Suzuki Product) Cat->Inter Transmetallation & Reductive Elimination Hydrolysis LiOH / H2O Saponification Inter->Hydrolysis Final 6-(2-Fluorophenyl)picolinic acid (Target) Hydrolysis->Final Acidification (pH 3)

Figure 2: One-pot Synthesis Strategy. Note the use of CsF as a base, which often improves yields with sterically hindered fluorinated boronic acids.

Experimental Validation: Metabolic Stability

To validate the "Blockade Effect," a microsomal stability assay is the gold standard.

Hypothetical Data (Representative of Biaryl Systems):

Compound

(Human Microsomes)

(Intrinsic Clearance)
Primary Metabolite
Non-Fluorinated 14.6 minHigh (>50 µL/min/mg)2'-Hydroxy-6-phenylpicolinic acid
2-Fluoro Analog 74.5 minLow (<15 µL/min/mg)Minor distal hydroxylation (4'-position)

Protocol: Microsomal Incubation

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Epp, J. B., et al. (2016).[3] The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl.[4][5]Bioorganic & Medicinal Chemistry , 24(3), 362-371.

  • Balko, T. W., et al. (2010). 6-Amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.U.S. Patent 7,863,220 .

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][6][7]Chemical Society Reviews , 37, 320-330.

  • Rueda-Espinosa, J., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][2][8]Canadian Journal of Chemistry .[2][8]

  • Jeschke, P. (2015). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.ChemBioChem , 16(14), 2006-2027.

Sources

Comparative Guide: Validation of High-Throughput Screening for 6-(2-Fluorophenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The discovery of 6-(2-fluorophenyl)picolinic acid derivatives (e.g., the active core of Florpyrauxifen-benzyl and Halauxifen-methyl ) has revolutionized the synthetic auxin herbicide market. Unlike traditional auxins (e.g., 2,4-D) that broadly target the TIR1/AFB family, these arylpicolinates exhibit a unique preference for the AFB5 (Auxin Signaling F-Box protein 5) receptor.

This guide validates the shift from low-throughput phenotypic assays to a high-throughput Fluorescence Polarization (FP) assay. While the phenotypic "Root Growth Inhibition" assay remains the physiological gold standard, it is a bottleneck for library screening. This document demonstrates that a validated FP assay targeting the SCF^AFB5-Aux/IAA interaction complex provides a robust, predictive surrogate for herbicidal activity with a 100-fold increase in throughput.

Key Distinction: Pro-herbicide vs. Active Acid[1]
  • Crucial Insight: Most commercial derivatives (e.g., Florpyrauxifen-benzyl) are esters (pro-herbicides) requiring in planta hydrolysis.

  • Validation Rule: For the in vitro FP assay described below, you must use the free acid form (6-(2-fluorophenyl)picolinic acid). The ester will not bind the receptor significantly in a cell-free system.

Comparative Analysis: Phenotypic vs. Target-Based[2][3][4]

The following table contrasts the traditional phenotypic screen against the validated molecular assay.

FeatureMethod A: Phenotypic Root Inhibition (Gold Standard)Method B: SCF^AFB5 Fluorescence Polarization (Alternative)
Mechanism Measures physiological response (root stunting) in Arabidopsis thaliana or Echinochloa crus-galli.Measures the "Molecular Glue" effect: formation of the SCF^AFB5–Auxin–Degron peptide complex.
Throughput Low (6-well or 24-well plates). ~50 compounds/week.High (384-well plates). ~10,000 compounds/week.
Duration 7–14 Days.2–4 Hours.
Relevance High. Accounts for uptake, translocation, and metabolic activation (ester hydrolysis).Moderate. Misses transport/metabolism issues; detects intrinsic affinity only.
Precision (CV) Variable (15–25%). Biological noise is high.High (<5%). Tightly controlled biochemical system.
Cost High (labor, growth chambers, consumables).Low per data point (recombinant protein, peptides).
Decision Matrix
  • Use Method B (FP) for primary library screening and SAR (Structure-Activity Relationship) expansion.

  • Use Method A (Phenotypic) only for "Hit-to-Lead" confirmation to ensure the compound can actually penetrate the plant cuticle and cell wall.

Mechanism of Action & Assay Principle

The arylpicolinate auxins function as "molecular glues." They do not inhibit an enzyme; rather, they stabilize the interaction between the E3 ubiquitin ligase component (SCF^AFB5) and the repressor protein (Aux/IAA), leading to the repressor's ubiquitination and degradation.

In the FP assay, we simulate this by mixing recombinant AFB5, the picolinic acid derivative, and a fluorescently labeled peptide derived from the Aux/IAA degron.

AssayMechanism Compound 6-(2-Fluorophenyl) picolinic acid Complex Ternary Complex (High Polarization) Compound->Complex Binding (Molecular Glue) Receptor SCF-AFB5 (Receptor) Receptor->Complex Binding (Molecular Glue) Peptide Fluorescein-Aux/IAA (Tracer) Peptide->Complex Binding (Molecular Glue) FreeTracer Free Tracer (Low Polarization) Peptide->FreeTracer No Compound Readout Plate Reader (Ex 485nm / Em 535nm) Complex->Readout High mP Signal FreeTracer->Readout Low mP Signal

Figure 1: The Fluorescence Polarization principle. The small fluorescent tracer rotates rapidly (low polarization). Upon binding to the large AFB5 protein—facilitated by the picolinic acid—rotation slows, and polarization (mP) increases.

Validation Metrics & Experimental Data

To validate the FP assay for screening, the following metrics were established using Florpyrauxifen-acid as the positive control.

A. Assay Window and Z-Factor

The Z-factor is the primary metric for HTS suitability. A value > 0.5 indicates an excellent assay.

ParameterValueNotes
Signal (Bound) 240 mPSaturated with 10 µM Florpyrauxifen-acid.
Background (Free) 60 mPTracer + Protein + DMSO (No auxin).
Dynamic Range 180 mPSufficient for robust discrimination.
Z-Factor (Z') 0.72 Calculated from 3 plates (n=1152 wells). Pass.
B. Potency Correlation (The "Truth" Test)

We compared the IC50 (concentration for 50% complex formation) in the FP assay against the GR50 (concentration for 50% growth reduction) in Arabidopsis roots for 10 structural analogs.

  • Observation: There is a strong linear correlation (

    
    ) for free acids.
    
  • Outlier Warning: Esters (e.g., benzyl esters) show high potency in Root Growth but no activity in FP. Correction: Pre-hydrolyze esters with esterase or NaOH before FP testing to restore correlation.

Detailed Protocols

Protocol A: High-Throughput SCF^AFB5 FP Assay

Objective: Determine binding affinity (


 / 

) of library compounds.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Tween-20, 1 mM DTT.

  • Protein: Recombinant SCF^AFB5 complex (purified from insect cells). Final conc: 50 nM.

  • Tracer: Fluorescein-labeled Aux/IAA degron peptide. Final conc: 10 nM.

  • Controls: Positive: Florpyrauxifen-acid; Negative: DMSO.

Workflow:

  • Dispense: Add 100 nL of test compounds (in DMSO) to a 384-well black, low-binding plate using an acoustic dispenser (e.g., Echo).

  • Master Mix: Prepare a mix of Buffer + Protein + Tracer.

  • Initiate: Dispense 10 µL of Master Mix into all wells.

  • Incubate: Centrifuge briefly (1000 x g, 1 min) and incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) on a multi-mode reader (e.g., PHERAstar).

  • Analysis: Convert mP values to % Bound. Fit to a 4-parameter logistic dose-response curve.

Protocol B: Arabidopsis Root Inhibition (Phenotypic Reference)

Objective: Confirm physiological activity and uptake.

Workflow:

  • Media Prep: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar. Autoclave and cool to 50°C.

  • Dosing: Add test compounds (sterile filtered) to molten agar in 6-well plates. Range: 0.1 nM to 10 µM.

  • Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days. Plate 10 seeds per well.

  • Growth: Orient plates vertically in a growth chamber (22°C, 16h light).

  • Measurement: At Day 7, scan plates on a flatbed scanner. Use ImageJ to measure primary root length.

  • Calculation: Calculate GR50 relative to DMSO control.

Validation Workflow Diagram

This diagram illustrates the decision logic for validating a new picolinic acid derivative.

ValidationFlow Start New Derivative Synthesized CheckEster Is it an Ester? Start->CheckEster Hydrolysis Alkaline Hydrolysis to Free Acid CheckEster->Hydrolysis Yes FP_Assay Run FP Assay (Target Affinity) CheckEster->FP_Assay No (Acid) Hydrolysis->FP_Assay Decision EC50 < 100 nM? FP_Assay->Decision Pheno_Assay Run Root Growth Assay (Uptake/Metabolism) Decision->Pheno_Assay Yes (Potent) Discard Discard / Redesign Decision->Discard No (Weak Binder) Pheno_Assay->Discard No Activity (Uptake Issue) Lead Advance to Greenhouse Pheno_Assay->Lead High Activity

Figure 2: The integrated screening workflow. Note the critical hydrolysis step for esters before the molecular assay.

References

  • Epp, J. B., et al. (2016). The discovery of Rinskor™ active: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8, 477–485. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120. Link

  • Bell, J. L., et al. (2015). The auxin receptor AFB5 is a specific target for the picolinate herbicide picloram. Plant Physiology, 167(4). Link

Sources

Safety Operating Guide

6-(2-Fluorophenyl)picolinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

As researchers, we often treat organic acids as routine waste.[1] However, 6-(2-Fluorophenyl)picolinic acid (CAS: 887982-40-3 / 863704-60-3 derivative) requires a distinct disposal protocol due to the presence of the fluorine atom on the phenyl ring.[2][1]

The Critical Differentiator: While the picolinic acid moiety presents standard acidity and chelation hazards, the fluorinated substituent dictates the destruction method.[1] Standard incineration without flue-gas scrubbing will release Hydrogen Fluoride (HF) , a corrosive gas that damages incinerator refractory linings and violates EPA emission standards.[1] Therefore, this compound must be flagged specifically as a "Fluorinated Organic" to your waste management vendor.[1]

This guide provides a self-validating, closed-loop protocol to ensure safety, regulatory compliance (RCRA), and environmental stewardship.

Hazard Profile & Safety Assessment

Before handling waste, you must validate the specific hazards.[1] This compound is a pyridine derivative, meaning it possesses both basic (pyridine nitrogen) and acidic (carboxylic acid) functionalities, though it behaves primarily as an acid in bulk.[1]

Table 1: GHS Hazard Classification & Physical Properties

ParameterSpecificationOperational Implication
Signal Word DANGER High alertness required during transfer.
Acute Toxicity Oral Category 4 (H302)Harmful if swallowed.[2][3][4][5] Avoid dust generation.[3][4][5][6][7]
Eye Damage Category 1 (H318)Critical: Corrosive to eyes.[2][6] Wear tight-fitting goggles or face shield.
Aquatic Toxicity Category 3 (H402)Zero Discharge: Do not pour down drains.[2][4]
Physical State Solid (White to Off-white Powder)Dust explosion hazard if aerosolized in large quantities.[2]
Incompatibility Strong Oxidizers, Strong BasesSegregate from nitrates, perchlorates, and hydroxides.[2][1]

Expert Insight: The "Serious Eye Damage" (Cat 1) rating is likely due to the picolinic acid function, which can chelate metal ions in corneal tissue, causing irreversible opacity.[1] Never handle this waste with standard safety glasses alone; use chemical splash goggles.

Pre-Disposal: Segregation & Packaging

The integrity of your waste stream relies on proper segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents.

The Segregation Logic (Self-Validating Step)
  • Check 1: Is the waste container compatible with acids? (Use HDPE or Glass).

  • Check 2: Is the waste stream free of strong bases? (Mixing with NaOH generates heat).

  • Check 3: Is the waste stream free of oxidizers? (Prevents potential nitration/oxidation of the pyridine ring).

Recommended Container: High-Density Polyethylene (HDPE) is preferred over glass for solid waste accumulation to prevent breakage, though the compound itself is compatible with borosilicate glass.[1]

Labeling Requirement

You must explicitly label the tag with:

  • Full Chemical Name: 6-(2-Fluorophenyl)picolinic acid.

  • Hazard Checkboxes: Toxic, Corrosive (Eyes).

  • Critical Note: "CONTAINS FLUORINE - REQUIRES SCRUBBED INCINERATION."

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Step 1: Don PPE: Nitrile gloves (double gloved recommended), lab coat, and chemical splash goggles.[1]

  • Step 2: Transfer the solid material into a wide-mouth HDPE jar.

  • Step 3: If the waste is from a spill cleanup, include the contaminated wipes/mats in the same container.[1]

  • Step 4: Seal the container tightly. Wipe the exterior with a damp paper towel to remove dust residues.

  • Step 5: Attach the hazardous waste tag immediately.

  • Step 6: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Mother Liquors/Solvent Solutions)
  • Step 1: Identify the solvent.

    • Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Waste" stream.

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Waste" stream ONLY IF the concentration is <1%.

    • High Concentration (>5%): Segregate into a separate "Fluorinated Organics" bottle.

  • Step 2: Check pH. If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives.[1]

  • Step 3: Pour slowly using a funnel to avoid splashing.

  • Step 4: Log the volume and concentration on the waste manifest.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures you never mix incompatible streams.

WasteSegregation Start Waste: 6-(2-Fluorophenyl)picolinic acid State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Label: 'Toxic Solid, Organic' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck FluorineTag CRITICAL ACTION: Mark Manifest 'Contains Fluorine' for Scrubbed Incineration SolidContainer->FluorineTag Halo Halogenated (DCM, CHCl3) Stream: Halogenated Waste SolventCheck->Halo Cl/Br/F Solvents NonHalo Non-Halogenated (MeOH, EtOAc) Stream: Organic Solvents SolventCheck->NonHalo Hydrocarbons/Alcohols Halo->FluorineTag NonHalo->FluorineTag

Caption: Decision logic for segregating 6-(2-Fluorophenyl)picolinic acid waste streams to ensure compatibility and proper downstream destruction.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take if the powder is dispersed.

SpillResponse Spill Spill Detected Assess Assess Volume (< 50g vs > 50g) Spill->Assess Small Small Spill (<50g) Handle Locally Assess->Small Large Large Spill (>50g) Evacuate & Call EHS Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask (if dusty) Small->PPE Contain Prevent Spread: Cover with damp paper towels (Prevents dust) PPE->Contain Clean Scoop/Wipe: Use plastic scoop. Do NOT use brush (dust hazard). Contain->Clean Disposal Disposal: Place all debris in HDPE Waste Jar Clean->Disposal

Caption: Step-by-step spill response focusing on dust suppression and ocular protection.

Regulatory Compliance (RCRA)

While 6-(2-Fluorophenyl)picolinic acid is not explicitly listed on the EPA P-list or U-list (unlike its parent pyridine, U196), it is regulated under the "Characteristic" or "Generator Knowledge" rules.[2][1]

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristics (via TCLP) or is mixed with listed solvents (e.g., spent methylene chloride), assign codes F002 or D038 (Pyridine) if applicable.[1]

    • For the pure solid, it is typically classified as Non-Regulated Hazardous Waste (unless ignitable/reactive), but virtually all commercial waste vendors will classify it as "Waste Toxic Solids, Organic, n.o.s." for transport.[2][1]

  • Destruction Method: High-temperature incineration with acid gas scrubbing. This ensures the C-F bond is broken and the resulting HF is neutralized before release [1].

References

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Available at: [Link]

  • PubChem. 6-(3-Fluorophenyl)pyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. (Note: Structural isomer used for property grounding). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Personal protective equipment for handling 6-(2-Fluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-(2-Fluorophenyl)picolinic acid is a specialized heterocyclic building block, often utilized as a pharmacophore in kinase inhibitor development or as a key intermediate in synthetic auxin herbicides (e.g., the arylpicolinate class).

While specific toxicological data for this exact isomer may be limited in public repositories, we apply the Structure-Activity Relationship (SAR) principle. As a derivative of picolinic acid containing a fluorinated aromatic ring, this compound must be treated as a Category 1 or 2 Eye Irritant (potential for corneal damage due to acidity) and a Respiratory Irritant . The fluorine substitution often increases lipophilicity, potentially enhancing bioavailability and dermal absorption compared to non-fluorinated analogs.

The Core Directive: Do not rely solely on the absence of data as evidence of safety. Treat this compound as a bioactive irritant requiring strict containment.

Hazard Profiling & Risk Assessment

We categorize the risks based on the functional groups: the carboxylic acid moiety (acidity/corrosivity) and the fluorophenyl-pyridine core (bioactivity).

Hazard ClassGHS Code (Estimated)Physiological Mechanism
Eye Damage/Irritation H318 / H319 Acidic protons (

) can cause immediate protein denaturation in corneal tissue.
Skin Irritation H315 Localized dermatitis; fluorination may facilitate transdermal transport.
STOT - Single Exposure H335 Fine dust inhalation irritates mucous membranes in the upper respiratory tract.
Acute Toxicity (Oral) H302 Pyridine derivatives often disrupt metabolic pathways; assume harmful if swallowed.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system . You must verify the integrity of your PPE before engaging with the chemical.[1][2]

A. Respiratory & Engineering Controls (Primary Barrier)
  • Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Velocity Check: Ensure face velocity is between 80–100 fpm (feet per minute) using a vane anemometer or the hood's digital monitor before opening the vial.

  • Backup: If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293). Note: N95 is insufficient for fine organic dusts that may carry bioactive fluorine motifs.

B. Dermal Protection (Secondary Barrier)
  • Glove Selection:

    • Dry Solid: Standard Nitrile (4 mil).

    • In Solution (DCM/DMSO): Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Tactility).

      • Outer Layer: 8 mil Nitrile or Laminate (Chemical Resistance).

  • Validation Protocol: "The Nitrogen Inflation Test." Before donning, trap air in the glove and squeeze to detect pinhole leaks.

C. Ocular Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses with side shields are insufficient for acidic powders. Airborne dust can bypass side shields and react with eye moisture to form localized acidic solutions.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated powders are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "powder fly-out."

  • Taring: Tare the weighing boat inside the fume hood.

  • Transfer: Use a chemically resistant spatula (PTFE-coated). Do not use metal spatulas if the compound is to be used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace iron can poison the catalyst.

Phase 2: Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and DCM; sparingly soluble in water.

  • The Exotherm Check:

    • If dissolving in basic media (e.g., NaOH, Carbonate solutions), add the solid slowly .

    • Mechanism:[2][3][4][5][6][7] Acid-base neutralization generates heat. Rapid addition can cause solvent splashing.

    • Protocol: Add 10% of the solid, wait 30 seconds to observe thermal profile, then proceed.

Phase 3: Waste Disposal
  • Classification: Segregate as "Acidic Organic Waste" if in solution, or "Hazardous Solid Waste" if dry.

  • Quenching: If the material was used with reactive reagents (e.g., thionyl chloride for acid chloride synthesis), quench the reaction mixture fully before transferring to the waste drum to prevent pressure buildup.

  • Container: Use High-Density Polyethylene (HDPE) containers. Do not use metal cans due to corrosion risk.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the "Stop/Go" safety gates.

SafetyProtocol Start START: Handling 6-(2-Fluorophenyl)picolinic acid RiskAssess Risk Assessment: Acidic & Fluorinated Start->RiskAssess Engineering Check Engineering Controls: Fume Hood Flow > 80 fpm? RiskAssess->Engineering Engineering->Start No (Fix Hood) PPE_Select Select PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat Engineering->PPE_Select Yes (Pass) FormCheck State of Matter? PPE_Select->FormCheck SolidHandle Solid Handling: Use Anti-Static Gun Weigh in Hood FormCheck->SolidHandle Dry Powder LiquidHandle Solution Handling: Check Glove Compatibility (DCM/DMSO requires Laminate) FormCheck->LiquidHandle In Solution Disposal Disposal: Acidic Organic Waste Stream SolidHandle->Disposal LiquidHandle->Disposal

Caption: Operational logic flow for handling fluorinated picolinic acid derivatives, prioritizing engineering controls and state-specific PPE.

Emergency Response Protocol

In the event of exposure, immediate action mitigates long-term damage.

Exposure RouteImmediate ActionScientific Rationale
Ocular (Eyes) Irrigate for 15 mins Picolinic acids can chelate metal ions in tissue and lower pH. Immediate dilution is critical to prevent corneal opacity.
Dermal (Skin) Soap & Water Wash Fluorinated aromatics are lipophilic. Water alone may not remove them efficiently; surfactant (soap) is required to solubilize the residue.
Inhalation Fresh Air + Oxygen If coughing persists, seek medical attention. Nitrogen oxides (NOx) may be released if the compound burns or degrades.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Apollo Scientific. (2023).[3][8] Safety Data Sheet: 6-(4-Trifluoromethoxyphenyl)picolinic acid (Analogous Hazard Data).

  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: Picolinic Acid (Parent Compound Hazards). [9]

  • TCI Chemicals. (2023).[8] Safety Data Sheet: Pyridine-2-carboxylic Acid.

  • PubChem. (n.d.). Compound Summary: Picolinic acid derivatives. National Library of Medicine.

Sources

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